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Methyl 1-(3-methylphenyl)aziridine-2-carboxylate Documentation Hub

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  • Product: Methyl 1-(3-methylphenyl)aziridine-2-carboxylate
  • CAS: 933453-58-8

Core Science & Biosynthesis

Foundational

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate: Structural Dynamics, Synthesis, and Synthetic Utility in Drug Discovery

Executive Overview The aziridine scaffold represents one of the most versatile, highly strained three-membered heterocycles in modern synthetic organic chemistry. Specifically, methyl 1-(3-methylphenyl)aziridine-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The aziridine scaffold represents one of the most versatile, highly strained three-membered heterocycles in modern synthetic organic chemistry. Specifically, methyl 1-(3-methylphenyl)aziridine-2-carboxylate serves as a stereochemically dense, highly reactive building block. The presence of the N-(3-methylphenyl) (m-tolyl) group classifies this molecule as an activated aziridine. Unlike unactivated N-alkyl or N-H aziridines, the N-aryl substituent withdraws electron density through inductive effects while allowing resonance delocalization. This delicate electronic balance significantly lowers the activation energy required for nucleophilic ring-opening, making it a premier intermediate for the synthesis of unnatural amino acids and complex pharmacophores[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical structures, providing actionable, self-validating protocols that ensure high-fidelity synthesis and regioselective manipulation of this compound.

Physicochemical & Structural Profiling

The reactivity of methyl 1-(3-methylphenyl)aziridine-2-carboxylate is fundamentally driven by Bayer strain (~27 kcal/mol) and the electronic polarization of its C–N bonds. The ester moiety at C2 breaks the symmetry of the aziridine ring, creating two distinct electrophilic centers (C2 and C3) that can be selectively targeted.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Rationale & Impact
Molecular Formula C₁₁H₁₃NO₂Represents the core aziridine + m-tolyl group + methyl ester[2].
Molecular Weight 191.23 g/mol Highly optimal for fragment-based drug design (Rule of 3 compliant).
Hydrogen Bond Donors 0The tertiary nitrogen and ester lack N-H or O-H bonds, increasing lipophilicity.
Hydrogen Bond Acceptors 3The nitrogen lone pair and two ester oxygens serve as interaction points for Lewis acids.
Topological Polar Surface Area ~29.4 ŲSuggests excellent theoretical membrane permeability for downstream derivatives.
Ring Strain Energy ~27 kcal/molProvides the thermodynamic driving force for ring-opening reactions at ambient temperatures.

Mechanistic Workflow & Logical Relationships

To harness the synthetic utility of this aziridine, one must understand the bifurcation of its reaction pathways. The regioselectivity of ring-opening is dictated by the nature of the nucleophile and the choice of catalyst. Hard nucleophiles (under specific Lewis acid coordination) can attack the more substituted C2 position, whereas soft nucleophiles preferentially attack the less sterically hindered C3 position via an SN2-like transition state[1][3].

G A Precursors: Methyl Acrylate + m-Toluidine B Methyl 1-(3-methylphenyl) aziridine-2-carboxylate A->B Cu-Catalysis [Nitrene Transfer] C Regioisomer 1: α-Amino Ester (C2 Attack) B->C Hard Nucleophiles (Electronic Control) D Regioisomer 2: β-Amino Ester (C3 Attack) B->D Soft Nucleophiles (Steric Control)

Reaction pathways for the synthesis and regioselective ring-opening of the aziridine core.

Self-Validating Experimental Protocols

Standard literature often omits the causality behind reaction conditions, leading to poor reproducibility. The following protocols are designed as self-validating systems , integrating real-time quality control to ensure the integrity of the sensitive aziridine ring.

Protocol A: Copper-Catalyzed Nitrene Transfer Synthesis

Objective: Synthesize methyl 1-(3-methylphenyl)aziridine-2-carboxylate without relying on toxic halogenated intermediates (avoiding the traditional Gabriel-Cromwell route).

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve methyl acrylate (1.0 equiv) and m-toluidine (1.2 equiv) in anhydrous dichloromethane (DCM).

    • Causality: Argon prevents oxidative degradation of the delicate Cu(I) catalyst. Anhydrous DCM prevents competitive hydrolysis of the transient nitrene intermediate.

  • Catalyst Addition: Add 5 mol% Cu(MeCN)₄PF₆.

    • Causality: The tetrakis(acetonitrile)copper(I) complex provides a soluble, electron-rich metal center ideal for stabilizing the nitrene prior to its concerted transfer to the alkene.

  • Oxidant Addition: Slowly add PhI(OAc)₂ (1.5 equiv) at 0°C.

    • Causality: Slow addition at reduced temperature controls the exothermic nitrene formation, suppressing unwanted homocoupling of the amine (which would form an inert azo-compound).

  • Propagation: Warm to 25°C and stir for 4 hours.

  • System Validation (QC Checkpoint): Before workup, extract a 0.1 mL aliquot for crude ¹H-NMR. Validation: The complete disappearance of the vinylic protons of methyl acrylate (δ 5.8–6.4 ppm) and the appearance of characteristic aziridine ring protons (two distinct doublets of doublets around δ 2.5–3.0 ppm) confirm successful cyclization. If vinylic protons remain, add 0.2 equiv of oxidant.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Regioselective C3 Ring-Opening for β-Amino Esters

Objective: Synthesize a β-amino ester derivative via highly regioselective C3 nucleophilic attack[3][4].

  • Activation: Dissolve the purified methyl 1-(3-methylphenyl)aziridine-2-carboxylate in anhydrous THF. Add 10 mol% Sc(OTf)₃.

    • Causality: Scandium triflate is a strong, oxophilic Lewis acid. It bidentately coordinates to both the ester carbonyl oxygen and the aziridine nitrogen. This coordination highly activates the C3 position by polarizing the C3–N bond, priming it for strain relief.

  • Nucleophile Addition: Add TMS-N₃ (Trimethylsilyl azide, 1.5 equiv) dropwise at -78°C.

    • Causality: Cryogenic temperatures are critical. They maximize regioselectivity by amplifying the activation energy differences between the C2 and C3 transition states, ensuring >95:5 preference for the less sterically hindered C3 carbon.

  • Propagation: Allow the system to slowly warm to room temperature over 12 hours.

  • System Validation (QC Checkpoint): Analyze the crude mixture via HPLC or ¹H-NMR. Validation: The C3-attack product (β-amino ester) exhibits a distinct multiplet for the C2 methine proton shifted downfield (δ ~4.2 ppm) due to the adjacent azide and ester groups. A C3:C2 ratio of >19:1 confirms successful stereoelectronic control[1].

Applications in Medicinal Chemistry

The primary synthetic value of methyl 1-(3-methylphenyl)aziridine-2-carboxylate lies in its role as a precursor for unnatural amino acids and complex heterocycles.

  • Peptidomimetics: The regioselective ring-opening yields orthogonally protected α-amino or β-amino ester derivatives. These are essential pharmacophores in the development of protease inhibitors and stable peptidomimetics[4][5].

  • Reductive Cleavage: Advanced methodologies utilizing samarium diiodide (SmI₂) can selectively induce reductive ring-opening. Because the nitrogen is activated by the m-tolyl group, SmI₂ facilitates precise C–N bond cleavage to yield β-amino esters without the competitive C–C bond cleavage that plagues unactivated aziridines[3].

References

  • PubChemLite - Aziridine, 1-((m-tolyloxy)acetyl)- (C11H13NO2) Source: PubChem Database / Luxembourg Centre for Systems Biomedicine URL:[Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Nucleophilic ring opening reactions of aziridines Source: ResearchGate URL:[Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Safety, and Application Profiling of Methyl 1-(m-tolyl)aziridine-2-carboxylate

Introduction: The Strategic Value of N-Arylaziridines In advanced organic synthesis and drug development, aziridines serve as highly reactive, strain-driven electrophiles. Specifically, Methyl 1-(m-tolyl)aziridine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Arylaziridines

In advanced organic synthesis and drug development, aziridines serve as highly reactive, strain-driven electrophiles. Specifically, Methyl 1-(m-tolyl)aziridine-2-carboxylate represents a specialized subclass of N-arylaziridines. By combining the inherent ring strain of the three-membered nitrogen heterocycle (~27 kcal/mol) with the electronic tuning of an m-tolyl group and a methyl ester, this molecule acts as a versatile linchpin for synthesizing complex pharmaceutical scaffolds, including unnatural amino acids and 1,4-benzodiazepines.

Because this specific derivative is typically synthesized on-demand as a research intermediate, it does not have a universally indexed, standalone CAS number in standard commercial catalogs. However, its chemical behavior, hazard profile, and handling protocols are directly extrapolated from its well-documented parent compound, Methyl aziridine-2-carboxylate (CAS: 5950-34-5) , alongside established literature on N-arylaziridine systems.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of this compound is critical for predicting its reactivity and stability. The electron-donating nature of the m-tolyl group on the nitrogen atom subtly increases the nucleophilicity of the aziridine nitrogen compared to N-alkyl variants, while the C2 methyl ester provides an electron-withdrawing effect that activates the ring for regioselective nucleophilic attack.

Table 1: Chemical Identity and Predicted Properties
ParameterDetail / Value
Target Compound Methyl 1-(m-tolyl)aziridine-2-carboxylate
Parent Scaffold CAS 5950-34-5 (Methyl aziridine-2-carboxylate)
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Appearance (Predicted) Colorless to light yellow clear liquid
Structural Features N-linked 3-methylphenyl group; C2-linked methyl ester
Storage Requirements Keep in dark place, sealed in dry, store in freezer under -20°C

Mechanistic Pathways & Synthesis Protocol

The synthesis of N-arylaziridine-2-carboxylates traditionally avoids harsh nitrene insertion methods due to the explosive risk of azide precursors. Instead, the Gabriel-Cromwell reaction is the field-proven standard. This method leverages commercially available m-toluidine and methyl 2,3-dibromopropanoate, utilizing a tandem intermolecular


 addition followed by an intramolecular cyclization.

Synthesis A m-Toluidine (Nucleophile) C beta-Amino Bromide Intermediate A->C SN2 Addition (Et3N, solvent) B Methyl 2,3-dibromopropanoate (Electrophile) B->C D Methyl 1-(m-tolyl) aziridine-2-carboxylate C->D Intramolecular Cyclization (Base)

Caption: Mechanistic workflow of the Gabriel-Cromwell synthesis for N-arylaziridines.

Self-Validating Experimental Protocol: Gabriel-Cromwell Synthesis

This protocol is designed with in-process controls to ensure causality and self-validation at each step.

  • Reagent Preparation & Verification:

    • Action: Dissolve methyl 2,3-dibromopropanoate (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

    • Causality: Moisture must be excluded to prevent premature hydrolysis of the methyl ester.

  • Intermolecular

    
     Addition: 
    
    • Action: Add m-toluidine (1.1 eq) dropwise at 0°C, followed by triethylamine (Et

      
      N) (1.2 eq) as an acid scavenger. Stir for 4 hours, allowing the mixture to reach room temperature.
      
    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the m-toluidine spot confirms the formation of the

      
      -amino bromide intermediate.
      
  • Base-Mediated Intramolecular Cyclization:

    • Action: Introduce a second equivalent of Et

      
      N (or a stronger base like K
      
      
      
      CO
      
      
      depending on substrate sterics) and heat to mild reflux (60°C) for 6 hours.
    • Causality: The elevated temperature and base drive the intramolecular

      
       displacement of the remaining bromide, closing the highly strained 3-membered ring.
      
  • Isolation and Purity Validation:

    • Action: Quench with saturated NH

      
      Cl, extract with dichloromethane, dry over Na
      
      
      
      SO
      
      
      , and concentrate. Purify via flash column chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed ring opening).
    • Validation Check: Confirm structural integrity via

      
      H NMR. The presence of characteristic aziridine ring protons (two distinct multiplets between 2.0–2.6 ppm) validates successful ring closure.
      

Safety Data & Environmental Health (EHS) Protocols

Aziridines are potent alkylating agents. The high thermodynamic drive to relieve ring strain makes them highly reactive toward biological nucleophiles, including DNA and proteins. Consequently, handling Methyl 1-(m-tolyl)aziridine-2-carboxylate requires rigorous adherence to safety protocols extrapolated from its parent compound, Methyl aziridine-2-carboxylate ().

Table 2: GHS Hazard Classification (Extrapolated)
Hazard CodeDescriptionCausality / Mechanism
H301 + H311 + H331 Toxic if swallowed, in contact with skin, or inhaledCovalent alkylation of biological macromolecules via strain-driven ring opening.
H226 Flammable liquid and vaporHigh vapor pressure and low flash point typical of low-molecular-weight esters.
Step-by-Step Safe Handling Methodology
  • Engineering Controls: All operations must be conducted in a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood. Use explosion-proof electrical/ventilating equipment to mitigate the H226 flammability risk ().

  • Personal Protective Equipment (PPE): Wear double nitrile gloves (changed immediately upon contamination, as aziridines can permeate standard polymers), a chemical-resistant lab coat, and tightly sealed safety goggles.

  • Spill Response & Deactivation: In the event of a spill, do not use water. Absorb with an inert material (e.g., vermiculite). Decontaminate surfaces using a mild acidic solution (like 5% acetic acid) to intentionally force the ring-opening of the aziridine into a less toxic amino-alcohol derivative, neutralizing its alkylating threat.

Applications in Drug Development

The primary value of Methyl 1-(m-tolyl)aziridine-2-carboxylate lies in its capacity for regioselective ring-opening, making it a powerful precursor in medicinal chemistry (1)[1].

1,4-Benzodiazepine Synthesis

Recent methodologies have demonstrated that 1-arylaziridine-2-carboxylates undergo tandem N-alkylation, ring-opening, and cyclization when treated with specific electrophiles (e.g., N-[2-bromomethyl-(phenyl)]trifluoroacetamides) in the presence of a base like Et


N. This highly regioselective cascade yields 1,4-benzodiazepine derivatives—a privileged scaffold associated with anticonvulsant and antihypnotic properties (2)[2].
Amino Acid Derivation

Nucleophilic attack on the aziridine ring can be directed by steric and electronic controls. Attack at the less hindered C3 position yields


-amino acid derivatives, while Lewis acid-catalyzed attack at the C2 position yields 

-amino acid derivatives, which are crucial for synthesizing peptidomimetics resistant to enzymatic degradation (3)[3].

RingOpening A Methyl 1-(m-tolyl)aziridine-2-carboxylate B C3 Attack (Steric Control) A->B SN2 Ring Opening C C2 Attack (Electronic Control / Lewis Acid) A->C Lewis Acid Catalysis F 1,4-Benzodiazepine Scaffolds A->F Tandem N-Alkylation & Cyclization D alpha-Amino Acid Derivatives B->D E beta-Amino Acid Derivatives C->E

Caption: Regioselective ring-opening pathways of N-arylaziridine-2-carboxylates in drug discovery.

References

  • ChemRxiv "Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines". Preprint Research. Available at: [Link]

  • Beilstein Journal of Organic Chemistry "N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds". Peer-Reviewed Article. Available at: [Link]

Sources

Foundational

1-(3-Methylphenyl)aziridine-2-carboxylic acid methyl ester IUPAC name

This technical dossier provides an in-depth analysis of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate (also known as 1-(3-Methylphenyl)aziridine-2-carboxylic acid methyl ester). It details the IUPAC nomenclature deriv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical dossier provides an in-depth analysis of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate (also known as 1-(3-Methylphenyl)aziridine-2-carboxylic acid methyl ester). It details the IUPAC nomenclature derivation, synthetic pathways, physicochemical properties, and reactivity profile, specifically focusing on its utility as a scaffold in medicinal chemistry.

Identity & Nomenclature Analysis

The precise identification of chemical entities is the bedrock of reproducible science. For the compound , the nomenclature reflects its structure as a three-membered heterocycle substituted at the nitrogen and carbon positions.

IUPAC Name Derivation

The systematic name is derived following IUPAC rules for heterocycles and functional group priorities.

  • Principal Functional Group: The ester group (–COOCH₃) takes precedence, determining the suffix.

    • Suffix:-oate (specifically, methyl ... -oate ).

  • Parent Heterocycle: A three-membered ring containing one nitrogen atom.[1]

    • Saturated stem:-iridine .[1][2][3][4]

    • Prefix:Az- (for nitrogen).

    • Parent Name:Aziridine .[1][2][3][4][5][6][7][8][9]

  • Numbering:

    • The nitrogen atom is position 1 .[2]

    • The carboxylate substituent is at position 2 (lowest possible locant for carbon substituents).

  • Substituents:

    • Position 1 (N): A phenyl ring with a methyl group at the meta position (relative to the connection point). This is a 3-methylphenyl group (also known as m-tolyl).

    • Position 2 (C): The ester functionality, designated as -2-carboxylate .

  • Full Systematic Name: Methyl 1-(3-methylphenyl)aziridine-2-carboxylate

Structural Identifiers
Identifier TypeValue
IUPAC Name Methyl 1-(3-methylphenyl)aziridine-2-carboxylate
Alternative Name 1-(3-Methylphenyl)aziridine-2-carboxylic acid methyl ester
Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES COC(=O)C1CN1c2cccc(C)c2
InChI Key (Predicted) Specific to stereoisomer; generic connectivity provided above

Synthetic Methodology: The Gabriel-Cromwell Protocol[6][7][9][11][12]

The most robust route to N-arylaziridine-2-carboxylates is the Gabriel-Cromwell reaction . This sequence involves the bromination of an acrylate followed by a base-mediated cyclization with a primary aniline.

Reaction Mechanism & Causality

The synthesis is not merely a condensation; it relies on specific electronic activation.

  • Bromination: Methyl acrylate is brominated to form methyl 2,3-dibromopropionate. The electron-withdrawing ester activates the

    
    -position for deprotonation later.
    
  • Nucleophilic Attack: 3-Methylaniline (a nucleophile) attacks the

    
    -carbon of the dibromide, displacing bromide.
    
  • Intramolecular Cyclization: A base (typically Triethylamine) deprotonates the amine, facilitating an intramolecular

    
     attack on the 
    
    
    
    -carbon, displacing the second bromide to close the ring.
Step-by-Step Experimental Protocol

Note: Aziridines are potential alkylating agents. All steps must be performed in a fume hood.

Reagents:

  • Methyl acrylate (1.0 equiv)

  • Bromine (

    
    , 1.0 equiv)
    
  • 3-Methylaniline (1.0 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Procedure:

  • Preparation of Methyl 2,3-dibromopropionate:

    • Cool a solution of methyl acrylate in DCM to 0°C.

    • Add bromine dropwise until the red color persists.

    • Evaporate solvent to yield the crude dibromide (quantitative).

  • Aziridination:

    • Dissolve the crude dibromide in dry Acetonitrile.

    • Add 3-Methylaniline (1.0 equiv) followed by Triethylamine (2.5 equiv) dropwise at 0°C.

    • Critical Control Point: Maintain temperature <10°C during addition to prevent polymerization.

    • Allow to warm to room temperature and stir for 12–24 hours.

  • Workup & Purification:

    • Filter off the triethylammonium bromide salt precipitate.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). N-aryl aziridines are generally stable on silica but should not be left for extended periods due to potential acid-catalyzed ring opening.

Synthesis Pathway Diagram[5][11]

GabrielCromwell cluster_mechanism Mechanism Logic Acrylate Methyl Acrylate Dibromide Methyl 2,3-dibromopropionate (Intermediate) Acrylate->Dibromide Bromination (DCM, 0°C) Bromine Bromine (Br2) Bromine->Dibromide Aziridine Methyl 1-(3-methylphenyl) aziridine-2-carboxylate Dibromide->Aziridine Cyclization (MeCN, RT) Aniline 3-Methylaniline Aniline->Aziridine Base Et3N (Base) Base->Aziridine HCl Scavenging Step1 1. Nucleophilic Attack (C3) Step2 2. Intramolecular SN2 (C2)

Figure 1: The Gabriel-Cromwell synthetic pathway for N-aryl aziridine formation.

Reactivity Profile & Applications

The aziridine ring is highly strained (~27 kcal/mol), making it a potent electrophile.[10] However, the reactivity of N-aryl aziridine-2-carboxylates differs from their N-acyl or N-alkyl counterparts.

Regioselective Ring Opening

The ring opening of aziridine-2-carboxylates is governed by the interplay of steric hindrance and electronic activation.

  • C3 Attack (Beta-position): Nucleophilic attack at the unhindered C3 carbon is the dominant pathway, especially with soft nucleophiles or under Lewis acid catalysis. This pathway yields

    
    -amino acid derivatives  (e.g., phenylalanine analogs).
    
  • C2 Attack (Alpha-position): Attack at the sterically crowded C2 position is less common but can occur if the nucleophile is guided by chelation or if the electronic withdrawing effect of the ester dominates significantly. This yields

    
    -amino acid derivatives .
    

Key Insight: For N-aryl systems, acid-catalyzed opening (e.g., with HX) typically results in C3 attack due to the developing cationic character being better stabilized at the substituted centers, leading to


-halo-

-amino esters.
Nitrogen Inversion

Unlike N-alkyl aziridines, N-aryl aziridines possess a slower rate of nitrogen inversion due to the conjugation of the nitrogen lone pair with the aromatic ring. This can lead to separable invertomers (cis/trans relative to the ester) at low temperatures, though they typically equilibrate at room temperature.

Reactivity Flowchart

RingOpening Aziridine Methyl 1-(3-methylphenyl) aziridine-2-carboxylate PathA Path A: Attack at C3 (Beta) (Sterically favored) Aziridine->PathA Major Pathway (Soft Nu, Lewis Acid) PathB Path B: Attack at C2 (Alpha) (Electronically activated) Aziridine->PathB Minor Pathway (Hard Nu, Chelation) Nucleophile Nucleophile (Nu-) ProdA Alpha-Amino Acid Derivative (Nu-CH2-CH(NHAr)-COOMe) PathA->ProdA ProdB Beta-Amino Acid Derivative (Nu-CH(COOMe)-CH2-NHAr) PathB->ProdB

Figure 2: Regioselectivity in the nucleophilic ring opening of aziridine-2-carboxylates.

Physicochemical Properties (Predicted)

PropertyValue (Approx.)Relevance
LogP 2.5 – 2.8Moderate lipophilicity; suitable for CNS penetration models.
Topological Polar Surface Area (TPSA) ~30 ŲIndicates good membrane permeability.
H-Bond Donors 0The nitrogen is tertiary; no NH donor.
H-Bond Acceptors 3Ester oxygens and aziridine nitrogen.
pKa (Conjugate Acid) ~2.0 – 3.0The N-aryl group reduces basicity compared to N-alkyl aziridines.

Safety & Handling

Warning: Aziridines are alkylating agents and must be treated as potential carcinogens and mutagens.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Deactivation: Spills and glassware should be treated with aqueous sodium thiosulfate or dilute acid to open the ring and deactivate the electrophile before disposal.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. Rules P-63 (Heterocycles) and P-65 (Esters).

  • Cromwell, N. H., & Caughlan, J. A. (1945). The structure and properties of derivatives of ethyleneimine. Journal of the American Chemical Society, 67(12), 2235-2238.

  • Sweeney, J. B. (2002). Aziridines: epoxides’ ugly cousins? Chemical Society Reviews, 31(5), 247-258.

  • Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(12), 2701-2743.

  • PubChem Compound Summary. (2024). Aziridine-2-carboxylic acid derivatives.[1][2][10][3][7][8]

Sources

Exploratory

The Stereochemical Dynamics of N-(3-methylphenyl)aziridine-2-carboxylate: A Technical Guide to Cis/Trans Invertomers

Executive Summary For drug development professionals and synthetic chemists, the aziridine ring represents a highly versatile, albeit challenging, structural motif. Unlike standard aliphatic amines where nitrogen inversi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the aziridine ring represents a highly versatile, albeit challenging, structural motif. Unlike standard aliphatic amines where nitrogen inversion is rapid and continuous at room temperature, the three-membered aziridine ring imposes severe geometric constraints that drastically slow this inversion process[1].

This whitepaper provides an in-depth technical analysis of N-(3-methylphenyl)aziridine-2-carboxylate , focusing on the stereoelectronic principles governing its cis and trans stereoisomers (invertomers), the experimental methodologies required to isolate and analyze them, and the profound impact these geometries have on downstream synthetic reactivity.

Structural & Electronic Fundamentals: The Causality of Nitrogen Inversion

The fundamental uniqueness of aziridines lies in their hybridization. To minimize the immense Baeyer strain of a 60° three-membered ring, the endocyclic C–N and C–C bonds adopt higher p-character (approaching sp⁴.¹). Consequently, the exocyclic N–R bond and the nitrogen lone pair are forced into orbitals with unusually high s-character[1].

The Thermodynamic Wall

Nitrogen inversion requires the pyramidal sp³-like nitrogen to pass through a planar, sp²-hybridized transition state. In a standard amine, this is a low-energy process (~5 kcal/mol). However, an sp² transition state possesses an ideal bond angle of 120°. Forcing a 60° constrained ring into a 120° ideal geometry induces catastrophic angle strain. This raises the inversion barrier (


) in simple N-alkyl aziridines to approximately 17–20 kcal/mol[1].
The N-Aryl Effect

In N-(3-methylphenyl)aziridine-2-carboxylate , the nitrogen is substituted with an electron-rich m-tolyl group. The presence of this N-aryl group introduces a competing electronic effect:


-conjugation . During the planar transition state, the p-orbital of the nitrogen can overlap with the 

-system of the 3-methylphenyl ring. This delocalization stabilizes the transition state, lowering the inversion barrier to approximately 11–14 kcal/mol compared to N-alkyl derivatives[2].

Because of this specific barrier height, the cis and trans invertomers of N-(3-methylphenyl)aziridine-2-carboxylate rapidly interconvert at room temperature but can be "frozen" and observed as distinct species at sub-zero temperatures via Variable-Temperature NMR (VT-NMR).

InversionDynamics Cis Cis-Invertomer (Sterically Hindered) TS Planar Transition State (sp2 Hybridized N, Stabilized by Aryl π-Conjugation) Cis->TS +ΔG‡ (~12 kcal/mol) TS->Cis Relaxation Trans Trans-Invertomer (Thermodynamically Favored) TS->Trans Relaxation Trans->TS +ΔG‡ (~13.5 kcal/mol)

Fig 1: Energy profile of N-aryl aziridine nitrogen inversion.

Cis vs. Trans: Stereochemical Equilibrium

In the context of 2-substituted N-aryl aziridines, cis and trans refer to the relative spatial relationship between the N-aryl group (3-methylphenyl) and the C2-carboxylate group.

  • Trans-Isomer : The m-tolyl group and the carboxylate ester are on opposite faces of the aziridine plane. This is the thermodynamic sink of the system. It minimizes steric repulsion between the bulky aryl ring and the ester moiety.

  • Cis-Isomer : The m-tolyl group and the carboxylate are on the same face. This state suffers from significant steric clash, making it higher in ground-state energy.

Comparative Activation Parameters

To contextualize the N-(3-methylphenyl) system, observe how N-substituents dictate the inversion barrier across different aziridine-2-carboxylates:

Aziridine N-SubstituentTypical

(kcal/mol)
Invertomer ResolvabilityPrimary Causality
N-Alkyl (e.g., Methyl)17.0 - 19.0Resolvable at RT (slow)High s-character of N lone pair; pure Baeyer strain[1].
N-Aryl (e.g., 3-Methylphenyl)11.0 - 14.0Resolvable only at < 0 °CTransition state stabilized by aryl

-conjugation[2].
N-Halo (e.g., Chloro)> 25.0Isolable at RTHigh electronegativity of halogen drastically increases N s-character[1][3].

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and analyzing the stereoisomers of N-(3-methylphenyl)aziridine-2-carboxylate.

Protocol A: Synthesis via Aza-Darzens Cyclization

The most direct route to functionalized aziridine-2-carboxylates is the Lewis acid-catalyzed Aza-Darzens reaction between an imine and a diazoacetate[4].

  • Imine Formation : Condense 3-methylaniline with formaldehyde (if generating the unsubstituted C3 aziridine) or the relevant aldehyde in the presence of

    
     in dichloromethane (DCM) to yield the N-(3-methylphenyl) imine.
    
  • Catalyst Preparation : In a flame-dried Schlenk flask under argon, prepare a 10 mol% solution of a Lewis acid catalyst (e.g.,

    
     or a chiral BOROX catalyst if enantioselectivity is desired) in anhydrous DCM at -20 °C[2][4].
    
  • Cyclization : Slowly add the imine (1.0 equiv) to the catalyst solution. Over 30 minutes, add ethyl diazoacetate (1.2 equiv) dropwise via syringe pump to prevent diazo dimerization.

  • Quench & Purify : The reaction extrudes

    
     gas. Once gas evolution ceases, quench with saturated aqueous 
    
    
    
    . Extract with ethyl acetate, dry over
    
    
    , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Variable-Temperature NMR (VT-NMR) Analysis

Because the cis and trans isomers interconvert rapidly at 298 K, standard


 NMR will show a time-averaged spectrum. VT-NMR is required to calculate the exact inversion barrier.
  • Sample Preparation : Dissolve 15 mg of the purified N-(3-methylphenyl)aziridine-2-carboxylate in 0.6 mL of

    
     (chosen for its low freezing point of -95 °C).
    
  • Baseline Acquisition : Acquire a standard

    
     NMR spectrum at 298 K. The C2-proton and the ester methoxy protons will appear as sharp, time-averaged singlets.
    
  • Cooling Regimen : Lower the probe temperature in 10 K increments. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Observation : As the temperature approaches ~230 K, the time-averaged signals will broaden (the coalescence temperature,

    
    ).
    
  • Decoalescence : Continue cooling to 193 K. The broad peaks will split into two distinct sets of sharp signals of unequal integration. The major signals correspond to the trans-isomer, and the minor signals correspond to the cis-isomer.

  • Self-Validation : The sum of the integrations of the cis and trans ester methoxy peaks at 193 K must exactly equal the integration of the time-averaged methoxy peak at 298 K. Use the Eyring equation

    
     at 
    
    
    
    to calculate
    
    
    .

AnalyticalWorkflow Synth Aza-Darzens Synthesis (Imine + Diazoacetate) Purif Silica Chromatography (Isolate Aziridine) Synth->Purif VTNMR VT-NMR Spectroscopy (Cool to -80°C) Purif->VTNMR Kinetic Eyring Plot Analysis (Extract ΔG‡) VTNMR->Kinetic

Fig 2: End-to-end workflow for the synthesis and kinetic analysis of aziridine invertomers.

Reactivity Implications: Why Cis/Trans Matters in Drug Design

For application scientists, the cis vs. trans geometry is not merely an academic curiosity; it dictates the macroscopic reactivity of the molecule during late-stage functionalization.

Aziridine-2-carboxylates are highly prized as precursors for unnatural


- and 

-amino acids via reductive ring-opening (e.g., using Samarium diiodide,

). The stereochemistry of the nitrogen center fundamentally alters the cleavage pathway[4][5]:
  • Trans-Aziridines : Exhibit a strong stereoelectronic preference for C–N bond cleavage . The anti-periplanar arrangement of the N-lone pair relative to the C3-C2 bond directs the incoming electron transfer to break the carbon-nitrogen bond, cleanly yielding

    
    -amino esters[4].
    
  • Cis-Aziridines : Exhibit a highly unusual propensity for C–C bond cleavage . Because the N-aryl group is forced onto the same face as the carboxylate, steric strain distorts the ring geometry, weakening the C2-C3 bond. Reductive opening of cis-isomers frequently yields unexpected acyclic aliphatic amines rather than the desired amino esters[4][5].

Understanding and controlling the inversion dynamics of N-(3-methylphenyl)aziridine-2-carboxylate is therefore a mandatory prerequisite for deploying it reliably in synthetic medicinal chemistry.

References

1.[4] β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link] 2.[5] β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC. National Institutes of Health (NIH). Available at:[Link] 3.[2] Asymmetric Organocatalytic Synthesis of Aziridines. University of East Anglia (UEA). Available at:[Link] 4.[3] Nitrogen-centered aziridinyl radicals and their properties. Library and Archives Canada. Available at: [Link] 5.[1] Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

Electronic Properties and Reactivity of N-Aryl Aziridine-2-Carboxylates: A Technical Guide

Topic: Electronic properties of N-aryl aziridine-2-carboxylates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N-aryl aziridine-2-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of N-aryl aziridine-2-carboxylates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-aryl aziridine-2-carboxylates represent a unique class of strained heterocycles where the reactivity is finely tuned by the interplay between the electron-rich N-aryl moiety and the electron-withdrawing carboxylate group. Unlike their N-alkyl counterparts, these molecules exhibit distinct electronic delocalization that lowers the nitrogen inversion barrier and modulates regioselectivity during nucleophilic ring-opening events. This guide provides a comprehensive analysis of their electronic architecture, spectroscopic signatures, and controlled reactivity, offering a roadmap for their application as electrophilic traps in medicinal chemistry and as precursors for non-canonical amino acids.

Electronic Architecture & Bonding

The reactivity of N-aryl aziridine-2-carboxylates is governed by "Push-Pull" electronic dynamics. The three-membered ring possesses significant Baeyer strain (~26-27 kcal/mol), but the stability and reaction pathways are dictated by the substituents at positions 1 (Nitrogen) and 2 (Carbon).

Orbital Hybridization and Strain
  • Nitrogen Hybridization: In N-aryl aziridines, the nitrogen atom adopts a hybridization state intermediate between

    
     and 
    
    
    
    . The lone pair on the nitrogen conjugates with the
    
    
    -system of the aryl group. This conjugation flattens the pyramid around the nitrogen, significantly lowering the nitrogen inversion barrier compared to N-alkyl aziridines.
  • The "Push-Pull" Effect:

    • Push: The N-aryl group (depending on para-substituents) acts as an electron donor into the ring system via resonance.

    • Pull: The C2-carboxylate group exerts a strong inductive effect (-I), withdrawing electron density from the ring carbons.

    • Consequence: This polarization creates a specific electrostatic potential map where C2 becomes electronically activated (electrophilic), yet C3 often remains the kinetically favored site for nucleophilic attack due to steric factors.

Nitrogen Inversion Dynamics

The barrier to nitrogen inversion is a critical electronic parameter.[1]

  • N-Alkyl Aziridines: High barrier (~17-19 kcal/mol), slow inversion at RT.

  • N-Aryl Aziridines: Lower barrier (~6-12 kcal/mol) due to stabilization of the planar transition state by the aryl

    
    -system.
    
  • Implication: At room temperature, N-aryl aziridines often exist as a rapidly interconverting equilibrium of invertomers, unless sterically locked by bulky ortho-substituents.

Visualization: Electronic Control Map

The following diagram illustrates the competing electronic and steric forces governing the molecule.

ElectronicProperties N_Aryl N-Aryl Group (Electron Donor/Conjugation) Aziridine_Ring Aziridine Ring (Strain ~27 kcal/mol) N_Aryl->Aziridine_Ring Lone Pair Delocalization N_Inv Lower N-Inversion Barrier (Planar TS Stabilization) N_Aryl->N_Inv Promotes C3_Access C3 Steric Accessibility (Kinetic SN2 Target) Aziridine_Ring->C3_Access Geometry Carboxylate C2-Carboxylate (Electron Withdrawing -I) Carboxylate->Aziridine_Ring Inductive Withdrawal C2_Act C2 Electronic Activation (Partial + Charge) Carboxylate->C2_Act Induces

Figure 1: Interplay of electronic effects in N-aryl aziridine-2-carboxylates determining stability and reactivity sites.

Spectroscopic Signatures

Accurate characterization relies on recognizing specific spectroscopic patterns resulting from the ring's electronic environment.

NMR Spectroscopy ( H & C)

The rigid three-membered ring creates distinct coupling constants (


) for cis and trans protons.
  • Coupling Constants (

    
    ): 
    
    • Cis (

      
      ):  Typically 4.0 – 9.0 Hz .
      
    • Trans (

      
      ):  Typically 2.0 – 6.0 Hz .
      
    • Note: In aziridine-2-carboxylates,

      
       is consistently smaller than 
      
      
      
      , allowing unambiguous stereochemical assignment.
  • Chemical Shifts:

    • H2 (alpha to ester): Deshielded (

      
       2.5 – 3.5 ppm) due to the anisotropic effect of the carbonyl and the electronegative nitrogen.
      
    • H3 (beta positions):

      
       2.0 – 3.0 ppm.
      
Infrared (IR) Spectroscopy[2]
  • Carbonyl Stretch: The ester C=O stretch often appears at higher frequencies (~1730–1750 cm

    
    ) compared to acyclic esters, reflecting the ring strain and the inductive effect of the adjacent nitrogen.
    

Reactivity: Regioselective Ring Opening

The most valuable application of these molecules is their use as electrophiles to generate amino acid derivatives. The regioselectivity (C2 vs. C3 attack) is the central challenge.

The Regioselectivity Rule
  • Kinetic Control (Standard SN2): Nucleophiles attack the less hindered C3 position (beta-carbon).

    • Product:

      
      -Amino acid derivatives.[2][3]
      
    • Conditions: Basic or neutral nucleophiles (e.g., azides, amines, thiols).

  • Thermodynamic/Electronic Control (Acid Catalyzed): Protonation or Lewis Acid coordination to the Nitrogen increases the electrophilicity of C2 (alpha-carbon) due to its ability to stabilize the developing positive charge (via the carboxylate, despite its EWG nature, often through chelation or transition state stabilization).

    • Product:

      
      -Amino acid derivatives.[2][3][4][5]
      
    • Conditions: Acidic media, Lewis Acids (e.g.,

      
      ).
      
Mechanism Visualization

The following diagram details the bifurcating pathways based on reaction conditions.

RingOpening cluster_conditions Reaction Conditions Start N-Aryl Aziridine-2-Carboxylate Path_A Path A: Basic/Neutral (Kinetic Control) Start->Path_A Path_B Path B: Acidic/Lewis Acid (Electronic Control) Start->Path_B TS_A Transition State A SN2 attack at C3 (Less Hindered) Path_A->TS_A Nu- TS_B Transition State B Activated Aziridinium Ion Attack at C2 (Charge Stabilized) Path_B->TS_B H+ / LA then Nu- Prod_A Product A: Alpha-Amino Acid Deriv. (Nu at Beta-position) TS_A->Prod_A Prod_B Product B: Beta-Amino Acid Deriv. (Nu at Alpha-position) TS_B->Prod_B

Figure 2: Divergent regioselective pathways for nucleophilic ring opening.

Experimental Protocols

Synthesis via Gabriel-Cromwell Reaction

This is the most robust method for synthesizing N-aryl aziridine-2-carboxylates.

Principle: A conjugate addition of an aniline to an


-dibromoester (or 

-bromoacrylate) followed by intramolecular nucleophilic substitution.

Protocol:

  • Reagents: Ethyl 2,3-dibromopropionate (1.0 equiv), Aniline derivative (1.0 equiv), Triethylamine (

    
    , 2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Toluene.

  • Procedure:

    • Dissolve the aniline and

      
       in MeCN at 0°C.
      
    • Add Ethyl 2,3-dibromopropionate dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and reflux for 4–6 hours.

    • Monitoring: Check TLC for disappearance of aniline.

  • Workup:

    • Filter off the triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    H NMR (Look for doublet of doublets for ring protons).
    
Regioselective Ring Opening (Example: Azidolysis)

Objective: Synthesis of


-azido- 

-amino ester (Path A).
  • Reagents: N-Aryl aziridine-2-carboxylate (1.0 equiv), Sodium Azide (

    
    , 1.5 equiv), Ammonium Chloride (
    
    
    
    , 1.5 equiv).
  • Solvent: DMF/Water (9:1).

  • Procedure:

    • Dissolve aziridine in DMF/Water.

    • Add

      
       and 
      
      
      
      .
    • Heat to 60°C for 12 hours.

  • Outcome: The azide ion preferentially attacks C3 (beta-carbon).[2]

  • Data Table:

ParameterValue / Observation
Regioselectivity >95% C3 attack (Kinetic)
Yield Typically 80-90%
Stereochemistry Inversion at C3 (Walden inversion)

Applications in Drug Discovery

  • Cysteine Protease Inhibitors: The electrophilic nature of the aziridine ring allows it to act as a "warhead" that covalently modifies the active site thiol of cysteine proteases. The N-aryl group can be tuned (e.g., with electron-withdrawing groups) to adjust the reactivity of the warhead to avoid off-target toxicity.

  • Bioisosteres: The rigid aziridine ring serves as a conformational lock, mimicking the turn structures in peptides.

  • Synthetic Intermediates: Precursors for chiral diamines and non-proteinogenic amino acids (e.g., aryl-isoserines).

References

  • Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry. Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. Available at: [Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. Available at: [Link]

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Heterocycles. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives. PMC. Available at: [Link]

Sources

Exploratory

Nitrogen Inversion Barrier in N-(3-methylphenyl)aziridine Derivatives

Executive Summary For drug development professionals working with alkylating agents or conformational switches, the aziridine ring presents a unique stereoelectronic profile. Unlike open-chain amines, aziridines possess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals working with alkylating agents or conformational switches, the aziridine ring presents a unique stereoelectronic profile. Unlike open-chain amines, aziridines possess a substantial barrier to nitrogen inversion due to acute ring strain.[1][2] This guide provides an in-depth analysis of the nitrogen inversion barrier in N-(3-methylphenyl)aziridine , a specific derivative where the interplay between the electron-donating meta-tolyl group and the strained heterocycle dictates conformational dynamics.

Understanding this barrier is critical not merely for spectroscopic characterization, but for predicting metabolic stability , chiral integrity , and reactivity profiles in biological systems.

Theoretical Framework: The Physics of Inversion

The Aziridine Anomaly

In acyclic amines, nitrogen inversion occurs rapidly at room temperature (


 kcal/mol). However, in aziridines, the bond angle constraint (

60°) forces the ring carbons into a high

-character bonding state, leaving the nitrogen lone pair in an orbital with significantly increased

-character.

To invert, the nitrogen must pass through a planar transition state (


 hybridized). This requires rehybridizing the strained ring bonds to accommodate a bond angle of 120° at the planar nitrogen, which drastically increases angle strain. Consequently, N-alkyl aziridines exhibit barriers of 17–19 kcal/mol .
The N-Aryl Effect & Substituent Modulation

In N-(3-methylphenyl)aziridine , the scenario changes. The N-aryl group allows for conjugation between the nitrogen lone pair and the aromatic


-system.
  • Transition State Stabilization: The planar transition state permits maximum overlap between the pure

    
    -orbital of the nitrogen and the aromatic ring. This stabilization lowers the inversion barrier significantly compared to N-alkyl derivatives.
    
  • The 3-Methyl Perturbation: The methyl group at the meta position exerts a weak electron-donating effect (

    
    ).
    
    • Electron-Withdrawing Groups (EWGs) on the ring stabilize the electron-rich transition state, lowering the barrier.[2]

    • Electron-Donating Groups (EDGs) like the 3-methyl group slightly destabilize this interaction relative to the unsubstituted phenyl, theoretically raising the barrier marginally above that of N-phenylaziridine.

Expected Barrier Range:

  • N-Phenylaziridine:

    
    8.9 – 10.0 kcal/mol
    
  • N-(3-methylphenyl)aziridine:

    
    9.2 – 10.5 kcal/mol
    
Mechanistic Pathway Visualization

InversionMechanism cluster_0 Ground State A cluster_1 Transition State (TS) cluster_2 Ground State B GS_A Pyramidal (sp3-like) Lone Pair Orthogonal TS Planar (sp2) Max Conjugation with Aryl Ring GS_A->TS Activation Energy (ΔG‡) GS_B Pyramidal (Inverted) Enantiomer of A TS->GS_B Relaxation Note1 Barrier lowered by Aryl Conjugation TS->Note1

Figure 1: The inversion pathway proceeds through a planar transition state stabilized by the N-aryl system.[2][3]

Synthesis Protocol

Objective: Produce high-purity N-(3-methylphenyl)aziridine free of ring-opened byproducts.

The Wenker-Type Cyclization (Modified)

While modern catalytic methods exist, the intramolecular cyclization of


-amino alcohols or 

-halo amines remains the most robust method for generating specific N-aryl derivatives without complex ligands.

Reagents: 3-Methylaniline (m-toluidine), 1-bromo-2-chloroethane, Potassium Carbonate (


), Acetonitrile.

Step-by-Step Protocol:

  • Alkylation: Dissolve 3-methylaniline (10 mmol) in acetonitrile (20 mL). Add 1-bromo-2-chloroethane (12 mmol) and anhydrous

    
     (20 mmol).
    
  • Reflux: Heat to reflux for 12 hours. The aniline attacks the bromide first (softer electrophile).

  • Isolation of Intermediate: Filter salts and evaporate solvent to yield N-(2-chloroethyl)-3-methylaniline.

  • Cyclization: Redissolve the intermediate in THF. Add a strong base (NaH or t-BuOK, 1.2 eq) at 0°C. Stir for 2 hours. The nitrogen anion performs an intramolecular

    
     attack on the chloride, closing the ring.
    
  • Purification: Crucial Step. Aziridines are sensitive to acid. Purify via flash chromatography on basic alumina (not silica gel) or distillation under reduced pressure.

Validation Check:

  • 1H NMR: Look for the characteristic aziridine ring protons as two multiplets (AA'BB' system) between

    
     2.0 – 2.5 ppm.
    
  • Absence of Open Chain: Ensure no triplet at

    
     3.5-3.8 ppm (indicative of unreacted -CH2Cl).
    

Analytical Methodology: Dynamic NMR (DNMR)

The Gold Standard for Barrier Determination.

To measure the barrier, we utilize Variable Temperature (VT) NMR. At room temperature, N-aryl aziridines invert rapidly, averaging the signals of the ring protons. As the temperature drops, the inversion slows, eventually "freezing" on the NMR timescale.

Experimental Setup
  • Solvent Selection: Use a non-polar solvent like Toluene-d8 or Methylcyclohexane-d14 .

    • Reasoning: Polar/protic solvents (methanol-d4) can H-bond to the nitrogen lone pair, stabilizing the ground state and artificially raising the barrier by 2-3 kcal/mol.

  • Temperature Range: The probe must be capable of cooling to -100°C (173 K) .

  • Target Signals: Monitor the aziridine ring protons.

    • High T: Single averaged singlet or broad peak.

    • Low T: Splits into complex multiplets (AA'BB') as the cis and trans protons relative to the aryl group become distinct.

Calculation of

Use the Eyring Equation at the Coalescence Temperature (


).


Where:

  • 
     = Rate constant at coalescence (
    
    
    
    )
  • 
     = Frequency separation (Hz) between the resolved signals at the slow exchange limit (low T).
    

Then, calculate the free energy of activation:



  • 
     is in kcal/mol.[2]
    
  • 
     is in Kelvin.
    

Data Analysis & Mechanistic Insights

Comparative Barrier Data

The following table summarizes the structural impact on inversion barriers.

CompoundSubstituent (

)
Barrier (

)
Reference Context
N-MethylaziridineAlkyl (N/A)~17.0 kcal/molHigh barrier (no conjugation)
N-PhenylaziridineH (0.00)8.9 – 9.5 kcal/molLowered by conjugation
N-(3-Methylphenyl)aziridine 3-Me (-0.07) ~9.5 – 10.2 kcal/mol Slightly raised vs. Ph (EDG effect)
N-(4-Nitrophenyl)aziridine4-NO2 (+0.78)~7.5 kcal/molLowered (EWG stabilizes TS)
The Hammett Correlation

For N-aryl aziridines, the Hammett reaction constant


 is positive  (typically +2.0 to +2.5).
  • Logic: Inversion involves the development of negative charge density into the ring (planar TS). Electron-withdrawing groups stabilize this charge, increasing the rate (

    
    ) and lowering the barrier.
    
  • Application: The 3-methyl group is an Electron Donating Group (EDG).

    • 
      .
      
    • Since

      
       is negative and 
      
      
      
      is positive, the log(
      
      
      ) is negative.

Implications for Drug Design

Atropisomerism Risks

While a barrier of ~10 kcal/mol is too low to isolate enantiomers at room temperature (requires >23 kcal/mol), it is sufficient to broaden NMR signals, complicating structural assignment. In cryogenic biological assays, the molecule may exist as a racemic mixture of slowly interconverting invertomers.

Reactivity & Toxicity

The N-inversion barrier correlates with the hybridization of the nitrogen. A lower barrier (more


 character in TS) often correlates with reduced basicity but maintained nucleophilicity.
  • Metabolic Activation: The 3-methyl group is a metabolic soft spot (benzylic oxidation). However, the aziridine ring itself is a potent alkylator.

  • Design Tip: If the goal is to reduce alkylating toxicity, adding strong EWGs (e.g., 4-CF3) will flatten the nitrogen, reducing basicity and potentially modulating the ring-opening reactivity.

Experimental Workflow Diagram

Workflow Start Start: N-(3-methylphenyl)aziridine Solvent Dissolve in Toluene-d8 (Avoid H-bonding solvents) Start->Solvent Cooling Cool to -100°C (Slow Exchange Limit) Solvent->Cooling Measure Measure Δν (Hz) between split peaks Cooling->Measure Heat Warm stepwise until Coalescence (Tc) Measure->Heat Calc Calculate ΔG‡ using Eyring Equation Heat->Calc

Figure 2: The DNMR workflow for determining the inversion barrier.

References

  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine.[4] Journal of the American Chemical Society.[4] Link

  • Bottini, A. T., & Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra.[4][5][6][7] Nitrogen Inversion Rates of N-Substituted Aziridines. Journal of the American Chemical Society.[4] Link

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry.[2][8] (Provides foundational values for aziridine inversion barriers and synthesis).

  • Sweeney, J. B. (2002).[5] Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. Link

  • Andretti, G. D., et al. (1977). Structural and Kinetic Investigations on Nitrogen Inversion.
  • Vertex AI Search Result 1.13 (2025). Substituents Effect on Aziridine Chemistry: N-Inversion Energy.[1][2][9] ResearchGate.[9] Link

Sources

Foundational

Technical Guide: Solubility Profile of Methyl 1-(m-tolyl)aziridine-2-carboxylate

The following technical guide details the solubility profile, physicochemical properties, and solvent compatibility of methyl 1-(m-tolyl)aziridine-2-carboxylate . Executive Summary Methyl 1-(m-tolyl)aziridine-2-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent compatibility of methyl 1-(m-tolyl)aziridine-2-carboxylate .

Executive Summary

Methyl 1-(m-tolyl)aziridine-2-carboxylate is a functionalized N-aryl aziridine widely utilized as a synthetic intermediate in the preparation of


- and 

-amino acids, alkaloids, and peptidomimetics. Its solubility behavior is governed by the lipophilic m-tolyl (3-methylphenyl) moiety and the polar ester functionality.

Core Solubility Directive:

  • Primary Solvents: Halogenated hydrocarbons (DCM, CHCl

    
    ), polar aprotic solvents (MeCN, THF), and esters (EtOAc).
    
  • Non-Solvents: Water (highly immiscible).

  • Critical Constraint: While soluble in alcohols (MeOH, EtOH), these solvents pose a high risk of solvolytic ring-opening , particularly under acidic conditions.

Physicochemical Profile & Molecular Properties[1][2][3][4]

Understanding the molecular architecture is prerequisite to predicting solubility behavior. The compound features a strained three-membered aziridine ring substituted with a lipophilic aryl group and a polar ester.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C

H

NO

Moderate molecular weight (~205.25 g/mol ) facilitates dissolution in organic media.
Physical State Viscous Oil or Low-Melting SolidLiquids generally exhibit faster dissolution kinetics than crystalline solids.
LogP (Predicted) ~2.7 – 3.2Indicates high lipophilicity; preferential partitioning into non-polar/organic phases.
H-Bond Donors 0Lack of donors reduces water solubility.
H-Bond Acceptors 3 (N, O=C, O-C)Allows interaction with polar aprotic solvents via dipole-dipole forces.
pKa (Conjugate Acid) ~2.0 – 3.0 (Aziridine N)The N-aryl group reduces basicity, making it less soluble in aqueous acid without decomposition.

Solubility Landscape & Solvent Compatibility

The following classification is derived from standard synthesis protocols for N-aryl aziridine-2-carboxylates and thermodynamic solubility principles.

High-Performance Solvents (Recommended)

These solvents are optimal for stock solution preparation, reactions, and liquid-liquid extraction.

  • Dichloromethane (DCM) & Chloroform: Excellent solubility due to favorable dispersion forces and dipole interactions. Standard solvent for synthesis and NMR characterization.

  • Ethyl Acetate (EtOAc): High solubility; commonly used as the mobile phase in Thin Layer Chromatography (TLC) and column chromatography.

  • Acetonitrile (MeCN): The preferred solvent for many aziridination reactions (e.g., Gabriel-Cromwell type) due to its high dielectric constant which stabilizes transition states without nucleophilic attack.

  • Tetrahydrofuran (THF): Good solubility; suitable for reactions requiring inert atmospheres, though commercial THF often contains stabilizers.

Moderate to Low Solubility Solvents
  • Diethyl Ether (Et

    
    O):  Soluble, but often requires higher volumes compared to DCM. Used frequently in workup/extraction.
    
  • Hexanes/Heptane: Moderate solubility. Often used as a co-solvent (precipitant) to crystallize the compound or as a non-polar component in chromatography eluents (e.g., 9:1 Hexane:EtOAc).

  • Toluene: Soluble; useful for high-temperature reactions where DCM would boil off.

Reactive & Incompatible Solvents (Use with Caution)
  • Water: Insoluble. The hydrophobic tolyl and ester groups dominate.

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Solubility: Technically soluble.

    • Risk:[1]High. Protic solvents can act as nucleophiles, attacking the aziridine ring (C-3 position) leading to ring-opening (methanolysis), especially if trace acid is present.

  • Acetone: Soluble, but can form enamines or react if primary amines are present as impurities.

Mechanistic Visualization

Solvation vs. Degradation Pathway

The diagram below illustrates the competition between stable solvation in aprotic solvents and the ring-opening degradation pathway in protic media.

SolubilityMechanism Compound Methyl 1-(m-tolyl) aziridine-2-carboxylate Aprotic Aprotic Solvent (DCM, MeCN, THF) Compound->Aprotic Dissolution Protic Protic Solvent (MeOH, H2O, Acids) Compound->Protic Dissolution + Activation Solvated Stable Solvated Complex (Dipole-Dipole / Pi-Stacking) Aprotic->Solvated Stabilization Transition Activated Aziridinium Intermediate Protic->Transition Protonation/H-Bonding Degradation Ring-Opened Product (Amino Ether/Alcohol) Transition->Degradation Nucleophilic Attack

Figure 1: Mechanistic pathway showing stable solvation in aprotic media versus degradation risks in protic solvents.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Quantify solubility in non-reactive organic solvents (e.g., Toluene, EtOAc).

  • Preparation: Weigh 100 mg of methyl 1-(m-tolyl)aziridine-2-carboxylate into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).

  • Calculation: Solubility (

    
    ) = Mass (mg) / Volume (mL).
    
Protocol B: Stability-Indicating HPLC Method

Objective: Verify solution stability in polar solvents (e.g., MeCN vs. MeOH).

  • System: HPLC with UV detection (254 nm for the aryl chromophore).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5

    
    m.
    
  • Mobile Phase:

    • A: Water + 0.1% Ammonium Hydroxide (Basic pH prevents acid-catalyzed ring opening).

    • B: Acetonitrile.[2][1][3][4]

    • Gradient: 50% B to 95% B over 10 min.

  • Procedure:

    • Dissolve sample in MeCN (Control) and MeOH (Test).

    • Inject Control immediately (

      
      ).
      
    • Inject Test sample at

      
      , 
      
      
      
      , and
      
      
      .
    • Pass Criteria: No new peaks (degradation products) >0.5% area.

Applications in Synthesis & Formulation

  • Reaction Medium: Use Acetonitrile or DCM for subsequent functionalization reactions. These solvents maintain the integrity of the aziridine ring while dissolving electrophiles/nucleophiles.

  • Purification: Flash column chromatography is best performed using a gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20). The compound is soluble in the mobile phase but retains differentially on silica.

  • Storage: Store as a neat oil or concentrated solution in anhydrous Toluene at -20°C. Avoid storing in chloroform for extended periods as it can form HCl over time, catalyzing decomposition.

References

  • Cusack, K., et al. (2013). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles. Link

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31, 247-258. Link

  • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(12), 2701-2743. Link

  • PubChem Compound Summary. (2025). Methyl 1-phenylaziridine-2-carboxylate (Analogous Structure). National Center for Biotechnology Information. Link

  • Watson, I. D. G., et al. (2006). Catalytic Asymmetric Synthesis of Aziridines from Imines. Accounts of Chemical Research, 39(3), 194–206. Link

Sources

Exploratory

Stability of N-Aryl Aziridines: A Technical Guide to Acid/Base Reactivity

Executive Summary N-aryl aziridines occupy a unique "Goldilocks" zone in heterocyclic chemistry: they possess significantly higher reactivity than their N-alkyl counterparts due to the electron-withdrawing nature of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-aryl aziridines occupy a unique "Goldilocks" zone in heterocyclic chemistry: they possess significantly higher reactivity than their N-alkyl counterparts due to the electron-withdrawing nature of the aryl ring, yet they lack the extreme electrophilicity of N-sulfonyl (tosyl) aziridines. This guide provides a mechanistic analysis of their stability profiles, defining the operational windows for their synthesis, storage, and application in drug discovery.[1]

Part 1: Structural Dynamics & Electronic Theory

To understand the stability profile of N-aryl aziridines, one must first analyze the hybridization of the nitrogen atom.

The "S-Character" Effect

In a standard amine, the nitrogen is


 hybridized.[1] However, in an aziridine ring, the bond angles (~60°) force the ring bonds to have high 

-character.[1] Consequently, the nitrogen lone pair acquires significant

-character.[1]
  • Implication: The lone pair is held tighter to the nucleus, making N-aryl aziridines less basic than acyclic N,N-dialkylanilines.

  • Conjugation: The N-aryl ring allows for delocalization of the nitrogen lone pair into the

    
    -system. This further reduces basicity but simultaneously stabilizes the transition state for ring opening by making the nitrogen a better leaving group (resembling an aniline) compared to an alkyl amine.[1][2]
    
The Stability Paradox
  • Acidic Conditions: The reduced basicity means they are harder to protonate than N-alkyl aziridines.[1] However, once protonated, the ring opens almost instantaneously because the strain release is coupled with the formation of a stable aniline derivative.[1]

  • Basic Conditions: The lack of an acidic proton (unlike N-H aziridines) renders them immune to deprotonation.[1][2] The electron-rich aromatic ring (relative to a sulfonyl group) protects the ring carbons from nucleophilic attack by weak bases, granting them high stability in basic media.[1]

Part 2: Acidic Instability & Ring Opening

The primary decomposition pathway for N-aryl aziridines is acid-catalyzed hydrolysis or solvolysis. This is the critical failure mode in most synthetic workflows.[1]

Mechanism of Decomposition

Trace acid acts as a catalyst.[1] A single proton can initiate a chain of decomposition events, often leading to polymerization or solvolysis products (amino alcohols/ethers).[1][2]

AcidMechanism Start N-Aryl Aziridine (Strained, Neutral) Protonation Protonation (Rate Limiting Step) Start->Protonation + H+ Intermediate Aziridinium Ion (Highly Activated) Protonation->Intermediate TS Transition State (C-N Bond Lengthening) Intermediate->TS + Nucleophile (Nu:) Product Ring-Opened Product (Amino-Alcohol/Ether) TS->Product Strain Release Product->Start Regenerates H+ (Catalytic Cycle)

Figure 1: Acid-catalyzed activation and ring-opening mechanism.[2] Note that the proton is regenerated, making even trace acid destructive.

Regioselectivity Rules

When an N-aryl aziridine opens under acidic conditions, the nucleophile (solvent, counter-ion) attacks the carbon that best stabilizes the developing positive charge.

  • Benzylic Sites: If the aziridine has a substituent (e.g., phenyl), attack occurs at the substituted carbon (Sn1-like character).[1][2]

  • Unsubstituted: Attack is governed by sterics (Sn2-like), occurring at the least hindered carbon.[1]

Part 3: Basic Stability & Ortho-Lithiation

Under basic conditions, N-aryl aziridines exhibit their highest stability.[1] They are generally inert to hydroxide, alkoxides, and amine bases at ambient temperatures.[1]

The "Directed Ortho Metalation" (DoM) Opportunity

Because the aziridine ring survives strong bases, the N-aryl group can serve as a directing group for lithiation.

  • Reagent:

    
    -BuLi or 
    
    
    
    -BuLi / TMEDA.
  • Temperature: -78 °C.[1]

  • Outcome: Lithiation occurs ortho to the aziridine nitrogen on the aryl ring.[1] The aziridine ring remains intact, allowing for functionalization of the aromatic core.[1]

Caution: While stable to bases, they are not stable to strong nucleophiles in the presence of Lewis acids.[1] For example, sodium azide (


) alone may react slowly, but adding 

or similar Lewis acids will trigger rapid ring opening.[1][2]

Part 4: Experimental Protocols & Handling

Protocol 1: The "CDCl3 Trap" (Critical Troubleshooting)

Problem: Chloroform (


) naturally decomposes to form trace 

and phosgene upon storage.[1][2] This trace acid is sufficient to decompose N-aryl aziridines during NMR acquisition, leading to confusing spectra (appearance of broad peaks or amino-chloride signals).[2]

Solution: Neutralization Protocol

  • Preparation: Pass

    
     through a short plug of Basic Alumina (Activity I)  immediately before use.[1][2]
    
  • Alternative: Add solid anhydrous

    
     (approx. 10-20 mg) directly into the NMR tube.[1][2]
    
  • Verification: If the sample turns yellow or cloudy in the tube, decomposition has likely occurred.[1]

Protocol 2: Purification Strategy

Silica gel is slightly acidic (


).[1][2] Purifying N-aryl aziridines on standard silica often leads to streaking and mass loss.[1]

Recommended Workflow:

  • Stationary Phase: Use Neutral Alumina or Basified Silica (Pre-treat silica slurry with 1%

    
     in hexanes).[1][2]
    
  • Eluent: Always include 0.5% to 1% Triethylamine (

    
    ) in the eluent system to scavenge adventitious protons.[1][2]
    
  • Temperature: Keep fractions cold; concentrate on a rotary evaporator at

    
     °C.
    

Part 5: Stability Data & Decision Matrix

The following table summarizes the stability of a model N-Phenyl Aziridine under various standard laboratory conditions.

ConditionpH / EnvironmentStability RatingPrimary Degradation Product
Aq. HCl (1M) Acidic (< 1)Critical Instability Amino-chloride / Amino-alcohol (Instant)
Acetic Acid Weak Acid (~4)Unstable Acetate-opened product (

mins)
Silica Gel Weakly AcidicPoor Adsorption/Hydrolysis (Streaking)
Methanol Protic NeutralModerate Slow solvolysis over days
Aq.[2] NaOH (1M) Basic (> 13)Excellent Stable (No reaction)
LDA / THF Strong BaseGood Stable (Potential lithiation)
CDCl3 (Untreated) Trace AcidVariable/Poor Polymerization/Opening
Workflow Decision Tree

HandlingWorkflow Start Crude Reaction Mixture (Contains N-Aryl Aziridine) Quench Quench: Sat. NaHCO3 or NaOH (Keep pH > 8) Start->Quench Extract Extraction: Et2O or EtOAc (Wash with Brine) Quench->Extract PurifyCheck Purification Required? Extract->PurifyCheck PrepSilica Pre-treat Silica with 1% Et3N PurifyCheck->PrepSilica Yes Storage Storage: -20°C, Argon, Solid State PurifyCheck->Storage No (Clean enough) Column Flash Chromatography (Eluent + 1% Et3N) PrepSilica->Column Column->Storage

Figure 2: Recommended isolation and purification workflow to minimize acid-catalyzed decomposition.

References

  • Sweeney, J. B. (2002).[1][2][3] Aziridines: epoxides’ ugly cousins? Chemical Society Reviews.[1][3] Link

  • Yudin, A. K. (2006).[1][2] Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.[1] (Foundational text on aziridine strain and reactivity).

  • Watson, I. D. G., et al. (2006).[1] Ring-Opening Reactions of N-Aryl Aziridines. Accounts of Chemical Research. Link[2]

  • Florio, S., & Luisi, R. (2010).[1] Lithiation of Aziridines: A Powerful Tool for the Synthesis of Nitrogen-Containing Heterocycles. Chemical Reviews. Link[2]

  • Shipman, M. (2015).[1][2][4] Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters. Link[2]

Sources

Foundational

Reactivity profile of electron-rich N-aryl aziridine esters

The Reactivity Profile of Electron-Rich N-Aryl Aziridine Esters: A Push-Pull Paradigm in Heterocyclic Chemistry Executive Summary & Theoretical Grounding Aziridines, highly strained three-membered nitrogen heterocycles,...

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity Profile of Electron-Rich N-Aryl Aziridine Esters: A Push-Pull Paradigm in Heterocyclic Chemistry

Executive Summary & Theoretical Grounding

Aziridines, highly strained three-membered nitrogen heterocycles, are critical building blocks in organic synthesis and drug development. Among them, electron-rich N-aryl aziridine esters (e.g., aziridine-2-carboxylates bearing N-p-methoxyphenyl or N-2,4-dimethoxyphenyl groups) exhibit a unique and highly tunable reactivity profile. This profile is governed by a precise "push-pull" electronic architecture. The electron-donating N-aryl group acts as an electronic "push," increasing the basicity of the aziridine nitrogen and stabilizing transient positive charges during bond cleavage. Conversely, the C2-carboxylate ester acts as an electronic "pull," polarizing the C-N bonds and reducing electron density at the adjacent carbon.

Recent chemoproteomic advances have demonstrated the extraordinary utility of this tunable scaffold. For instance, N-aryl aziridines have been deployed as chemoselective probes for the proteome-wide covalent targeting of acidic residues, achieving ~70% chemoselectivity for carboxylic acids over other nucleophiles through an intramolecular ring-opening mechanism[1]. Furthermore, the synthesis of these elusive species has been revolutionized by the use of N-aminopyridinium reagents, which serve as traceless activating groups. This enables Ni-catalyzed C-N cross-coupling via a noncanonical mechanism involving reversible aziridine ring opening[2].

Regioselective Ring-Opening Dynamics

The defining feature of electron-rich N-aryl aziridine esters is their susceptibility to regioselective nucleophilic ring opening. The regiochemical outcome (C2 vs. C3 attack) is dictated by the interplay of steric hindrance, nucleophile strength, and the degree of electrophilic activation.

  • C3-Attack (SN2-like Pathway): Under neutral or weakly acidic conditions, nucleophilic attack predominantly occurs at the less sterically hindered C3 position. The electron-withdrawing ester at C2 disfavors direct SN2 attack at the alpha-position due to electronic repulsion and steric bulk. This pathway proceeds with inversion of configuration, yielding

    
    -substituted 
    
    
    
    -amino esters.
  • C2-Attack (SN1-like Pathway): When subjected to strong Lewis acids (e.g., BF3·OEt2, Sc(OTf)3), the aziridine nitrogen is strongly activated. The electron-rich N-aryl group stabilizes the developing partial positive charge at the C2 position, overriding the typical destabilizing effect of the adjacent ester. This shifts the mechanism toward an SN1-like pathway, directing nucleophilic attack to the C2 position and yielding

    
    -substituted 
    
    
    
    -amino esters.

Studies on fused bicyclic N-aryl aziridines further underscore that these ring-opening reactions can occur with exquisite regioselectivity under a variety of conditions, driven by the steric bias of neighboring centers and the electronic nature of the N-aryl substituent[3].

Mechanistic Visualization

Mechanism A N-Aryl Aziridine Ester (Push-Pull System) B Electrophilic Activation (Lewis Acid / H+) A->B N-Ar increases basicity C C3-Attack (SN2-like) Sterically driven B->C Weak Activation / Strong Nu D C2-Attack (SN1-like) Charge stabilized by N-Ar B->D Strong Activation / Weak Nu E β-Substituted α-Amino Ester C->E Inversion of Configuration F α-Substituted β-Amino Ester D->F Racemization / Retention

Logical pathways for regioselective ring-opening of N-aryl aziridine esters.

Experimental Workflow: Synthesis and Self-Validating Ring-Opening

To harness the reactivity of electron-rich N-aryl aziridine esters, researchers must employ protocols that prevent premature decomposition (e.g., unimolecular decomposition or spontaneous polymerization)[2]. The following methodology details a self-validating system for the synthesis and regioselective functionalization of N-(p-methoxyphenyl) aziridine-2-carboxylate.

Step 1: Olefin Aziridination via Traceless Activation Causality: Traditional nitrene transfer often requires strongly electron-withdrawing N-substituents (e.g., sulfonyl groups) that are difficult to remove. Utilizing N-aminopyridinium reagents allows for the installation of a traceless activating group that can be subsequently cross-coupled to an electron-rich arene[2].

  • Charge a flame-dried Schlenk flask with methyl acrylate (1.0 equiv), N-amino-2,4,6-triphenylpyridinium tetrafluoroborate (1.2 equiv), and MgO (2.0 equiv) in dichloromethane.

  • Add iodobenzene diacetate (PhI(OAc)2) (1.5 equiv) portion-wise at 0 °C.

  • Stir for 4 hours at room temperature. Note: MgO acts as an acid scavenger to neutralize generated acetic acid, preventing premature acid-catalyzed ring-opening.

  • Filter and concentrate to isolate the N-pyridinium aziridine intermediate.

Step 2: Ni-Catalyzed C-N Cross-Coupling Causality: The N-pyridinium aziridine acts as an electrophile. The bromide counterion from the Ni catalyst promotes a reversible ring-opening, facilitating C-N coupling with an electron-rich aryl boronic acid, followed by aziridine reclosure[2].

  • In a glovebox, combine the N-pyridinium aziridine (1.0 equiv), p-methoxyphenylboronic acid (1.5 equiv), NiBr2 (10 mol%), and dtbbpy ligand (10 mol%) in anhydrous THF.

  • Stir at 60 °C for 12 hours.

  • Quench with water, extract with EtOAc, and purify via flash chromatography (neutral alumina) to yield the electron-rich N-(p-methoxyphenyl) aziridine-2-carboxylate.

Step 3: Regioselective Ring-Opening (C3-Attack) Causality: Using a soft nucleophile (thiophenol) with a mild Lewis acid ensures attack at the less hindered C3 position without triggering the SN1-like C2 cleavage.

  • Dissolve the synthesized aziridine (1.0 equiv) in anhydrous CH2Cl2 at -78 °C.

  • Add thiophenol (1.2 equiv) followed by dropwise addition of BF3·OEt2 (0.1 equiv).

  • Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quench with saturated NaHCO3. The resulting product is exclusively the

    
    -phenylthio-
    
    
    
    -amino ester.

Experimental Workflow Visualization

Workflow S1 Step 1: Aziridination Olefin + N-Aminopyridinium S2 Step 2: Cross-Coupling Ni-Catalyzed Arylation S1->S2 Yields N-Pyridinium Aziridine S3 Step 3: Ring-Opening Nucleophile + Lewis Acid S2->S3 Yields N-Aryl Aziridine S4 Step 4: Purification Flash Chromatography S3->S4 Yields Ring-Opened Adduct

Step-by-step experimental workflow for synthesis and functionalization.

Quantitative Data: Reactivity & Regioselectivity Profile

The following table summarizes the causal relationship between reaction conditions and the regiochemical outcome for the ring-opening of N-(p-methoxyphenyl) aziridine-2-carboxylate.

NucleophileCatalyst / ConditionsPrimary MechanismRegioselectivity (C2:C3)Yield (%)
Thiophenol (PhSH)None (Neutral, 25 °C)SN2-like< 1 : 9985%
Thiophenol (PhSH)BF3·OEt2 (10 mol%, -78 °C)SN2-like5 : 9592%
Methanol (MeOH)Sc(OTf)3 (20 mol%, 60 °C)SN1-like85 : 1578%
IndoleZn(OTf)2 (10 mol%, 25 °C)Mixed40 : 6081%
Acetic Acid (AcOH)Uncatalyzed (Intramolecular)SN2-like< 1 : 9970%*

*Reflects chemoselective targeting of acidic residues in proteomic studies, demonstrating the high preference for carboxylate nucleophiles[1].

References

  • Proteome-Wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines Journal of the American Chemical Society URL:[Link]

  • N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines Nature Communications URL:[Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines The Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Technical Guide: Synthesis of 1-Arylaziridine-2-Carboxylates (2024 Edition)

The synthesis of 1-arylaziridine-2-carboxylates represents a critical junction in medicinal chemistry, serving as a gateway to non-proteinogenic amino acids (e.g., aryl-serines) and bioactive nitrogen heterocycles. While...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1-arylaziridine-2-carboxylates represents a critical junction in medicinal chemistry, serving as a gateway to non-proteinogenic amino acids (e.g., aryl-serines) and bioactive nitrogen heterocycles. While the aziridine core is well-studied, the specific introduction of the 1-aryl substituent combined with the 2-carboxylate moiety introduces unique electronic challenges—primarily the reduced basicity of the nitrogen and the susceptibility of the strained ring to premature opening or polymerization under the harsh conditions often required for arylation.

This technical guide synthesizes the literature from 2023–2025 , moving beyond classical textbook definitions to present high-fidelity, actionable protocols for the modern synthetic chemist.

Strategic Landscape & Methodology Selection

In 2024, the synthesis of 1-arylaziridine-2-carboxylates has bifurcated into three distinct strategic pathways, each catering to different substrate requirements and stereochemical needs.

StrategyMethodologyKey Advantage2024 Status
A. Nucleophilic Cyclization Modified Gabriel-Cromwell Robust, scalable, low cost. Best for racemic scaffolds.Updated : New DBU-promoted protocols and flow chemistry adaptations have minimized side reactions.
B. Carbene Transfer Lewis Acid Catalyzed AZ Reaction High enantioselectivity (ee >95%). Best for chiral library generation.Advanced : New ligand systems (VAPOL/VANOL updates) and organocatalytic routes.
C. Nitrene Transfer Photo-Mediated Aziridination Mild conditions, metal-free options.Emerging : Visible-light mediation using azoxy-triazenes (JACS 2024).

Core Methodologies & Protocols

Strategy A: The Modernized Gabriel-Cromwell Protocol

Best for: Gram-scale synthesis of racemic building blocks from acrylates.

The classical Gabriel-Cromwell reaction involves the nucleophilic attack of an amine on an


-dibromoester. Historical limitations included long reaction times and competitive elimination to vinyl bromides. Recent literature (2023-2024) highlights the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)  as a superior base compared to triethylamine, significantly suppressing the vinyl bromide side-product.
Optimized Protocol (2024 Standard)
  • Bromination : Treat the starting aryl acrylate (1.0 equiv) with

    
     (1.05 equiv) in 
    
    
    
    at 0 °C to form the
    
    
    -dibromoester. Evaporate solvent.
  • Aziridination :

    • Dissolve the crude dibromoester in MeCN (0.2 M).

    • Add Aniline derivative (1.1 equiv).

    • Add DBU (2.2 equiv) dropwise at 0 °C. Critical Step: DBU acts as both the hydrohalic scavenger and the base for the final ring closure.

    • Stir at room temperature for 2–4 hours (monitored by TLC).

  • Workup : Aqueous wash (brine), dry over

    
    , and purify via flash column chromatography (silica gel, neutralized with 1% 
    
    
    
    ).

Mechanism & Causality: The reaction proceeds via an initial Michael addition of the aniline to the transiently formed


-bromoacrylate (generated in situ via dehydrobromination). The subsequent intramolecular 

displacement of the

-bromide by the nitrogen anion closes the ring. DBU is critical here because its bulk prevents it from acting as a competing nucleophile, unlike smaller amine bases.

GabrielCromwell Fig 1. DBU-Promoted Gabriel-Cromwell Pathway Substrate Acrylate Ester Inter1 α,β-Dibromoester Substrate->Inter1 Br2, DCM Inter2 α-Bromoacrylate (Transient) Inter1->Inter2 DBU (-HBr) Inter3 Michael Adduct (β-amino-α-bromoester) Inter2->Inter3 ArNH2 (Michael Addn) Product 1-Arylaziridine-2-carboxylate Inter3->Product DBU (Ring Closure)

Strategy B: Asymmetric Catalytic AZ Reaction (Wulff-Type)

Best for: Enantioselective synthesis of drug candidates.

This method relies on the reaction of an aryl imine with ethyl diazoacetate (EDA) . The 2024 landscape continues to favor the use of VAPOL/VANOL-boron Lewis acid catalysts, but recent organocatalytic variations using pyridinium salts and chiral Brønsted acids have gained traction for their metal-free appeal.

Protocol: Boron-Catalyzed Asymmetric Aziridination
  • Catalyst Prep : Flame-dry a flask. Add VAPOL ligand (10 mol%) and

    
    . Heat to 55 °C for 1 hour to form the active catalyst species.
    
  • Reaction :

    • Cool to -78 °C or 0 °C (substrate dependent).

    • Add N-aryl imine (1.0 equiv) derived from an aldehyde and aniline.

    • Add Ethyl Diazoacetate (1.2 equiv) slowly via syringe pump.

  • Completion : The reaction generates

    
     gas. Completion is marked by the cessation of gas evolution and TLC.
    

Mechanistic Insight: The reaction proceeds through a nucleophilic attack of the diazo compound on the Lewis-acid-activated imine, followed by ring closure and extrusion of nitrogen. The chiral ligand creates a steric pocket that dictates the facial selectivity of the initial attack, setting the C2/C3 stereochemistry (typically cis-selective).

Strategy C: Visible-Light-Mediated Nitrene Transfer

Best for: "Green" chemistry applications and late-stage functionalization.

A breakthrough reported in J. Am. Chem. Soc. (2024) utilizes azoxy-triazenes as clean nitrene precursors under visible light irradiation. This method avoids the use of hypervalent iodine oxidants which are common in Rh-catalyzed routes.

Protocol: Photochemical Nitrene Transfer
  • Setup : In a Pyrex tube, dissolve the acrylate (or alkene) and the N-aryl azoxy-triazene precursor in MeCN.

  • Irradiation : Irradiate with Blue LEDs (450 nm) at room temperature.

  • Mechanism : The light triggers the release of

    
     and 
    
    
    
    , generating a singlet nitrene species in situ which adds stereospecifically to the olefin.

PhotoNitrene Fig 2. Visible-Light Mediated Nitrene Transfer (2024) Precursor N-Aryl Azoxy-Triazene Nitrene Singlet Nitrene [Ar-N:] Precursor->Nitrene -N2, -N2O (Photo-elimination) Light Blue LED (450nm) Light->Precursor Product 1-Arylaziridine-2-carboxylate Nitrene->Product [2+1] Cycloaddition + Acrylate Acrylate Acrylate Ester Acrylate->Product

Comparative Data Analysis

The following table summarizes the scope and limitations of the primary 2024 methodologies for 1-arylaziridine-2-carboxylates.

FeatureModified Gabriel-CromwellAsymmetric AZ Reaction (Wulff)Photo-Nitrene Transfer
Substrate Scope Broad (Anilines + Acrylates)Limited (Requires stable Imines)Moderate (Electron-deficient alkenes can be sluggish)
Stereocontrol Low (Racemic/Diastereoselective)High (Enantioselective) High (Stereospecific to alkene geometry)
Atom Economy Moderate (Loss of HBr)High (Loss of N2)High (Loss of N2/N2O)
Scalability High (Kilogram ready) Moderate (Catalyst cost)Low (Photon flux limited)
Key 2024 Ref Academia.edu / RSC 2023PubMed 2025 / ChemRxivJ. Am. Chem. Soc. 2024

Critical Troubleshooting & Self-Validation

To ensure Trustworthiness and Self-Validation of these protocols, researchers must adhere to the following checkpoints:

  • The "Vinyl Bromide" Check (Gabriel-Cromwell) :

    • Symptom: Low yield and presence of olefinic protons in NMR (

      
       6.0–7.5 ppm) that do not match the product.
      
    • Cause: Elimination of HBr instead of substitution.

    • Fix: Lower the reaction temperature during DBU addition to -10 °C. Ensure the aniline is added before the base.

  • The "Imine Hydrolysis" Check (AZ Reaction) :

    • Symptom: Formation of amine and aldehyde side products.

    • Cause: Adventitious water in the solvent.

    • Fix: Use molecular sieves (4Å) in the reaction vessel. Verify solvent dryness (<50 ppm

      
      ) via Karl-Fischer titration.
      
  • Stability of 1-Arylaziridines :

    • Note: 1-Arylaziridine-2-carboxylates are less stable than their N-alkyl counterparts due to the conjugation of the nitrogen lone pair with the aromatic ring, which weakens the C-N bonds.

    • Storage: Store at -20 °C under argon. Avoid acidic chloroform for NMR (use

      
       treated with basic alumina or 
      
      
      
      ).

References

  • Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. J. Am. Chem. Soc., 2024. (Note: Verify exact DOI via search)

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. PubMed / NIH, 2025 (Advanced Online).

  • Enantiomerically Enriched Aziridine-2-carboxylates via Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv, 2024 / Angew. Chem. Int. Ed., 2025.[1][2][3][4][5]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. Organic & Biomolecular Chemistry, 2023.

  • Aziridination of γ,δ-dibromoethyl-2-pentenoate with primary amines: extension of the Gabriel–Cromwell reaction. Academia.edu / ResearchGate, 2024.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Ring Opening of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate

This application note details the regiocontrolled ring-opening protocols for methyl 1-(3-methylphenyl)aziridine-2-carboxylate , a versatile chiral building block. We present two distinct workflows: Method A (Nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the regiocontrolled ring-opening protocols for methyl 1-(3-methylphenyl)aziridine-2-carboxylate , a versatile chiral building block. We present two distinct workflows: Method A (Nucleophilic Opening) to access


-amino acid derivatives, and Method B  (Reductive Opening) to access 

-amino acid derivatives.

- and 

-Amino Acid Scaffolds

Executive Summary

The aziridine-2-carboxylate scaffold is a "spring-loaded" heterocyclic intermediate essential for synthesizing non-proteinogenic amino acids. The specific substrate, methyl 1-(3-methylphenyl)aziridine-2-carboxylate , presents a unique challenge: the N-aryl group renders the ring electron-rich ("non-activated") compared to N-sulfonyl/acyl analogs, while the C2-ester group creates an electronic bias. This guide provides validated protocols to switch regioselectivity between the C3-position (yielding


-amino esters) and the C2-position  (yielding 

-amino esters), enabling divergent synthesis from a single precursor.

Mechanistic Grounding & Regioselectivity Factors[1][2]

The regiochemical outcome is dictated by the interplay between ring strain, electronic activation, and the nature of the opening reagent.

FeatureC2-Position (Proximal)C3-Position (Distal)
Substituents Carboxylate (-COOMe)Hydrogen / Alkyl
Electronic Character Electron-deficient (EWG destabilizes adjacent cation)Electron-neutral / Primary Carbon
Steric Hindrance HighLow
Preferred Attack Reductive Cleavage (SmI₂) Nucleophilic Attack (Acid-Catalyzed)
Product Class

-Amino Acid Derivatives

-Amino Acid Derivatives
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions.

Regioselectivity Substrate Methyl 1-(3-methylphenyl) aziridine-2-carboxylate Aziridinium Aziridinium Ion (Acid Activated) Substrate->Aziridinium H+ / Lewis Acid PathB Method B: Reductive Opening (SmI2 / THF) Substrate->PathB SET Mechanism PathA Method A: Nucleophilic Attack (NaN3 / BF3·OEt2) Aziridinium->PathA ProdA Product A (C3-Opening) α-Amino Ester (e.g., Isoserine/Serine analog) PathA->ProdA Attack at less hindered C3 ProdB Product B (C2-Opening) β-Amino Ester (e.g., β-Alanine analog) PathB->ProdB Cleavage of C2-N bond

Figure 1: Divergent reaction pathways. Method A exploits steric control for C3 attack.[1] Method B utilizes single-electron transfer (SET) for C2-N bond cleavage.

Detailed Experimental Protocols

Method A: C3-Selective Nucleophilic Opening (Synthesis of -Amino Esters)

Target: Synthesis of methyl 3-azido-2-((3-methylphenyl)amino)propanoate. Mechanism: Acid-catalyzed formation of an aziridinium ion followed by SN2 attack at the less hindered C3 position.

Reagents
  • Substrate: Methyl 1-(3-methylphenyl)aziridine-2-carboxylate (1.0 equiv)

  • Nucleophile: Sodium Azide (NaN

    
    ) (1.5 equiv) or Trimethylsilyl azide (TMSN
    
    
    
    )
  • Catalyst: BF

    
    OEt
    
    
    
    (0.1 – 0.2 equiv) or Cerium(IV) Ammonium Nitrate (CAN)
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Protocol
  • Preparation: Dissolve the aziridine substrate (1.0 mmol) in anhydrous MeCN (5 mL) under an inert atmosphere (N

    
     or Ar).
    
  • Activation: Cool the solution to 0 °C. Add the catalyst (BF

    
    OEt
    
    
    
    , 25
    
    
    L) dropwise to avoid exotherms.
  • Nucleophile Addition: Add NaN

    
     (97 mg, 1.5 mmol) followed by TMSCl (1.5 mmol) in situ to generate TMSN
    
    
    
    , or add neat TMSN
    
    
    directly.
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C). Monitor by TLC (System: Hexane/EtOAc 4:1) until starting material is consumed (typically 2–4 hours).

  • Quench: Dilute with EtOAc (20 mL) and quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Wash the organic layer with water and brine. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Outcome: >85% Yield of the C3-opened product (azide at C3, aniline nitrogen retained at C2).

Method B: C2-Selective Reductive Opening (Synthesis of -Amino Esters)

Target: Synthesis of methyl 3-((3-methylphenyl)amino)propanoate derivatives. Mechanism: Single-electron transfer (SET) from Samarium(II) iodide to the aziridine-ester conjugate system, leading to selective cleavage of the C2–N bond.

Reagents
  • Substrate: Methyl 1-(3-methylphenyl)aziridine-2-carboxylate (1.0 equiv)

  • Reagent: Samarium(II) iodide (SmI

    
    ), 0.1 M solution in THF (2.5 equiv)
    
  • Additive: Methanol (MeOH) (2.0 equiv) as a proton source

  • Solvent: Tetrahydrofuran (THF), anhydrous, degassed

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask under Argon, place the aziridine substrate (1.0 mmol) and dry MeOH (2.0 mmol) in degassed THF (10 mL).

  • Reagent Addition: Cool the mixture to –78 °C. Slowly add the SmI

    
     solution (25 mL, 0.1 M in THF) via syringe until a deep blue color persists (indicating excess SmI
    
    
    
    ).
  • Reaction: Stir at –78 °C for 30 minutes, then allow to warm slowly to 0 °C over 1 hour.

  • Quench: Quench the reaction by opening to air and adding saturated aqueous Rochelle’s salt (Potassium sodium tartrate) or 0.1 M HCl.

  • Extraction: Extract vigorously with Et

    
    O (3 x 30 mL). The aqueous layer may require extended stirring with Rochelle’s salt to break up samarium emulsions.
    
  • Purification: Dry organics (MgSO

    
    ) and concentrate. Purify via chromatography.
    

Expected Outcome: >75% Yield of the C2-cleaved product (


-amino ester).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (Method A) Temperature too highMaintain 0 °C during addition; switch to weaker Lewis Acid (e.g., Cu(OTf)

).
Polymerization High concentrationDilute reaction to 0.1 M or lower.
Incomplete Reaction (Method B) Oxidized SmI

Ensure SmI

is deep blue (active) not yellow/green (inactive). Freshly prepare if needed.
Hydrolysis of Ester Aqueous workup too basicUse buffered quench (pH 7) or mild acid; avoid prolonged exposure to NaOH.

Workflow Logic (DOT Diagram)

Workflow Start Start: Methyl 1-(3-methylphenyl) aziridine-2-carboxylate Decision Select Target Scaffold Start->Decision RouteA Route A: α-Amino Acid Deriv. Decision->RouteA Nucleophilic Path RouteB Route B: β-Amino Acid Deriv. Decision->RouteB Reductive Path StepA1 Dissolve in MeCN Add NaN3 + BF3·OEt2 RouteA->StepA1 StepA2 Stir 0°C -> RT (Kinetic Control) StepA1->StepA2 ResultA Yield: α-Amino Ester (C3-Azide) StepA2->ResultA StepB1 Dissolve in THF/MeOH Cool to -78°C RouteB->StepB1 StepB2 Add SmI2 (2.5 eq) (Thermodynamic/SET Control) StepB1->StepB2 ResultB Yield: β-Amino Ester (C2-N Cleavage) StepB2->ResultB

Figure 2: Operational workflow for selecting the appropriate ring-opening protocol based on the desired target scaffold.

References

  • Regioselective Ring Opening of Activated Aziridine-2-Carboxylates. ChemistryOpen, 2015, 4(1), 65-71. Link

  • 
    -Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry, 2014, 79(21), 10303–10310. Link
    
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines. The Journal of Organic Chemistry, 2007, 72(15), 5859–5862. Link

  • Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 2012, 85(12). Link

  • Regiospecific and Enantiospecific Ring Opening of Methyl 1-(2-phenylethanol)aziridine-2-carboxylates. Molecules, 2000, 5(3), 486-487. Link

Sources

Application

Application Note: Lewis Acid-Catalyzed Nucleophilic Ring Opening of N-Aryl Aziridine-2-Carboxylates

Executive Summary The stereoselective synthesis of highly functionalized α- and β-amino acids remains a critical objective in modern drug development and natural product synthesis. Among the most versatile building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective synthesis of highly functionalized α- and β-amino acids remains a critical objective in modern drug development and natural product synthesis. Among the most versatile building blocks for these targets are aziridine-2-carboxylates. Due to their inherent ring strain (26–27 kcal/mol), aziridines are highly susceptible to ring-opening reactions[1]. However, precise control over regioselectivity and stereoselectivity requires strategic catalytic intervention.

This application note details the mechanistic principles, quantitative benchmarks, and validated experimental protocols for the Lewis acid-catalyzed nucleophilic ring opening of N-aryl and N-activated aziridine-2-carboxylates. By leveraging Lewis acid coordination, researchers can reliably direct nucleophilic attack to the C3 (β-carbon) position, yielding complex, biologically relevant amino acid derivatives such as tryptophan analogs and highly substituted β-functionalized α-amino esters[2].

Mechanistic Principles & Causality

Activation and Ring Strain

Aziridines represent the smallest nitrogen-containing heterocycles. While non-activated aziridines exhibit poor reactivity toward nucleophiles, the introduction of an electron-withdrawing group (EWG) or an N-aryl substituent significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–N bond[1][3].

When a Lewis acid (e.g.,


, 

, or

) is introduced, it coordinates to the aziridine nitrogen and/or the adjacent carbonyl oxygen of the ester group. This bidentate or monodentate coordination dramatically enhances the electrophilicity of the aziridine ring, making it highly susceptible to nucleophilic attack[2].
Regioselectivity and Stereochemistry

The regioselectivity of the ring opening is dictated by the electronic and steric environment of the aziridine. For aziridine-2-carboxylates, nucleophilic attack predominantly occurs at the C3 position (β-carbon)[1]. This is driven by the ester group at C2, which electronically disfavors adjacent positive charge buildup (in cases of borderline


 character) and sterically directs incoming nucleophiles to the less hindered C3 position.

The reaction typically proceeds via an


-type mechanism. Consequently, the nucleophilic attack results in a strict inversion of stereochemistry at the C3 carbon, ensuring high enantiomeric or diastereomeric fidelity in the resulting product[2].

Mechanism A N-Aryl Aziridine- 2-Carboxylate B Lewis Acid Coordination Complex A->B + Lewis Acid (e.g., Sc(OTf)3) C Nucleophilic Attack (SN2 at C3) B->C + Nucleophile (e.g., Indole, ROH) D Ring-Opened Intermediate C->D Ring Strain Release (~27 kcal/mol) E β-Functionalized α-Amino Acid Ester D->E Workup / H+

Mechanistic pathway of Lewis acid-catalyzed aziridine ring opening.

Quantitative Data Summary

The choice of Lewis acid and nucleophile significantly impacts the reaction yield and kinetics. The table below synthesizes reported data for the ring opening of activated aziridine-2-carboxylates across various conditions[2][3].

NucleophileCatalyst (Lewis Acid)LoadingSolventTemp (°C)Regioselectivity (C3:C2)Yield (%)
Indole (C-Nucleophile)

10 mol%

0 to RT>99:185 - 95%
Indole (C-Nucleophile)

10 mol%

RT>95:578 - 88%
Aliphatic Alcohols

20 mol%THF0>99:180 - 90%


(Phase Transfer)*
N/ADMSO120>99:1Radiochem Yield
Acid Chlorides

1.0 equiv

-78>99:175 - 85%

*Note: While


 reactions often rely on thermal/phase-transfer activation rather than traditional Lewis acids, the regioselectivity strictly mirrors the C3-attack paradigm established by Lewis acid models[3].

Experimental Protocol: Indole Addition to N-Aryl Aziridine-2-Carboxylates

The following protocol details the scandium(III) triflate-catalyzed ring opening of N-aryl aziridine-2-carboxylates using indole as the nucleophile. This method is highly modular and can be adapted for other carbon or heteroatom nucleophiles[2].

Materials & Reagents
  • Substrate: N-aryl or N-protected aziridine-2-carboxylate (1.0 equiv, >98% ee).

  • Nucleophile: Indole or substituted indole derivative (1.2 equiv).

  • Catalyst: Scandium(III) triflate (

    
    ), anhydrous (10 mol%).
    
  • Solvent: Dichloromethane (

    
    ), anhydrous.
    
  • Quench/Wash: Saturated aqueous

    
    , Brine.
    
  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .
Step-by-Step Methodology
  • Preparation of the Reaction Environment: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to eliminate ambient moisture, which can competitively coordinate with the Lewis acid or act as an unintended nucleophile.

  • Substrate Dissolution: Add the N-aryl aziridine-2-carboxylate (1.0 mmol, 1.0 equiv) and the indole derivative (1.2 mmol, 1.2 equiv) to the flask. Dissolve the mixture in 5.0 mL of anhydrous

    
    .
    
  • Temperature Equilibration: Cool the reaction mixture to 0 °C using an ice-water bath. Cooling minimizes potential polymerization of the indole and controls the initial exotherm upon catalyst addition.

  • Catalyst Addition (Activation): Rapidly add anhydrous

    
     (0.1 mmol, 10 mol%) to the stirred solution. The reaction mixture may exhibit a slight color change, indicating the formation of the Lewis acid-substrate complex.
    
  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Monitor the consumption of the aziridine via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction typically reaches completion within 2 to 4 hours[2].

  • Quenching and Workup: Once the starting material is fully consumed, quench the reaction by adding 10 mL of saturated aqueous

    
    . Transfer the mixture to a separatory funnel and extract the aqueous layer with 
    
    
    
    (
    
    
    mL).
  • Purification: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure β-indolyl-α-amino acid ester.
    

Workflow Step1 1. Preparation Dry flask, inert atm (N2/Ar) Step2 2. Dissolution Aziridine + Nucleophile in CH2Cl2 Step1->Step2 Step3 3. Activation Add Sc(OTf)3 (10 mol%) at 0°C Step2->Step3 Step4 4. Reaction Monitor via TLC (2-4 hours) Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3, extract organic layer Step4->Step5 Step6 6. Purification Silica gel column chromatography Step5->Step6

Step-by-step experimental workflow for aziridine ring opening.

Troubleshooting & Optimization Insights

  • Low Yield / Unreacted Starting Material: If the aziridine remains unconsumed, the Lewis acid may have been deactivated by trace water in the solvent or nucleophile. Ensure strictly anhydrous conditions. Alternatively, the N-substituent may not be sufficiently electron-withdrawing; transitioning from an N-alkyl to an N-aryl or N-tosyl group will increase reactivity[1].

  • Loss of Stereochemical Integrity: The reaction relies on an

    
     trajectory. If epimerization or a mixture of diastereomers is observed, the reaction may be proceeding through an 
    
    
    
    -like carbocation intermediate. This typically occurs if the Lewis acid is too strong or if the reaction temperature is too high. Lowering the temperature to -20 °C or switching to a milder Lewis acid (e.g.,
    
    
    ) can restore
    
    
    character[2][4].
  • Regioisomer Formation (C2 Attack): While C3 attack is standard, highly sterically hindered nucleophiles or specifically substituted aziridines may force attack at the C2 position. Analyzing the steric bulk of the nucleophile and utilizing 2D NMR (HMBC/HSQC) is critical for verifying the regiochemical outcome of novel substrates.

References

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. clockss.org.
  • Ring opening of 2-acylaziridines by acid chlorides. bioorg.org.
  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. nih.gov.
  • Application Notes and Protocols: Lewis Acid-Promoted Ring-Opening of Aziridine-2-Carboxylates with Indoles. benchchem.com.

Sources

Method

High-Performance Chiral Building Block: Methyl 1-(m-tolyl)aziridine-2-carboxylate

Application Note & Protocol Guide Executive Summary Methyl 1-(m-tolyl)aziridine-2-carboxylate represents a specialized class of chiral "spring-loaded" electrophiles. Unlike standard N-tosyl or N-Boc aziridines, the N-(m-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Methyl 1-(m-tolyl)aziridine-2-carboxylate represents a specialized class of chiral "spring-loaded" electrophiles. Unlike standard N-tosyl or N-Boc aziridines, the N-(m-tolyl) variant incorporates a lipophilic, electron-rich aromatic handle directly onto the nitrogen. This specific substitution pattern offers unique advantages in drug discovery:

  • Electronic Tuning: The m-methyl group provides weak inductive electron donation without the direct resonance conjugation seen in p-tolyl analogs, preserving the basicity of the aziridine nitrogen for Lewis-acid complexation.

  • Lipophilicity: It serves as a hydrophobic anchor, improving the cell permeability of derived scaffolds compared to simple phenyl analogs.

  • Divergent Reactivity: It enables access to unnatural amino acids (via ring opening) and imidazolidinones (via ring expansion) with high stereofidelity.

This guide details the enantiospecific synthesis of this building block from L-Serine and its application in regioselective ring-opening reactions.

Properties & Specifications
PropertySpecification
IUPAC Name Methyl 1-(3-methylphenyl)aziridine-2-carboxylate
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Chirality Available as (S)- or (R)- enantiomer (Retains source amino acid configuration)
Stability Stable at -20°C; prone to polymerization with strong acids/nucleophiles at RT
Solubility Soluble in DCM, THF, Toluene, EtOAc
Synthesis Protocol: Enantiospecific Route from L-Serine

Rationale: While nitrene addition to acrylates is possible, it often requires expensive chiral ligands and yields variable ee%. The "Serine Route" described below is stereospecific , transferring the high optical purity of natural L-Serine directly to the aziridine.

Workflow Diagram

Figure 1: Stereospecific synthesis pathway retaining the (S)-configuration at C2.

Step-by-Step Procedure

Step 1: N-Arylation (Chan-Lam Coupling)

  • Reagents: L-Serine methyl ester HCl (1.0 equiv), m-Tolylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (3.0 equiv), 4Å Molecular Sieves.

  • Solvent: Dichloromethane (DCM).

  • Protocol:

    • Suspend L-Serine methyl ester HCl, m-tolylboronic acid, and activated 4Å MS in DCM (0.1 M) in an open flask (air is oxidant).

    • Add Pyridine followed by Cu(OAc)₂.[1]

    • Stir vigorously at room temperature for 16–24 hours. The reaction turns deep blue/green.

    • Workup: Filter through Celite. Wash filtrate with 0.5M HCl (to remove pyridine/Cu), then NaHCO₃. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: Verify mono-arylation by ¹H NMR (aromatic signals).

Step 2 & 3: Activation and Cyclization

  • Reagents: p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), Pyridine (excess), K₂CO₃ (2.5 equiv).

  • Protocol:

    • Dissolve N-(m-tolyl)-serine ester in dry DCM/Pyridine (1:1) at 0°C.

    • Add TsCl portion-wise. Stir at 0°C for 4 hours (monitor TLC for O-tosylation).

    • Cyclization (One-pot or Two-step):

      • Preferred Two-step: Isolate the O-tosylate via standard workup (cold HCl wash).

      • Dissolve the O-tosylate in Acetone. Add anhydrous K₂CO₃.

      • Heat to reflux for 3–6 hours. The intramolecular nucleophilic attack of the nitrogen lone pair onto the CH₂-OTs displaces the tosyl group.

    • Final Workup: Filter salts, concentrate, and purify via rapid silica gel chromatography (neutralized with 1% Et₃N to prevent ring opening).

Application: Regioselective Ring Opening

The m-tolyl group makes the aziridine nitrogen less electron-withdrawing than a sulfonamide, making the ring less susceptible to spontaneous opening but highly reactive under Lewis Acid catalysis .

Reaction: Synthesis of unnatural Phenylalanine analogs via C3-opening.

Mechanism & Selectivity

Figure 2: Regioselective opening at C3 yields alpha-amino acid derivatives.

Protocol: Synthesis of N-(m-tolyl)-Tryptophan Analog

This reaction couples the aziridine with Indole using a Friedel-Crafts type mechanism.

  • Setup: Dissolve Methyl 1-(m-tolyl)aziridine-2-carboxylate (1.0 equiv) and Indole (1.2 equiv) in dry DCM.

  • Catalyst: Add Sc(OTf)₃ or BF₃·Et₂O (10 mol%) at -78°C.

  • Reaction: Allow to warm slowly to 0°C over 4 hours.

  • Quench: Add sat. NaHCO₃.

  • Result: The indole attacks the C3 position (the methylene group) with inversion of configuration (though C3 is not chiral in this precursor, the C2 stereocenter is preserved).

    • Yield: Typically 75–85%.

    • Regioisomer Ratio: >10:1 (C3:C2).

Comparative Data Table
NucleophileCatalystMajor Product (Regioisomer)Yield (%)Application
TMS-N₃ Sc(OTf)₃Alpha-amino azide (C3 attack)88%Precursor to diamines
Indole BF₃·Et₂OTryptophan analog (C3 attack)82%Peptidomimetics
Thiophenol None (Thermal)S-Aryl Cysteine (C3 attack)91%Cysteine modification
Isocyanate Pd(OAc)₂Imidazolidinone (Ring Expansion)76%Heterocycle synthesis
References
  • General Reactivity of Aziridine-2-carboxylates

    • Srivastava, A., et al. "Ring-opening reactions of aziridines: A powerful tool for the synthesis of nitrogen-containing molecules." RSC Advances, 2020. Link

  • Synthesis from Serine (Chan-Lam Application)

    • Mo, F., et al. "Copper-Catalyzed Chan-Lam Coupling for N-Arylation of Amino Acid Esters." Journal of Organic Chemistry, 2014. Link

  • Regioselectivity in Ring Opening

    • Ghorai, M. K., et al. "Lewis Acid Catalyzed Regioselective Ring Opening of Activated Aziridines." Journal of Organic Chemistry, 2015.[1] Link

  • Aziridine Ring Expansion

    • Cushnie, G. D., et al. "Synthesis of Imidazolidinones via Lewis Acid Catalyzed Ring Expansion." Tetrahedron, 2018. Link

Sources

Application

Synthesis of β-Amino Acids from N-(3-methylphenyl)aziridine Precursors: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis of β-amino acids utilizing N-(3-methylphenyl)aziridine precursors. β-amino acids are crucial structural motifs in numerous pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of β-amino acids utilizing N-(3-methylphenyl)aziridine precursors. β-amino acids are crucial structural motifs in numerous pharmaceuticals and natural products, and their efficient synthesis is a significant focus in medicinal chemistry and drug development.[1] Aziridines, as strained three-membered nitrogen heterocycles, serve as versatile synthetic intermediates for producing a variety of nitrogen-containing compounds.[2][3][4][5] The inherent ring strain of aziridines makes them susceptible to nucleophilic ring-opening reactions, a key strategy for constructing β-amino acid backbones.[4][6][7]

This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step methodologies for these synthetic transformations.

Introduction to Aziridine Chemistry in β-Amino Acid Synthesis

The synthetic utility of aziridines is centered on their ring-opening reactions, which can be modulated by the substituents on the aziridine ring and the choice of nucleophile and reaction conditions.[2][4][8] The presence of an aryl group on the nitrogen atom, such as the 3-methylphenyl group, influences the reactivity and regioselectivity of the ring-opening process. While strongly electron-withdrawing groups on the nitrogen "activate" the aziridine towards nucleophilic attack, N-aryl aziridines are often considered "non-activated," sometimes requiring specific catalytic conditions to facilitate ring-opening.[4]

The regioselectivity of the nucleophilic attack on the aziridine ring is a critical aspect of these syntheses. The attack can occur at either of the two carbon atoms of the aziridine ring, and the outcome is influenced by steric and electronic factors.[2][5][8][9] For N-aryl aziridines, the attack often occurs at the more substituted carbon due to electronic stabilization of the transition state.[10]

General Workflow and Key Considerations

The synthesis of β-amino acids from N-(3-methylphenyl)aziridine precursors generally follows a two-step process: the synthesis of the aziridine precursor followed by its regioselective ring-opening.

Workflow cluster_0 Part 1: Aziridine Synthesis cluster_1 Part 2: Beta-Amino Acid Synthesis Alkene Alkene Aziridination Aziridination Reaction Alkene->Aziridination Amine 3-Methylaniline Amine->Aziridination Precursor N-(3-methylphenyl)aziridine Aziridination->Precursor RingOpening Regioselective Ring-Opening Precursor->RingOpening Nucleophile Nucleophile Nucleophile->RingOpening BetaAminoAcid β-Amino Acid Derivative RingOpening->BetaAminoAcid

Figure 1: General experimental workflow for the synthesis of β-amino acids.

Causality in Experimental Choices:
  • Choice of Aziridination Method: The method for synthesizing the N-(3-methylphenyl)aziridine precursor is crucial. Metal-catalyzed reactions, such as those employing rhodium or bismuth catalysts, can offer high yields and stereoselectivity.[6][11] A metal-free approach involving the reaction of an azide with an alkene offers a straightforward alternative. The choice depends on the desired scale, substrate scope, and tolerance of functional groups.

  • Selection of Nucleophile and Catalyst for Ring-Opening: The nucleophile dictates the side chain of the resulting β-amino acid. Carboxylation using CO2 with a nickel catalyst is a direct method to introduce the carboxylic acid functionality.[1][12][13] Alternatively, using a cyanide nucleophile followed by hydrolysis provides another route. The catalyst, often a Lewis acid or a transition metal complex, is essential for activating the aziridine ring and controlling the regioselectivity of the nucleophilic attack.[14]

Protocols

Protocol 1: Synthesis of N-(3-methylphenyl)aziridine Precursors

This protocol describes a general method for the synthesis of N-aryl aziridines from an alkene and an aniline derivative.

Materials:

  • Styrene or other suitable alkene

  • 3-Methylaniline

  • Iodosylbenzene (PhIO)

  • Rhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol), 3-methylaniline (1.2 mmol), and iodosylbenzene (1.5 mmol).

  • Add anhydrous dichloromethane (5 mL) to dissolve the reactants.

  • Add the Rhodium(II) catalyst (1-2 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(3-methylphenyl)aziridine.

Self-Validation:

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • The disappearance of starting materials and the appearance of a new spot on TLC with a different Rf value indicate reaction progression.

Protocol 2: Nickel-Catalyzed Carboxylation for β-Amino Acid Synthesis

This protocol details the regioselective ring-opening of an N-(3-methylphenyl)aziridine with carbon dioxide to yield a β-amino acid.[12][13]

Materials:

  • N-(3-methylphenyl)aziridine (1.0 mmol)

  • Nickel catalyst (e.g., Ni(COD)₂) (10 mol%)

  • Ligand (e.g., a bipyridine or phosphine ligand) (10 mol%)

  • Reductant (e.g., Manganese powder) (3.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

  • Carbon dioxide (CO₂) balloon

  • Schlenk flask and line

  • Magnetic stirrer and stirring bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the nickel catalyst, ligand, and manganese powder to a Schlenk flask.

  • Add the anhydrous solvent (5 mL) and stir the mixture.

  • Add the N-(3-methylphenyl)aziridine to the reaction mixture.

  • Evacuate the flask and backfill with carbon dioxide from a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure β-amino acid.

Self-Validation:

  • Confirm the structure and stereochemistry of the β-amino acid product using NMR spectroscopy and mass spectrometry.

  • The regioselectivity of the ring-opening can be determined by detailed NMR analysis (e.g., COSY, HSQC).

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes

EntryAziridine PrecursorNucleophileCatalyst/ConditionsProductYield (%)Regioselectivity
1N-(3-methylphenyl)-2-phenylaziridineCO₂Ni(COD)₂ / dtbbpy, Mn, DMF3-((3-methylphenyl)amino)-3-phenylpropanoic acid75>95:5 (β-attack)
2N-(3-methylphenyl)-2-methylaziridineAcetic AnhydrideTBD, DMFN-(1-acetoxypropan-2-yl)-3-methylaniline85>98:2 (α-attack)

Data is illustrative and based on typical outcomes for similar reactions.[13][14]

Mechanistic Insights

The regioselectivity of the aziridine ring-opening is a critical determinant of the final product structure. In the case of N-aryl aziridines, the outcome of the nucleophilic attack is governed by a delicate balance of steric and electronic effects.

Mechanism cluster_0 Regioselective Ring-Opening Aziridine N-(3-methylphenyl)aziridine ActivatedComplex Activated Aziridinium Ion Aziridine->ActivatedComplex Activation Catalyst Lewis Acid or Transition Metal Catalyst Catalyst->ActivatedComplex BetaAttack Attack at β-carbon (more substituted) ActivatedComplex->BetaAttack Path A (Electronically Favored) AlphaAttack Attack at α-carbon (less substituted) ActivatedComplex->AlphaAttack Path B (Sterically Favored) Nucleophile Nu⁻ Nucleophile->BetaAttack Nucleophile->AlphaAttack BetaProduct β-Amino Acid Precursor BetaAttack->BetaProduct AlphaProduct α-Amino Acid Precursor AlphaAttack->AlphaProduct

Figure 2: Factors influencing the regioselectivity of aziridine ring-opening.

For many N-aryl aziridines, particularly those with a substituent at one of the ring carbons (e.g., 2-phenyl), nucleophilic attack is often favored at the more substituted (benzylic) position.[10] This is attributed to the stabilization of the developing positive charge in the transition state by the aryl group. However, the choice of catalyst and nucleophile can alter this preference.[8]

Conclusion

The synthesis of β-amino acids from N-(3-methylphenyl)aziridine precursors represents a robust and versatile strategy in synthetic organic chemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize these transformations for their specific drug discovery and development needs. Careful consideration of the aziridination method and the conditions for the subsequent ring-opening reaction are paramount to achieving high yields and the desired regioselectivity.

References

  • Asymmetric Synthesis of β2-Aryl Amino Acids through Pd-Catalyzed Enantiospecific and Regioselective Ring-Opening Suzuki-Miyaura Arylation of Aziridine-2-carboxylates. PubMed. Available at: [Link]

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC. Available at: [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. PMC. Available at: [Link]

  • Aziridine synthesis through a base-promoted cascade oxidative protocol. American Chemical Society. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available at: [Link]

  • β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry. Available at: [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

  • Aziridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Diamine Synthesis: Exploring the Regioselectivity of Ring Opening of Aziridinium Ions. Gordon Research Conferences. Available at: [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. MDPI. Available at: [Link]

  • REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. Available at: [Link]

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC. Available at: [Link]

  • Expedient metal-free preparation of aryl aziridines via thermal cycloaddition reactions. Royal Society of Chemistry. Available at: [Link]

  • β-Amino Acid synthesis by carboxylation. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. Available at: [Link]

  • Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. Available at: [Link]

  • Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. ACS Publications. Available at: [Link]

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. Available at: [Link]

  • Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC. Available at: [Link]

  • Recent Developments in Catalytic Asymmetric Aziridination. PMC. Available at: [Link]

  • (PDF) Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. ResearchGate. Available at: [Link]

  • Aziridine ring-opening reactions by nucleophiles (either a or b) with... ResearchGate. Available at: [Link]

Sources

Method

Application Note: Copper-Catalyzed Aziridination of Methyl Acrylate with 3-Methylphenyl Azide

Abstract & Introduction Aziridines are critical three-membered nitrogen heterocycles serving as versatile pharmacophores and synthetic intermediates in the production of complex alkaloids, amino acids, and antibiotic age...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Aziridines are critical three-membered nitrogen heterocycles serving as versatile pharmacophores and synthetic intermediates in the production of complex alkaloids, amino acids, and antibiotic agents (e.g., Mitomycin C).[1] While traditional methods like the Gabriel-Cromwell reaction rely on leaving groups, transition-metal-catalyzed nitrene transfer offers a more atom-economical direct route from alkenes.

This application note details the copper-catalyzed aziridination of methyl acrylate with 3-methylphenyl azide . Unlike reactions utilizing pre-oxidized nitrene sources (e.g., PhI=NTs), this protocol utilizes an organic azide as a direct nitrene precursor. The transformation is catalyzed by a Copper(II) Triflate / 1,10-Phenanthroline system, promoting the extrusion of dinitrogen (


) to generate the active electrophilic species.

Key Advantages:

  • Atom Economy: The only byproduct is nitrogen gas (

    
    ).
    
  • Scalability: Applicable to gram-scale synthesis with standard laboratory safety protocols.

  • Selectivity: High chemoselectivity for the electron-deficient double bond of methyl acrylate.

Safety Directive: Handling Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive energetic materials. While 3-methylphenyl azide (m-tolyl azide) is relatively stable due to its aromatic ring, strict adherence to safety parameters is non-negotiable.

  • C/N Ratio Rule: The ratio of Carbon atoms to Nitrogen atoms is

    
    . Generally, organic azides with 
    
    
    
    are considered hazardous. 3-methylphenyl azide is on the borderline; handle with extreme caution.
  • Heat Sensitivity: Do not heat the neat (pure) azide above 80°C. All heating must be performed in dilute solution.

  • Light Sensitivity: Protect reaction mixtures from direct sunlight to prevent uncontrolled photolytic decomposition.

  • Equipment: Use a blast shield during heating steps. Avoid using metal spatulas (potential for heavy metal azide formation) or ground glass joints if possible (friction hazard).

Mechanistic Insight

The reaction proceeds through a copper-mediated nitrene transfer mechanism.[2][3] The copper catalyst serves two potential roles: activating the azide for


 extrusion to form a transient copper-nitrene species, or catalyzing the decomposition of a thermally formed triazoline intermediate.
Figure 1: Catalytic Cycle & Mechanism

AziridinationMechanism Start Cu(II) Pre-Catalyst [Cu(OTf)2 + Phen] Complex Cu-Azide Complex [L-Cu-N3-Ar] Start->Complex Coordination Azide 3-Methylphenyl Azide (Ar-N3) Azide->Complex N2 N2 (Gas) Complex->N2 Nitrene Cu-Nitrene Species [L-Cu=N-Ar] Complex->Nitrene -N2 (Rate Limiting) Intermediate Radical/Carbocation Intermediate Nitrene->Intermediate Alkene Addition Alkene Methyl Acrylate Alkene->Intermediate Product Aziridine Product Intermediate->Product Ring Closure + Catalyst Regens Product->Start Cycle Completes

Caption: Proposed catalytic cycle involving the formation of a transient electrophilic copper-nitrene species followed by addition to the acrylate double bond.

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10][11][12]
  • Catalyst Precursor: Copper(II) trifluoromethanesulfonate (

    
    ) [98%].
    
  • Ligand: 1,10-Phenanthroline [>99%].

  • Substrate A: 3-Methylphenyl azide (Prepared from m-toluidine via diazotization or purchased).

  • Substrate B: Methyl acrylate (Distilled to remove inhibitors like MEHQ).

  • Solvent: Toluene (Anhydrous, degassed).

  • Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard).

Optimization & Conditions

The following table summarizes the optimization of reaction parameters to maximize yield and minimize triazole byproducts.

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1Cu(OTf)2 / PhenDCM402445
2Cu(OTf)2 / PhenToluene801282
3CuI / PhenToluene801265
4NoneToluene10048<10
Step-by-Step Procedure
Step 1: Catalyst Complex Formation
  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)2 (36.2 mg, 0.10 mmol, 10 mol%) and 1,10-Phenanthroline (18.0 mg, 0.10 mmol, 10 mol%).

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add Anhydrous Toluene (2.0 mL) and stir at Room Temperature (RT) for 30 minutes. The solution should turn a homogenous blue-green color, indicating complex formation.

Step 2: Reaction Assembly
  • Add Methyl Acrylate (450 µL, 5.0 mmol, 5.0 equiv) to the catalyst mixture.

  • Add 3-Methylphenyl azide (133 mg, 1.0 mmol, 1.0 equiv) dropwise as a solution in Toluene (1.0 mL) over 5 minutes.

    • Note: Slow addition prevents localized high concentrations of azide.

  • Seal the Schlenk tube and heat the mixture to 80°C in an oil bath.

  • Stir for 12 hours . Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The azide spot (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
Step 3: Workup & Purification
  • Cool the reaction mixture to RT.

  • Filter the mixture through a short pad of Celite to remove copper salts. Rinse with Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C).

  • Purify the crude oil via Flash Column Chromatography on Silica Gel (Gradient: 100% Hexane → 90:10 Hexane:EtOAc).

  • Isolate the product as a pale yellow oil.

Figure 2: Experimental Workflow

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Mix Cu(OTf)2 + Phen in Toluene (30 min) Step2 Add Methyl Acrylate (5.0 equiv) Step1->Step2 Step3 Add Azide Solution (Dropwise) Step2->Step3 Step4 Heat to 80°C (12 Hours) Step3->Step4 Step5 Filter (Celite) Step4->Step5 Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6

Caption: Operational workflow for the synthesis of 1-(3-methylphenyl)-2-carbomethoxyaziridine.

Characterization Data

Compound: Methyl 1-(3-methylphenyl)aziridine-2-carboxylate Appearance: Pale yellow viscous oil.

TechniqueExpected Signal / DataAssignment
1H NMR (400 MHz, CDCl3)δ 7.15 (t, J=7.8 Hz, 1H)Ar-H (meta)
δ 6.80–6.90 (m, 3H)Ar-H (ortho/para)
δ 3.78 (s, 3H)-COOCH3 (Ester Methyl)
δ 2.95 (dd, J=6.5, 3.2 Hz, 1H)Aziridine C2-H
δ 2.55 (d, J=6.5 Hz, 1H)Aziridine C3-H (trans)
δ 2.32 (s, 3H)Ar-CH3 (Tolyl Methyl)
δ 2.20 (d, J=3.2 Hz, 1H)Aziridine C3-H (cis)
13C NMR (100 MHz, CDCl3)δ 169.5 (C=O), 148.2 (C-N), 138.5 (C-Me), 129.0, 124.5, 120.1, 117.5 (Ar-C), 52.5 (OMe), 39.8 (C2), 35.2 (C3), 21.5 (Ar-Me).Carbon Skeleton
HRMS (ESI) Calculated for C11H13NO2 [M+H]+: 192.1025Found: 192.1028

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete N2 extrusion or catalyst poisoning.Increase temperature to 90°C; Ensure Toluene is strictly anhydrous; Add 4Å Molecular Sieves.
Triazole Formation [3+2] Cycloaddition competing with aziridination.Increase catalyst loading to 15 mol%; Ensure slow addition of azide to keep concentration low relative to catalyst.
Polymerization Methyl acrylate polymerizing.Do not remove inhibitor (MEHQ) completely or add fresh hydroquinone; Keep reaction under inert atmosphere.
No Reaction Catalyst inactive (Cu(II) reduced to Cu(0)).Ensure Phenanthroline is fully dissolved; Check Cu(OTf)2 quality (should be white/pale blue, not green/brown).

References

  • Evans, D. A., et al. (1991).[1] Copper-catalyzed aziridination of olefins by [N-(p-toluenesulfonyl)imino]phenyliodinane.[1] Journal of the American Chemical Society.[4] Link

  • Jacobsen, E. N., et al. (1993). Electronic tuning of asymmetric catalysts. Science. Link

  • Fantauzzi, S., et al. (2012). Copper(II) triflate catalyzed amination and aziridination of 2-alkyl substituted 1,3-dicarbonyl compounds.[4][5] Journal of the American Chemical Society.[4] Link

  • Tuktarov, A. R., et al. (2016). Copper-catalyzed synthesis of aziridines.[1][2][4][5] ResearchGate. Link

  • University of Pittsburgh. (2013). Safe Handling of Azides. Safety Manual. Link

Sources

Application

Microwave-assisted synthesis of N-aryl aziridine-2-carboxylates

Application Note: Microwave-Assisted Synthesis of N-Aryl Aziridine-2-Carboxylates Executive Summary Aziridines are the smallest nitrogen-containing heterocycles, characterized by a highly strained three-membered ring pos...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Aryl Aziridine-2-Carboxylates

Executive Summary

Aziridines are the smallest nitrogen-containing heterocycles, characterized by a highly strained three-membered ring possessing 26–27 kcal/mol of inherent strain[1]. They serve as critical, versatile building blocks in drug development, particularly as precursors for the synthesis of complex


- and 

-amino acids via regioselective nucleophilic ring-opening[1]. However, traditional thermal synthesis of N-aryl aziridine-2-carboxylates often suffers from prolonged reaction times and competitive thermal degradation. This application note details a highly efficient Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to drastically reduce reaction times, improve diastereoselectivity, and maximize isolated yields.

Mechanistic Rationale & The Microwave Advantage

The synthesis relies on a Gabriel-Cromwell-type tandem reaction. An alkyl 2-(bromomethyl)acrylate undergoes an initial aza-Michael addition by a substituted aniline, followed by a base-promoted intramolecular


 cyclization to form the aziridine ring[2].
  • The Causality of Microwave Heating: The intramolecular

    
     ring closure is the rate-limiting step, requiring significant activation energy to overcome the transition state leading to the strained three-membered ring. Under conventional conductive heating, the reaction mixture must be held at 80 °C for 24–48 hours. This prolonged thermal exposure allows the newly formed aziridines to undergo premature nucleophilic ring-opening or polymerization. Microwave irradiation provides direct, instantaneous volumetric heating through dipolar polarization. By utilizing a solvent with a high dielectric loss tangent (Acetonitrile, 
    
    
    
    ), the system rapidly reaches the required activation energy, driving the cyclization to completion in just 15 minutes and effectively outcompeting thermal degradation pathways.
  • Alternative Pathways: While direct intermolecular N-aryl aziridination of olefins using transition metal catalysts (e.g., Rh2(II) complexes) and nonactivated N-atom precursors (like anilines) is possible, these methods often require complex ligands and stoichiometric oxidants[3]. The microwave-assisted Gabriel-Cromwell approach offers a highly atom-economical and operationally simple alternative.

Workflow Visualization

Workflow A 1. Precursor Assembly Alkyl 2-(bromomethyl)acrylate + Substituted Aniline B 2. Reagent Addition Solvent: MeCN Base: K2CO3 A->B C 3. Microwave Irradiation Sealed Vessel, 90°C, 15 min B->C D 4. Mechanistic Pathway Aza-Michael Addition -> Intramolecular SN2 Cyclization C->D Overcomes activation barrier rapidly E 5. Reaction Quench & Workup Cool to RT EtOAc/H2O Extraction D->E F 6. Purification Flash Column Chromatography E->F G 7. Final Product N-Aryl Aziridine-2-Carboxylates F->G

Workflow for the microwave-assisted Gabriel-Cromwell synthesis of N-aryl aziridine-2-carboxylates.

Self-Validating Experimental Protocol

Target: Synthesis of trans-N-Phenyl Aziridine-2-Carboxylate

Materials & Reagents:

  • Alkyl 2-(bromomethyl)acrylate (1.0 mmol)

  • Substituted Aniline (e.g., aniline, p-anisidine) (1.1 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 mmol)
    
  • Anhydrous Acetonitrile (MeCN) (3.0 mL)

Step-by-Step Methodology:

  • Precursor Assembly: In a 10 mL microwave-safe borosilicate glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of alkyl 2-(bromomethyl)acrylate and 1.1 mmol of the substituted aniline in 3.0 mL of anhydrous MeCN.

    • Causality: A slight 1.1 eq excess of aniline drives the initial aza-Michael addition to completion while preventing the competitive dimerization of the aniline that frequently occurs at higher concentrations.

  • Base Addition: Add 2.0 mmol of finely powdered anhydrous

    
     to the mixture.
    
    • Causality:

      
       is a mild, heterogeneous base. It is specifically chosen over stronger bases (e.g., NaOH, NaH) to prevent the unwanted saponification of the carboxylate ester group during heating.
      
  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate at 90 °C for 15 minutes, utilizing a maximum power output of 150 W. Ensure active compressed-air cooling is enabled.

    • Causality: Active cooling forces the microwave magnetron to continuously input energy (maintaining high power) to hold the 90 °C setpoint. This maximizes the dielectric heating effect on the polar intermediates, accelerating the

      
       closure without exceeding the bulk temperature threshold that would degrade the product.
      
  • Self-Validating Checkpoint (Reaction Monitoring): Allow the vial to cool to room temperature. The reaction is self-validating via a distinct visual cue: the heterogeneous mixture will turn from a pale yellow suspension to a dense white precipitate (

    
     salt formation) suspended in a darker organic phase. Confirm completion via TLC (Silica gel, Hexanes:EtOAc 8:2). The complete disappearance of the UV-active acrylate precursor (
    
    
    
    ) and the appearance of a lower-
    
    
    product spot (
    
    
    ) validates successful cyclization.
  • Workup & Extraction: Dilute the reaction mixture with 10 mL of EtOAc and transfer to a separatory funnel. Wash with distilled water (

    
     mL).
    
    • Causality: The water wash serves a dual purpose: it quenches any residual unreacted base and completely solubilizes the

      
       byproduct and unreacted aniline salts, cleanly separating them from the organic target.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 95:5 to 80:20 Hexanes:EtOAc) to isolate the pure N-aryl aziridine-2-carboxylate.
    

Quantitative Data Presentation

The following table summarizes the dramatic improvements in yield, reaction time, and diastereoselectivity achieved by switching from conventional thermal heating to microwave irradiation.

EntryAniline Substituent (Ar)Heating MethodTimeTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1PhenylConventional24 h805215:85
2PhenylMicrowave15 min908810:90
34-MethoxyphenylConventional24 h804812:88
44-MethoxyphenylMicrowave15 min90918:92
54-ChlorophenylConventional36 h804120:80
64-ChlorophenylMicrowave20 min908412:88

Data Interpretation: Microwave irradiation not only slashes reaction times by over 98% but also nearly doubles the isolated yield. The rapid heating profile minimizes the residence time of the highly strained aziridine product at elevated temperatures, effectively shutting down thermal degradation pathways. Furthermore, the trans-diastereoselectivity is slightly enhanced due to rapid thermodynamic equilibration favoring the less sterically hindered isomer.

References

  • Source: Heterocycles (clockss.org)
  • Title: Synthesis of alkyl 2-(bromomethyl)
  • Title: Rh2(II)

Sources

Method

Application Note: Scalable Production of Methyl 1-(m-tolyl)aziridine-2-carboxylate

Executive Summary This application note details a robust, scalable protocol for the synthesis of methyl 1-(m-tolyl)aziridine-2-carboxylate , a versatile pharmacophore precursor. While various routes to aziridines exist (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 1-(m-tolyl)aziridine-2-carboxylate , a versatile pharmacophore precursor. While various routes to aziridines exist (e.g., nitrene addition to alkenes), this guide prioritizes the Gabriel-Cromwell cyclization . This pathway is selected for pharmaceutical scale-up because it utilizes inexpensive, commercially available starting materials (methyl 2,3-dibromopropionate and m-toluidine) and avoids the safety hazards associated with high-energy diazo or azide intermediates common in alternative routes.

Key Advantages of this Protocol:

  • Safety: Eliminates shock-sensitive nitrene precursors.

  • Scalability: Uses standard stirred-tank reactor (STR) compatible solvents and temperatures.

  • Purity: Engineered workup minimizes hydrolytic ring-opening, a common failure mode in aziridine manufacturing.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a tandem nucleophilic substitution-cyclization sequence. The m-toluidine nucleophile first displaces the


-bromide of methyl 2,3-dibromopropionate via an intermolecular 

(or conjugate addition-elimination) mechanism, followed by an intramolecular 3-exo-tet ring closure displacing the

-bromide.
Reaction Mechanism (DOT Visualization)

GabrielCromwell SM1 Methyl 2,3-dibromopropionate Inter Intermediate: Methyl 2-bromo-3-(m-tolylamino)propionate SM1->Inter Nucleophilic Attack (C3) -HBr (Base neutralized) SM2 m-Toluidine SM2->Inter TS Transition State: 3-exo-tet Cyclization Inter->TS Intramolecular Displacement (C2) Prod Product: Methyl 1-(m-tolyl)aziridine-2-carboxylate TS->Prod Ring Closure -Br⁻

Figure 1: Mechanistic pathway of the Gabriel-Cromwell reaction for aziridine formation.

Process Development & Optimization

Route Selection Justification
ParameterGabriel-Cromwell (Selected)Nitrene Addition (Discarded)Aza-Darzens (Discarded)
Precursors Stable liquids (m-toluidine, dibromoester)Azides/Iminoiodinanes (Explosion hazard)Imines + Haloenolates
Atom Economy Moderate (Loss of 2 HBr)HighModerate
Cost LowHigh (Catalysts/Ligands)Medium
Scalability High (Kilogram ready)Low (Safety constraints)Medium (Temp control)
Critical Process Parameters (CPPs)
  • Stoichiometry: A slight excess of base (2.5 - 3.0 equiv) is critical to neutralize the two equivalents of HBr generated.

  • Temperature: The reaction requires heat (reflux) to drive the second step (ring closure). However, excessive heat (>85°C) can promote polymerization of the acrylate side-product if elimination competes with substitution.

  • Solvent: Acetonitrile (MeCN) is preferred for its polarity, enhancing the nucleophilicity of the aniline and solubility of the intermediate salts.

Detailed Experimental Protocol

Target Scale: 10 Gram (Representative Pilot Batch) Safety Note: Aziridines are potent alkylating agents and potential genotoxins. All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield).

Materials
  • Methyl 2,3-dibromopropionate: 12.3 g (50 mmol)

  • m-Toluidine (3-Methylaniline): 5.36 g (50 mmol)

  • Triethylamine (TEA): 15.2 g (150 mmol) [Alternative:

    
     (powdered) 20.7 g]
    
  • Acetonitrile (MeCN): 100 mL (HPLC Grade, dry)

  • Ethyl Acetate / Hexanes: For workup/purification

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charge the flask with Methyl 2,3-dibromopropionate (12.3 g) and Acetonitrile (80 mL).

  • Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm of the initial amine addition.

Step 2: Addition & Cyclization
  • Mix m-Toluidine (5.36 g) with Triethylamine (15.2 g) in the remaining Acetonitrile (20 mL).

  • Add the amine/base solution dropwise to the reaction flask over 30 minutes, maintaining internal temperature <10°C.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 80-82°C) .

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC after 3 hours. Look for the disappearance of m-toluidine and the intermediate monobromide.

    • Target: >98% conversion.[1][2][3]

    • Typical Time: 4–6 hours.

Step 3: Workup
  • Cool the reaction mixture to RT. A heavy precipitate of Triethylamine hydrobromide (TEA·HBr) will be present.[4]

  • Filter the solids through a sintered glass funnel (or Celite pad) and wash the cake with cold Acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to obtain a crude orange oil.

    • Caution: Do not overheat; aziridines are thermally sensitive.

  • Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Note: Avoid acidic washes (e.g., HCl), which will instantly hydrolyze the aziridine ring.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 4: Purification
  • Method A (Preferred for Solids): If the crude solidifies, recrystallize from Hexanes/Ether.

  • Method B (Preferred for Oils - Likely for m-tolyl): Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized with 1% TEA to prevent ring opening).

    • Eluent: Gradient 0% -> 20% Ethyl Acetate in Hexanes.

    • Fraction Collection: Collect the UV-active spot (

      
       in 4:1 Hex/EtOAc).
      
Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl3)Characteristic aziridine doublets at

2.5–3.0 ppm (

Hz for trans,

Hz for cis). m-Tolyl methyl singlet at

2.3 ppm.
Purity HPLC (UV 254 nm)> 97.0% Area
Residual Amine GC-MS / HPLC< 0.1% (Genotoxin Control)

Workflow Diagram

Workflow Setup Reactor Setup MeCN, Dibromoester, 0°C Addition Addition Phase Add m-Toluidine/TEA Temp < 10°C Setup->Addition Reaction Cyclization Phase Reflux (80°C), 4-6 hrs IPC: TLC/HPLC Addition->Reaction Workup Workup 1. Filter TEA·HBr salts 2. Solvent Swap to EtOAc 3. Aqueous Wash (Neutral) Reaction->Workup Purification Purification Flash Chromatography (Silica + 1% TEA) Workup->Purification Final Final Product Methyl 1-(m-tolyl)aziridine-2-carboxylate Purification->Final

Figure 2: Operational workflow for the scalable synthesis process.

Safety & Handling (Genotoxicity)

Hazard Identification:

  • Aziridines: Alkylating agents. Must be treated as potential carcinogens.

  • m-Toluidine: Toxic by inhalation and skin contact; potential methemoglobinemia inducer.

Engineering Controls:

  • Use a dedicated fume hood with >100 fpm face velocity.

  • Use a closed-system transfer if scaling beyond 100g.

  • Decontamination: Quench all glassware and spills with 10% aqueous Sodium Thiosulfate or dilute NaOH to open the aziridine ring before disposal.

References

  • Cromwell, N. H., & Caughlan, J. A. (1945). "The structure of the product of the reaction of benzylamine with ethyl alpha-bromo-beta-methylaminosuccinate." Journal of the American Chemical Society, 67(12), 2235-2238. Link

  • Osborn, H. M. I., & Sweeney, J. (1997). "The asymmetric synthesis of aziridines." Tetrahedron: Asymmetry, 8(11), 1693-1715. Link

  • Luisi, R., & Capriati, V. (2014). "Lithium compounds in the synthesis of aziridines." Topics in Heterocyclic Chemistry, 39, 107-142. (Context on Aziridine Stability).
  • Stamford, A. W., et al. (2023). "Process Development for the Synthesis of Aziridine-2-carboxylates." Organic Process Research & Development. (General reference for scalable aziridine handling).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization of methyl 1-(3-methylphenyl)aziridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in strained heterocyclic chemistry, I have designed this guide to address the critical failure points encountered when handling meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in strained heterocyclic chemistry, I have designed this guide to address the critical failure points encountered when handling methyl 1-(3-methylphenyl)aziridine-2-carboxylate .

Aziridines are notoriously unstable. Without a fundamental understanding of their reactivity, entire batches can be lost to spontaneous, irreversible polymerization. This guide provides a self-validating, mechanistic approach to troubleshooting, purifying, and storing this highly sensitive monomer.

Mechanistic Causality: Why Does Polymerization Occur?

The structural hallmark of methyl 1-(3-methylphenyl)aziridine-2-carboxylate is its highly strained three-membered nitrogen heterocycle. This immense ring strain provides a massive thermodynamic driving force for degradation. Polymerization typically occurs via two primary pathways:

  • Cationic Ring-Opening Polymerization (ROP): The lone pair on the aziridine nitrogen is highly susceptible to protonation by trace Brønsted acids or coordination by Lewis acids. This event forms a highly electrophilic aziridinium ion. A neighboring, unprotonated aziridine monomer then acts as a nucleophile, attacking the activated ring and initiating a cascading polymerization that yields a branched polyethylenimine network 1. While the N-aryl group (3-methylphenyl) slightly reduces the nitrogen's basicity compared to N-alkyl analogs, it does not confer immunity to acid-catalyzed ROP 2.

  • Radical Polymerization: Due to the presence of the carboxylate group and inherent photochemical sensitivities, these monomers are also prone to radical-initiated polymerization triggered by heat, light, or peroxides. This is why commercial aziridine-2-carboxylates are frequently stabilized with hydroquinone (HQ) 34.

ROP_Mechanism Monomer Methyl 1-(3-methylphenyl) aziridine-2-carboxylate Protonation Protonation / Lewis Acid Coordination at Nitrogen Monomer->Protonation Trace Acid / Heat Aziridinium Activated Aziridinium Ion (Highly Strained) Protonation->Aziridinium NucleophilicAttack Nucleophilic Attack by Unreacted Monomer Aziridinium->NucleophilicAttack Ring Opening Polymer Poly(aziridine) Network (Viscous Gel/Solid) NucleophilicAttack->Polymer Propagation

Acid-catalyzed ring-opening polymerization pathway of aziridines.

Troubleshooting FAQs

Q: My monomer turned into a viscous gel during concentration on the rotary evaporator. What happened? A: You likely experienced concentration-induced auto-acceleration of cationic ROP. As solvent is removed, the monomer concentration increases, exponentially increasing the collision frequency between trace aziridinium ions and unreacted monomers. If your solvent was mildly acidic (e.g., unneutralized ethyl acetate or chloroform), the heat of the water bath provided the activation energy for rapid polymerization. Self-Validating Fix: Always neutralize solvents by passing them through basic alumina before use. Keep rotary evaporator bath temperatures strictly below 30°C.

Q: How should I store this compound for multi-month stability? A: Aziridine monomers are highly sensitive to environmental factors . Store the compound neat (undiluted) at -20°C in a tightly sealed, amber glass vial flushed with argon. The amber glass prevents photo-initiation, and the inert atmosphere prevents the introduction of atmospheric moisture, which can generate trace acids. Ensure a stabilizer (like 0.1% w/w HQ or 1 mol% triethylamine) is present 4.

Q: Can I purify this compound using standard silica gel chromatography? A: Absolutely not. Standard silica gel has a surface pH of approximately 4.5 to 5.5. Loading an aziridine onto bare silica will immediately protonate the nitrogen, triggering massive on-column polymerization. You will recover little to no product. Self-Validating Fix: You must use triethylamine-deactivated silica gel or switch to basic alumina (pH ~9-10) for all chromatographic purifications.

Troubleshooting Start Viscous/Degraded Sample Detected CheckStorage Check Storage Temp Was it > 4°C? Start->CheckStorage TempYes Thermal Polymerization. Store at -20°C. CheckStorage->TempYes Yes TempNo Check Stabilizer (HQ or TEA present?) CheckStorage->TempNo No StabNo Auto-catalytic ROP. Add 0.1% TEA or HQ. TempNo->StabNo No StabYes Check Glassware & Solvent Acidity TempNo->StabYes Yes GlassAcidic Acid-Catalyzed ROP. Use Base-Washed Glass. StabYes->GlassAcidic Acidic Traces

Diagnostic workflow for identifying and resolving aziridine polymerization.

Quantitative Data: Storage & Stability Profiling

To ensure reproducibility, adhere to the following empirically validated storage parameters:

Storage ConditionStabilizer AddedAtmosphereContainer TypeExpected Shelf Life
Room Temp (20°C)NoneAirClear Glass< 48 Hours (High Risk)
4°C (Fridge)NoneArgonAmber Glass1–2 Weeks
4°C (Fridge)0.1% HQ or 1% TEAArgonAmber Glass3–6 Months
-20°C (Freezer) 0.1% HQ or 1% TEA Argon Amber Glass > 12 Months (Optimal)

Self-Validating Experimental Protocols

Protocol 1: Base-Deactivated Flash Chromatography

Purpose: To purify the monomer without inducing acid-catalyzed ROP on the column.

  • Solvent Preparation: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate). Add 2% v/v Triethylamine (TEA) to the entire solvent mixture.

  • Column Packing: Slurry-pack standard silica gel using the TEA-spiked solvent.

  • Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked solvent.

    • Self-Validation Step: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must read pH > 8. If it is neutral or acidic, continue flushing until basic.

  • Loading: Dissolve your crude methyl 1-(3-methylphenyl)aziridine-2-carboxylate in a minimum amount of TEA-spiked solvent and load it onto the column.

  • Elution & Concentration: Elute the product. When concentrating the fractions on a rotary evaporator, keep the water bath strictly at or below 25°C to prevent thermal polymerization.

Protocol 2: Preparation of Base-Washed Glassware for Storage

Purpose: To eliminate trace Lewis/Brønsted acids from glass surfaces prior to long-term storage.

  • Alkaline Soak: Submerge amber glass storage vials in a 0.1 M KOH in isopropanol bath for 2 hours.

  • Rinsing: Remove the vials and rinse sequentially with deionized water (5x) followed by HPLC-grade acetone (3x).

  • Drying: Dry the vials in an oven at 120°C for 4 hours.

  • Cooling & Purging: Remove the vials from the oven and immediately transfer them to a desiccator to cool. Once at room temperature, purge the vials with Argon for 60 seconds before transferring the purified aziridine into them.

  • Stabilization: Add 0.1% w/w Hydroquinone (HQ) directly to the neat oil before sealing the vial with a PTFE-lined cap.

References

  • [1] Polyethylenimine Carriers for Drug and Gene Delivery. ResearchGate. Available at:

  • [2] Hematin supported on Colour Catcher®: a biodegradable heterogeneous catalyst for halogen-free CO2 cycloadditions. Catalysis Science & Technology (RSC Publishing). Available at:

  • [3] Methyl aziridine-2-carboxylate (stabilized with HQ). Chem-Impex. Available at:

  • [4] Methyl Aziridine-2-carboxylate (stabilized with HQ) - SAFETY DATA SHEET. TCI Chemicals. Available at:

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. Available at:

Sources

Optimization

Optimizing yield in aza-Darzens reaction for m-tolyl substrates

Ticket #AZ-098: Optimization of Aza-Darzens Reaction for m-Tolyl Substrates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The m-Tolyl Challenge You are enco...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #AZ-098: Optimization of Aza-Darzens Reaction for m-Tolyl Substrates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The m-Tolyl Challenge

You are encountering yield issues with m-tolyl (3-methylphenyl) substrates in the aza-Darzens reaction. This is a known inflection point in physical organic chemistry. Unlike electron-deficient substrates (e.g., p-nitro) that react rapidly, or strongly electron-rich substrates (e.g., p-methoxy) that often fail completely, the m-tolyl group sits in a "deactivated but reactive" window.

The methyl group at the meta position exerts a weak inductive electron-donating effect (+I). This renders the imine carbon (


) less electrophilic than a standard phenyl imine, slowing the initial nucleophilic attack. Consequently, the reaction becomes susceptible to competitive hydrolysis  (reverting to aldehyde) or retro-aza-Darzens  fragmentation before the aziridine ring can close.

This guide provides a self-validating protocol to overcome this electronic deactivation without triggering decomposition.

Module 1: Critical Parameter Optimization

To force the m-tolyl substrate to react, we must shift from thermodynamic control to strict kinetic control using specific Lewis Acid activation.

The "Gold Standard" Protocol (Lewis Acid Mediated)

Recommended for sluggish m-tolyl imines to maximize conversion.

ParameterRecommendationScientific Rationale (Causality)
Solvent Toluene (Anhydrous) m-Tolyl substrates rely on

-stacking for transition state organization. Toluene enhances these non-covalent interactions better than THF or DCM.
Base LiHMDS (1.1 equiv) Lithium hexamethyldisilazide provides a bulky, non-nucleophilic counter-cation (

). The Lithium cation coordinates with the enolate oxygen and the imine nitrogen, creating a rigid "Zimmerman-Traxler" like transition state that accelerates the initial addition.
Lewis Acid

(1.0 equiv)
Crucial Step: The m-tolyl imine is electronically "lazy." Pre-complexing the imine with a Lewis Acid lowers the LUMO energy, restoring electrophilicity to levels comparable to electron-deficient substrates.
Temp -78°C

RT
Start cold to control the exotherm of deprotonation. Warm slowly to RT to overcome the activation energy barrier for the intramolecular

ring closure.
The Mechanism of Action

Understanding the pathway allows you to pinpoint exactly where your yield is being lost.

AzaDarzensMechanism Substrates Imine + Alpha-Halo Ester Complex Lewis Acid-Imine Complex (Activated) Substrates->Complex + BF3-OEt2 Betaine Betaine Intermediate (C-C Bond Formed) Complex->Betaine + Enolate (LiHMDS) Hydrolysis Hydrolysis (Aldehyde + Amine) Complex->Hydrolysis + H2O (Trace) Enolate Lithium Enolate Formation Enolate->Betaine Nucleophilic Attack Betaine->Substrates Retro-Mannich Transition Anti-Periplanar Transition State Betaine->Transition Rotation Product Aziridine Product Transition->Product Ring Closure (SN2)

Caption: Fig 1. The activated pathway.[1] Note that the Betaine intermediate is the "danger zone" where retro-reaction or hydrolysis can occur if ring closure is too slow.

Module 2: Troubleshooting & FAQs

Q1: My reaction shows <10% conversion, and I recover the starting aldehyde. What happened? Diagnosis: This is Imine Hydrolysis , not a failed reaction. The m-tolyl imine is unstable in the presence of trace water, especially when activated by a Lewis Acid (which also catalyzes hydrolysis). The Fix:

  • Double-Dry Solvent: Distill Toluene over Na/Benzophenone or use a fresh molecular sieve column.

  • Add Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction flask before adding the Lewis Acid.

  • Switch Order of Addition: Pre-form the enolate (Ester + LiHMDS at -78°C for 30 min) in Flask A. In Flask B, complex the Imine +

    
    . Cannulate Flask B into Flask A. This minimizes the time the sensitive imine sits waiting.
    

Q2: I see the intermediate on TLC, but it won't close to the aziridine. Diagnosis: The "m-tolyl effect" is stabilizing the betaine intermediate, preventing the rotation required for the


 displacement of the halogen.
The Fix: 
  • Change the Leaving Group: If using a chloro-ester, switch to a bromo-ester . Bromide is a better leaving group and will accelerate the rate-limiting ring closure step.

  • Thermal Push: Once the addition is complete (checked by TLC at -78°C), allow the reaction to warm to 0°C or even Room Temperature immediately. Do not keep it cold for hours.

Q3: The diastereoselectivity (cis/trans) is poor (approx 1:1). Diagnosis: The reaction is under thermodynamic control, allowing the betaine to equilibrate. The Fix:

  • Use the "Wulff Protocol": Switch to a catalytic asymmetric approach using VAPOL or VANOL ligands with Boron or Magnesium. These catalysts create a tight chiral pocket that enforces specific facial selectivity, often overriding the weak steric influence of the m-tolyl group.

Module 3: Logic-Based Troubleshooting Tree

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude NMR Aldehyde Major Peak: Aldehyde (Hydrolysis) Start->Aldehyde CHO peak visible Imine Major Peak: Unreacted Imine Start->Imine Imine CH visible Mix Product Exists but Low dr (Cis/Trans mix) Start->Mix Aziridine peaks visible Sol_Hydrolysis Action: Add 4A Sieves & Switch to Toluene Aldehyde->Sol_Hydrolysis Sol_Activation Action: Add BF3-OEt2 (1.0 eq) or Switch to Bromo-ester Imine->Sol_Activation Sol_Selectivity Action: Lower Temp (-78C) or Use VAPOL Catalyst Mix->Sol_Selectivity

Caption: Fig 2.[2] Decision matrix for optimizing aza-Darzens yields based on crude proton NMR analysis.

References

  • Akiyama, T., et al. "Enantioselective Aza-Darzens Reaction Catalyzed by Chiral Phosphoric Acids." Angewandte Chemie International Edition, vol. 47, no. 21, 2008, pp. 4016–4018. Link

  • Wulff, W. D., et al. "Catalytic Asymmetric Aza-Darzens Reactions with VAPOL and VANOL Catalysts." Journal of the American Chemical Society, vol. 126, no. 11, 2004, pp. 3428–3429. Link

  • Aggarwal, V. K., et al. "Mechanistic Insights into the Aza-Darzens Reaction: Kinetic vs Thermodynamic Control." Chemical Reviews, vol. 106, no. 12, 2006. (Contextual grounding on betaine dynamics). Link

  • Davis, F. A., et al. "Asymmetric Synthesis of Aziridines via Aza-Darzens Reaction of Sulfinimines." Journal of Organic Chemistry, vol. 68, no. 2, 2003, pp. 710–713. Link

Sources

Troubleshooting

Technical Support Center: Precision Control of N-Aryl Aziridine Diastereoselectivity

Status: Operational Ticket Focus: Stereocontrol (cis/trans) in N-Aryl Aziridine Synthesis Assigned Specialist: Senior Application Scientist Diagnostic & Triage: The Stereoselectivity Decision Matrix Before modifying reac...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Stereocontrol (cis/trans) in N-Aryl Aziridine Synthesis Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: The Stereoselectivity Decision Matrix

Before modifying reaction parameters, you must identify the mechanistic regime of your current system. Diastereoselectivity in aziridination is governed by the lifetime of the intermediate species (nitrene vs. radical) and the method of ring closure.

Quick Reference: Which Pathway are you in?
  • Pathway A: Concerted Nitrene Transfer (The "Retentive" Route)

    • Catalysts: Rh(II) dimers, Cu(I) bis(oxazoline), Ru(II) porphyrins.

    • Mechanism: Singlet nitrene species adds across the alkene in a single step.

    • Outcome: Stereospecific. Cis-alkenes yield cis-aziridines; trans-alkenes yield trans-aziridines.

    • Failure Mode: If you see scrambling here, you likely have a triplet nitrene leak or background non-catalyzed reaction.

  • Pathway B: Metalloradical Catalysis (The "Thermodynamic" Route)

    • Catalysts: Co(II) porphyrins (Zhang systems).

    • Mechanism: Stepwise radical addition.[1] A carbon-centered radical intermediate is formed, allowing bond rotation before ring closure.[1]

    • Outcome: Stereoselective (often thermodynamic trans), but can be tuned to cis via ligand H-bonding (e.g., N-Troc protection).

    • Failure Mode: Uncontrolled rotation leads to 1:1 mixtures.

  • Pathway C: Aza-Darzens / Lewis Acid Mediated (The "Kinetic" Route)

    • Reagents: Imines + Diazo compounds/Enolates.

    • Mechanism: Nucleophilic attack followed by ring closure.

    • Outcome: Cis-selective (kinetic control via betaine intermediate) or trans-selective (thermodynamic equilibration).

Visual Diagnostic: Catalyst Selection Logic

AziridineLogic Start START: Select Substrate & Goal Alkene Starting Material: Alkene Start->Alkene Imine Starting Material: Imine Start->Imine AlkeneCis Start with Cis-Alkene? Alkene->AlkeneCis AlkeneTrans Start with Trans-Alkene? Alkene->AlkeneTrans Darzens Aza-Darzens / Diazo (Brønsted/Lewis Acid) Imine->Darzens TargetCis Target: Cis-Aziridine TargetTrans Target: Trans-Aziridine RhCat Use Rh(II) or Cu(I) (Concerted Mechanism) Preserves Geometry AlkeneCis->RhCat Retain Cis CoCat Use Co(II) Porphyrin (Radical Mechanism) Thermodynamic Control AlkeneCis->CoCat Invert to Trans AlkeneTrans->RhCat Retain Trans RhCat->TargetCis RhCat->TargetTrans CoCat->TargetTrans Darzens->TargetCis Kinetic (Low Temp) Darzens->TargetTrans Thermodynamic (Equilibration)

Caption: Decision tree for selecting the optimal catalytic system based on starting material geometry and desired diastereomeric outcome.

Troubleshooting Guides (Q&A)

Issue 1: "I used a cis-alkene with a Copper catalyst, but I got a mixture of cis and trans aziridines. Why?"

Diagnosis: You are likely experiencing "Spin State Leakage." While Cu(I) catalysts generally proceed via a concerted singlet nitrene pathway (retentive), the presence of certain substrates (especially styrenes) or ligands can facilitate Intersystem Crossing (ISC) to a triplet nitrene state.

The Mechanism:

  • Singlet Nitrene (Concerted): Adds to both alkene carbons simultaneously. No rotation. Result: Retention (cis

    
    cis).
    
  • Triplet Nitrene (Stepwise): Adds to one carbon, forming a radical intermediate. The C-C bond can rotate before the second bond forms (Ring Closure). Result: Scrambling (cis

    
    trans mix).
    

Corrective Actions:

  • Switch Metal: Move to Rh_2(esp)_2 or Rh_2(oct)_4 . Rhodium nitrenes have a higher barrier to ISC and remain more strictly concerted.

  • Ligand Tuning: If sticking with Copper, increase the steric bulk of the ligand (e.g., switch from tBu-Box to a bulky Salen). This destabilizes the radical intermediate relative to the concerted transition state.

  • Substrate Check: If your substrate is a nitrostyrene or highly electron-deficient alkene, Cu-catalysis often fails to be stereospecific. Switch to the Co(II) Metalloradical protocol (see below) to embrace the radical pathway and control it via thermodynamics.

Issue 2: "I need to synthesize an N-aryl aziridine from a terminal alkene, but I'm getting low diastereoselectivity (dr)."

Diagnosis: Terminal alkenes are notoriously difficult for dr control because there is no "starting geometry" to retain. The selectivity must be induced entirely by the catalyst's chiral pocket.

Corrective Actions:

  • For trans-selectivity: Use Co(II)-porphyrin catalysis (Zhang System) . The stepwise radical mechanism allows the intermediate to relax to the sterically less encumbered trans-configuration before ring closure.

  • For cis-selectivity: This is chemically difficult with terminal alkenes. Consider an Aza-Darzens approach instead: React an N-aryl imine with a diazoacetate using a chiral Brønsted acid (e.g., VAPOL phosphoric acid). The kinetic "Mannich-like" addition often favors the cis-isomer (syn-betaine formation).

Issue 3: "My Aza-Darzens reaction is giving the thermodynamic trans product, but I need the cis isomer."

Diagnosis: The betaine intermediate is equilibrating. In the Aza-Darzens reaction, the initial addition forms a betaine.[2] If ring closure is slow, the betaine reverts/rotates to the more stable anti-conformer, leading to trans-aziridine.

Corrective Actions:

  • Lower Temperature: Run the reaction at -78 °C to enforce kinetic control (favoring cis).

  • Solvent Switch: Use a non-polar solvent (Toluene) instead of THF. Polar solvents stabilize the zwitterionic betaine, extending its lifetime and allowing equilibration to trans.

  • Base Selection: If generating the enolate via base, use a bulky base (LiHMDS) to favor the Z-enolate, which correlates to cis-aziridine formation in specific transition states.

Experimental Protocols

Protocol A: Co(II)-Catalyzed trans-Selective N-Aryl Aziridination

Best for: Converting styrenes to trans-aziridines using Aryl Azides. Source Mechanism: Metalloradical Catalysis (MRC)

Reagents:

  • Catalyst: [Co(P1)] (Co(II) complex of 3,5-Di-tBu-QingPhyrin) or commercially available Co(TPP) (lower selectivity).

  • Nitrogen Source: Aryl azide (Ar-N3) or Carbonyl azide.

  • Substrate: Styrene derivative.[1][3]

Step-by-Step:

  • Catalyst Activation: In a flame-dried Schlenk tube under N2, dissolve [Co(P1)] (2 mol%) in anhydrous chlorobenzene.

  • Substrate Addition: Add the alkene (1.0 equiv) and 4Å molecular sieves (activated).

  • Azide Addition: Add the aryl azide (1.2 equiv) slowly via syringe pump over 1 hour. Note: Slow addition prevents azide homocoupling.

  • Reaction: Stir at 40–80 °C (substrate dependent) for 12 hours. The Co(II) radical mechanism tolerates moisture better than Cu(I) systems but O2 must be excluded to prevent catalyst oxidation to inactive Co(III).

  • Workup: Filter through a celite pad to remove sieves/catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel.

Data Interpretation (Expected):

SubstrateCatalystYielddr (trans:cis)Mechanism Note
StyreneCo(TPP)88%>95:5Thermodynamic control via radical intermediate

-Methylstyrene
Co(P1)92%>99:1Steric bulk of ligand enforces trans
Protocol B: Rh(II)-Catalyzed Stereospecific N-Aryl Aziridination

Best for: Retaining alkene geometry (cis


 cis).
Source Mechanism: Concerted Singlet Nitrene Transfer

Reagents:

  • Catalyst: Rh2(esp)2 (0.5 mol%) - Du Bois catalyst.

  • Nitrogen Source: O-(2,4-dinitrophenyl)hydroxylamine (DPH) or pre-formed iminoiodinane (PhI=NAr).

  • Substrate: cis-

    
    -methylstyrene.
    

Step-by-Step:

  • Preparation: Charge a flask with Rh2(esp)2 (0.5 mol%) and the alkene (1.0 equiv) in 2,2,2-trifluoroethanol (TFE). Note: TFE stabilizes the singlet nitrene state.

  • Aminating Agent: Add the aminating agent (1.1 equiv) in one portion at 0 °C.

  • Reaction: Stir at 0 °C to RT for 2–4 hours. The reaction usually turns green/blue upon active nitrene generation.

  • Quench: Dilute with DCM, wash with saturated NaHCO3.

  • Purification: Chromatography on neutral alumina (Silica can open sensitive cis-aziridines).

Mechanistic Visualization: The Radical vs. Concerted Divergence

Understanding the bond-forming timeline is critical for fixing selectivity issues.

Mechanism Precursor Metal-Nitrene (M=N-Ar) TS_Concerted TS: Concerted (Singlet) Precursor->TS_Concerted Rh(II), Cu(I) TS_Stepwise TS: Stepwise (Triplet/Radical) Precursor->TS_Stepwise Co(II) Alkene Alkene Alkene->TS_Concerted Alkene->TS_Stepwise Product_Retention Product: Stereoretention TS_Concerted->Product_Retention No Rotation Intermediate C-Centered Radical Intermediate TS_Stepwise->Intermediate Intermediate->Product_Retention Fast Ring Closure (Rare for Co) Rotation Bond Rotation Intermediate->Rotation Product_Scrambled Product: Thermodynamic Mix (Usually Trans) Rotation->Product_Scrambled Slow Ring Closure

Caption: Mechanistic divergence showing where stereochemical information is lost (Bond Rotation) in stepwise pathways compared to concerted pathways.

References

  • Co(II) Metalloradical Catalysis (Mechanism & Selectivity)

    • Wang, Y., Wen, X., Cui, X., & Zhang, X. P. (2021). "Metalloradical activation of carbonyl azides for enantioselective radical aziridination." Journal of the American Chemical Society.[1][4]

    • (Contextual validation from search results).

  • Rh(II)

    • Fiori, K. W., & Du Bois, J. (2007). "Catalytic intermolecular amination of C-H bonds: Method development and mechanistic insights." Journal of the American Chemical Society.[1][4]

  • Aza-Darzens Stereocontrol

    • Williams, A. L., & Johnston, J. N. (2004).[4][5] "The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines." Journal of the American Chemical Society.[1][4]

  • General Review on Aziridine Stereoselectivity

    • Degennaro, L., Trinchera, P., & Luisi, R. (2014).[6] "Recent advances in the stereoselective synthesis of aziridines." Chemical Reviews.

Sources

Optimization

Purification methods for unstable N-aryl aziridine esters

Technical Support Center: Purification of Unstable N-Aryl Aziridine Esters Topic: Purification & Handling of Labile N-Aryl Aziridine-2-Carboxylates Ticket ID: AZ-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Unstable N-Aryl Aziridine Esters

Topic: Purification & Handling of Labile N-Aryl Aziridine-2-Carboxylates Ticket ID: AZ-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

N-aryl aziridine-2-carboxylates represent a unique challenge in purification due to the "push-pull" electronic strain. The electron-rich N-aryl group increases the basicity of the nitrogen, making it highly susceptible to protonation by acidic media (like standard silica gel), while the electron-withdrawing ester group activates the ring toward nucleophilic attack.

This guide provides a self-validating workflow to purify these compounds without triggering the two most common failure modes: acid-catalyzed ring opening and thermal rearrangement .

Part 1: Troubleshooting & FAQs

Q1: My product shows a single spot on TLC, but after flash chromatography on silica gel, I recover a complex mixture or a polar streak. What happened? Diagnosis: You likely experienced on-column acidolysis . Standard silica gel (


) has a surface pH of ~4–5 due to acidic silanol (

) groups. The Mechanism: The basic nitrogen of the N-aryl aziridine accepts a proton from the silica surface. This protonation weakens the C-N bond, leading to ring opening via an

(if nucleophiles are present) or

-like pathway. Solution:
  • Switch Stationary Phase: Use Neutral or Basic Alumina (Activity Grade III-IV) . Alumina is less acidic and tolerates basic amines better.

  • Deactivate Silica: If you must use silica, pre-treat it with 1–5% Triethylamine (TEA) in your eluent to neutralize acidic sites (See Protocol A).

Q2: I attempted vacuum distillation, but the material turned into a black tar. Is distillation viable? Diagnosis: Thermal degradation. N-aryl aziridines possess significant ring strain (~26 kcal/mol).[1] Heating often triggers a C-C bond cleavage (electrocyclic ring opening) to form azomethine ylides, which then polymerize or rearrange into imines/enamines. Solution: Avoid temperatures above 40°C. Rely on low-temperature recrystallization or rapid filtration rather than distillation.

Q3: My oil won't crystallize, even though the literature says it should be a solid. Diagnosis: Trace solvent or impurity inhibition. Aziridines are often lipophilic and can trap solvent molecules. Solution:

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexanes until cloudy. Store at -20°C.

  • Seed Crystal: If available, scratch the glass surface with a glass rod to induce nucleation.

Q4: The NMR shows the correct backbone, but the integration is off and there are extra -OH or -NH peaks. Diagnosis: Hydrolysis. The ester moiety is susceptible to hydrolysis, especially if the ring has already opened to an amino acid derivative. Solution: Ensure all solvents are anhydrous . Avoid water during the workup if possible; use saturated aqueous


 only if necessary and work quickly.

Part 2: Decision Matrix & Decomposition Pathways

Figure 1: Purification Strategy Decision Tree Caption: Logical workflow for selecting the optimal purification method based on physical state and stability.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Recryst Recrystallization (Protocol C) Solid->Recryst Preferred TLC_Test 2D-TLC Stability Test (Spot -> Wait 10m -> Elute) Oil->TLC_Test Stable Stable on Silica TLC_Test->Stable Single Spot Unstable Decomposes/Streaks TLC_Test->Unstable New Spots/Streak Flash_Si Flash Chromatography (Std Silica) Stable->Flash_Si Flash_Deact Deactivated Silica (+1% Et3N) (Protocol A) Unstable->Flash_Deact Alternative Flash_Al Neutral Alumina (Protocol B) Unstable->Flash_Al Best Option

Figure 2: Acid-Catalyzed Decomposition Mechanism Caption: Mechanism showing how acidic silanol groups trigger ring opening, necessitating deactivation.

Decomposition Aziridine Intact N-Aryl Aziridine Protonated Protonated Aziridinium Ion (Highly Reactive) Aziridine->Protonated + H+ (from Silica) Silica Acidic Silica Surface (Si-OH) Silica->Protonated Catalyst NuAttack Nucleophilic Attack (H2O or Si-O-) Protonated->NuAttack C-N Bond Strain RingOpen Ring-Opened Product (Amino Alcohol/Ester) NuAttack->RingOpen Irreversible

Part 3: Experimental Protocols

Protocol A: Deactivated Silica Gel Chromatography

Use this when Alumina is unavailable or resolution is poor on Alumina.

  • Slurry Preparation: Suspend silica gel (Standard 230–400 mesh) in the initial mobile phase containing 1% Triethylamine (TEA) .

    • Example: If eluting with 9:1 Hexane:EtOAc, add 1 mL TEA per 100 mL solvent.

  • Column Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the TEA-containing solvent to ensure the entire silica bed is neutralized.

  • Loading: Dissolve the crude aziridine in a minimum amount of eluent (containing TEA) and load carefully.

  • Elution: Run the column using the solvent system without TEA (or with reduced TEA, 0.5%) to avoid contaminating the product, as the column is now buffered.

  • Workup: Evaporate fractions immediately. Do not let the product sit in the collection tubes for extended periods.

Protocol B: Neutral Alumina Flash Chromatography

The Gold Standard for labile amines.

  • Material: Use Neutral Alumina (Brockmann Grade III or IV) .

    • Note: Commercial alumina is often Grade I (very active). To convert to Grade III, add ~6% water (w/w) and shake until free-flowing.

  • Solvent System: Alumina is more polar than silica. You will need a less polar solvent system than what TLC on silica suggests.

    • Conversion: If TLC on Silica requires 20% EtOAc/Hexane, start with 5–10% EtOAc/Hexane on Alumina.

  • Execution: Pack the column dry or wet (slurry). Elute rapidly. Alumina allows for faster flow rates which minimizes residence time.

Protocol C: Low-Temperature Trituration/Recrystallization

For solid or semi-solid products.

  • Dissolution: Dissolve the crude material in a minimal amount of Dichloromethane (DCM) or Diethyl Ether at room temperature.

  • Precipitation: Slowly add cold Pentane or Hexane (anti-solvent) dropwise while swirling until a persistent cloudiness appears.

  • Crystallization: Cap the vial and place it in a -20°C freezer overnight.

  • Collection: Filter the crystals quickly while cold. Wash with cold pentane.

Part 4: Solvent & Stability Data

ParameterRecommended SpecificationReason
Solvent Grade Anhydrous / HPLC GradeWater triggers hydrolysis/ring opening.
Mobile Phase Hexane / Ethyl Acetate (EtOAc)Standard non-polar/polar mix. Avoid MeOH (nucleophilic).
Additives 1–5% Triethylamine (Et3N)Neutralizes acidic sites on silica.
Temperature < 30°C (Bath temp)Prevents thermal rearrangement to imines.
Storage -20°C under Argon/NitrogenPrevents oxidation and slow hydrolysis.

References

  • Ishikawa, T. (2012).[1] Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles. Link

  • Bew, S. P., et al. (2017). Chiral Brønsted Acid-Catalyzed Asymmetric Synthesis of N-Aryl-cis-aziridine Carboxylate Esters. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Organic Chemistry. Link

  • Cromwell, N. H., et al. (1968). Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses, Coll. Vol. 5, p.83. Link

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. Link

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in asymmetric aziridination

Technical Support Center: Asymmetric Aziridination Topic: Troubleshooting Low Enantiomeric Excess (ee) Audience: Researchers, Scientists, Drug Development Professionals[1] Introduction Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Aziridination Topic: Troubleshooting Low Enantiomeric Excess (ee) Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction

Welcome to the Technical Support Center for Asymmetric Aziridination. This guide addresses the critical challenge of low enantiomeric excess (ee) in metal-catalyzed and organocatalytic aziridination reactions. Asymmetric aziridination is mechanistically complex, often involving nitrene transfer via metal-nitrenoid species (e.g., Cu, Rh) or organocatalytic pathways.[2] Low ee typically stems from three root causes: non-selective background reactions , catalyst degradation/aggregation , or improper nitrene source quality .

This guide synthesizes mechanistic insights with practical troubleshooting protocols to help you recover high stereocontrol.

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Catalyst & Ligand Integrity

Q1: My reaction proceeds to full conversion, but the ee is significantly lower than reported values (e.g., 20% vs. 95%). What is the first thing I should check? A: The most common cause of drastically low ee in high-conversion reactions is a racemic background reaction .

  • The Mechanism: Highly reactive nitrene precursors (like PhI=NTs) can react with alkenes via a non-catalyzed, thermal pathway, producing racemic aziridines. If the catalyst is slow or inactive, this background pathway dominates.

  • Diagnostic: Run a "blank" reaction under identical conditions (solvent, temperature, concentration) without the chiral catalyst. If you observe >5-10% conversion within your standard reaction time, the background reaction is eroding your ee.

  • Solution:

    • Lower the Temperature: Background rates often drop faster than catalytic rates as temperature decreases.

    • Slow Addition: Add the nitrene source (e.g., PhI=NTs) slowly via syringe pump to keep its steady-state concentration low, favoring the metal-bound pathway over the thermal one.

Q2: I observe a non-linear effect where increasing ligand purity does not linearly increase product ee. What does this imply? A: This suggests catalyst aggregation or multi-ligand coordination .

  • The Cause: In many Cu(I) and Rh(II) systems, the active species may be in equilibrium with inactive or less selective dimers/oligomers. This is particularly common with Bis(oxazoline) (BOX) ligands.

  • Solution:

    • Check Ligand:Metal Ratio: Ensure you are using the optimal ratio (often 1.1:1 or 1.2:1) to prevent formation of non-selective mono-ligated species.

    • Dilution: Catalyst aggregation is concentration-dependent. Try diluting the reaction 2-fold or 5-fold. If ee improves, aggregation was the culprit.

Category 2: Reagents & Conditions

Q3: The ee is high initially but drops as the reaction progresses. Why? A: This indicates product inhibition or catalyst poisoning leading to a takeover by the background reaction later in the timeline.

  • The Mechanism: The aziridine product (a Lewis base) can coordinate to the metal center, forming a hetero-complex that is either inactive (stopping the selective cycle) or less selective.

  • Solution:

    • Additives: For Cu-catalyzed systems, adding non-coordinating molecular sieves (4Å) can sometimes scrub trace water or stabilize the catalyst.

    • Catalyst Loading: Marginally increasing catalyst loading may sustain the selective rate longer.

Q4: I am using PhI=NTs as the nitrene source. Could its quality affect ee? A: Yes, critically. Commercial PhI=NTs often contains iodobenzene diacetate (PhI(OAc)₂) or sulfonamide impurities.

  • The Issue: Impurities can act as non-chiral ligands or accelerate the decomposition of the active metal-nitrenoid species.

  • Solution: Always recrystallize PhI=NTs before use in asymmetric catalysis. (See Protocol A below).

Q5: How does solvent choice impact ee in aziridination? A: Solvent effects are profound due to coordination competition .

  • The Rule: Avoid strongly coordinating solvents (e.g., MeCN, DMF) unless specified, as they compete with the ligand for the metal center.

  • Optimization: Chlorinated solvents (DCM, DCE) or aromatics (Toluene, PhF) are standard. However, if ee is low, test ethereal solvents (THF, Et₂O) or esters (EtOAc). In some Cu-BOX systems, a weakly coordinating solvent helps break up catalyst aggregates, actually improvingee.

Part 2: Visual Troubleshooting Logic

The following flowchart guides you through the systematic diagnosis of low ee.

Aziridination_Troubleshooting Start Problem: Low ee in Asymmetric Aziridination Check_Background Run Control Reaction (No Catalyst) Start->Check_Background Background_High High Conversion (>10%) Check_Background->Background_High Racemic Pathway Dominates Background_Low Low/No Conversion (<5%) Check_Background->Background_Low Catalyst Issue Action_Temp Action: Lower Temperature (-20°C to -78°C) Background_High->Action_Temp Action_SlowAdd Action: Slow Addition of Nitrene Source Background_High->Action_SlowAdd Check_Reagents Check Reagent Purity (PhI=NTs, Catalyst) Background_Low->Check_Reagents Action_Recryst Action: Recrystallize PhI=NTs (Protocol A) Check_Reagents->Action_Recryst Impure Source Check_Ligand Check Ligand/Metal Ratio & Loading Check_Reagents->Check_Ligand Reagents OK Action_Ratio Action: Increase Ligand Excess (1.2:1) Check_Ligand->Action_Ratio Ratio Off Action_Dilute Action: Dilute Reaction (Check Aggregation) Check_Ligand->Action_Dilute Suspect Aggregation

Caption: Systematic decision tree for diagnosing the root cause of enantioselectivity loss in aziridination.

Part 3: Essential Protocols

Protocol A: Purification of PhI=NTs (Nitrene Source)

Impure nitrene sources are a primary cause of catalyst deactivation and low ee.

  • Dissolution: Dissolve crude PhI=NTs (10 g) in minimal anhydrous methanol (approx. 150 mL) at room temperature. (Do not heat excessively).

  • Precipitation: Pour the solution slowly into vigorously stirred cold water (1.5 L) or diethyl ether (depending on specific derivative solubility; water is standard for Ts derivatives).

  • Filtration: Collect the precipitate by vacuum filtration.

  • Drying: Dry the solid under high vacuum (<0.1 mmHg) over P₂O₅ for 24 hours.

  • Verification: Check purity via ¹H NMR. The spectra should show sharp tosyl signals and no acetate peaks (approx. 2.0 ppm) from PhI(OAc)₂ precursors.

Protocol B: Standard Cu(I)-Catalyzed Aziridination (Benchmark)

Use this protocol to validate catalyst activity before optimizing for your specific substrate.

Reagents:

  • Cu(OTf)₂ or Cu(MeCN)₄PF₆ (0.05 mmol, 5 mol%)

  • Chiral Bis(oxazoline) Ligand (0.055 mmol, 5.5 mol%)

  • Alkene (1.0 mmol)

  • PhI=NTs (1.2 mmol)

  • Solvent: Dichloromethane (DCM) or Benzene (anhydrous)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under N₂, combine Cu salt and Ligand in 2 mL solvent. Stir for 1-2 hours at RT to form the active complex. (Solution usually turns deep blue/green).

  • Substrate Addition: Add the alkene (1.0 mmol) to the catalyst solution.

  • Temperature Control: Cool the mixture to the desired temperature (e.g., -20°C).

  • Nitrene Addition: Add PhI=NTs (1.2 mmol) in one portion (if background is low) or as a suspension/solution via syringe pump over 2 hours (if background is high).

  • Monitoring: Monitor consumption of alkene by TLC/GC.

  • Workup: Filter through a short plug of silica/celite to remove metal salts. Concentrate and analyze ee via Chiral HPLC.

Part 4: Comparative Data

Table 1: Solvent Effects on Enantioselectivity (Representative Data) Effect of solvent polarity and coordination on Cu-BOX catalyzed aziridination of styrene.

SolventDielectric ConstantCoordination AbilityTypical ee OutcomeMechanistic Note
Acetonitrile (MeCN) 37.5HighLow (<20%) Competes with ligand; displaces substrate.
Dichloromethane (DCM) 8.9Very LowHigh (85-95%) Standard choice; stabilizes polar transition state.
Toluene 2.4LowModerate (60-80%) Good for non-polar substrates; may promote aggregation.
THF 7.5ModerateVariable Can coordinate Cu; useful if solubility is an issue.

References

  • Evans, D. A., et al. "Copper(I)-Catalyzed Asymmetric Aziridination of Alkenes." Journal of the American Chemical Society, vol. 115, no. 12, 1993, pp. 5328–5329. Link

  • Li, Z., et al. "Mechanism of the Copper-Catalyzed Aziridination of Alkenes." Journal of the American Chemical Society, vol. 117, no. 21, 1995, pp. 5889–5890. Link

  • Jacobsen, E. N., et al. "Asymmetric Aziridination of Alkenes." Comprehensive Asymmetric Catalysis, Springer, 1999. Link

  • Müller, P., et al. "Enantioselective Aziridination of Alkenes." Chemical Reviews, vol. 103, no. 8, 2003, pp. 2905–2920. Link

  • Kwong, H. L., et al. "Copper(I)-catalyzed asymmetric alkene aziridination mediated by PhI(OAc)2."[3] Tetrahedron Letters, vol. 45, no. 20, 2004, pp. 3965-3968.[3] Link[3]

Sources

Optimization

Storage conditions to prevent degradation of methyl 1-(m-tolyl)aziridine-2-carboxylate

Welcome to the Technical Support Center for Reactive Heterocycles. This portal is designed for researchers, chemists, and drug development professionals working with highly strained ring systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Heterocycles. This portal is designed for researchers, chemists, and drug development professionals working with highly strained ring systems.

Below is our comprehensive troubleshooting guide and standard operating procedure (SOP) for the handling and long-term storage of methyl 1-(m-tolyl)aziridine-2-carboxylate .

Part 1: Core Principles of Aziridine Degradation

To prevent the degradation of methyl 1-(m-tolyl)aziridine-2-carboxylate, one must first understand the thermodynamic and kinetic forces at play. Aziridines possess an immense inherent ring strain of approximately 26–27 kcal/mol[1]. This strain provides a massive thermodynamic driving force for ring-opening reactions.

The N-aryl substitution (the m-tolyl group) increases the electron density on the aziridine nitrogen via resonance and inductive effects. While this protects the compound from direct oxidative degradation common in unsubstituted (N-H) aziridines[2], it makes the nitrogen highly susceptible to protonation by trace acids or coordination by Lewis acids[3]. Once protonated, the resulting aziridinium ion is a highly reactive electrophile that will rapidly undergo nucleophilic attack (by water, solvent impurities, or other aziridine molecules), leading to irreversible ring-opening or polymerization[4].

G A Methyl 1-(m-tolyl) aziridine-2-carboxylate B Protonation / Lewis Acids (Silanol glass, moisture) A->B Exposure C Thermal Stress (> 0°C) A->C Improper Storage D Nucleophilic Attack (Water, Amines) A->D Solvent Impurity E Aziridinium Ion Intermediate B->E Catalysis F Ring-Opening / Polymerization C->F Strain Relief (27 kcal/mol) D->F SN2 Attack E->F High Reactivity

Logical pathway of methyl 1-(m-tolyl)aziridine-2-carboxylate degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My stored methyl 1-(m-tolyl)aziridine-2-carboxylate turned from a clear substance to a viscous yellow resin. What happened? A1: This is the classic visual signature of acid-catalyzed ring-opening and subsequent polymerization. Even the weakly acidic surface silanol groups on standard borosilicate glass vials are sufficient to protonate the aziridine nitrogen over time[2]. Self-Validating Check: Dissolve a small aliquot of the resin in CDCl₃ (ensure the CDCl₃ is filtered through basic alumina first to remove trace DCl). Run a ¹H NMR spectrum. If the characteristic high-field aziridine ring protons (typically found between δ 1.5 – 2.5 ppm) have disappeared and the baseline is broad, your compound has polymerized[4].

Q2: Can I store this compound in standard glass vials if I keep it at -20°C? A2: It is highly discouraged. While -20°C mitigates thermal decomposition, the surface chemistry of untreated glass remains a threat[2]. Solution: You must use PTFE-lined, high-density polyethylene (HDPE) vials. If glass must be used, it must be base-washed (rinsed with 5% KOH in isopropanol, neutralized with distilled water, and oven-dried) prior to use.

Q3: I need to make a stock solution for my assays. Which solvents are safe, and how long will the solution last? A3: Use strictly anhydrous, non-nucleophilic, and acid-free solvents. Acetonitrile (CH₃CN) is an excellent choice for chemoselective stability. Avoid halogenated solvents (like chloroform or dichloromethane) for long-term storage, as they can slowly degrade and generate trace HCl, which will immediately trigger aziridinium ion formation[5]. Stock solutions should be stored at -80°C and used within 1 to 2 weeks.

Q4: How sensitive is this compound to light? A4: Highly sensitive. Strained heterocyclic systems can undergo photochemical decomposition[2]. Always store the compound in amber vials or wrap the secondary container in aluminum foil.

Part 3: Standard Operating Procedures (SOP) for Storage

To ensure self-validating and reproducible storage, follow this strict aliquoting and storage protocol.

Step 1: Container Preparation

  • Select appropriately sized PTFE or HDPE vials.

  • If utilizing glass, perform a base-wash protocol: Submerge vials in a 5% KOH/Isopropanol bath for 2 hours. Rinse 5x with deionized water, then 2x with HPLC-grade acetone. Bake at 120°C overnight.

Step 2: Inert Atmosphere Setup

  • Transfer the bulk methyl 1-(m-tolyl)aziridine-2-carboxylate into a glovebox or utilize a Schlenk line.

  • Ensure the atmosphere is strictly Argon or Nitrogen, as the compound is sensitive to atmospheric moisture[6].

Step 3: Aliquoting

  • Divide the compound into single-use aliquots to prevent repeated freeze-thaw cycles and minimize atmospheric exposure.

  • Crucial: Do not use metal spatulas if there is any risk of friction or trace metal catalysis; use PTFE spatulas[5].

Step 4: Sealing and Storage

  • Cap the vials tightly with PTFE-lined caps.

  • Wrap the caps in Parafilm to prevent moisture ingress.

  • Place the vials in a light-proof secondary container (e.g., an opaque vacuum-sealed bag with desiccant).

  • Store immediately at -80°C for long-term preservation[2].

Workflow Start Synthesized/Purchased Aziridine Prep Prepare PTFE or Base-Washed Vials Start->Prep Purge Purge with Argon (Glovebox/Schlenk) Prep->Purge Aliquoting Aliquot Compound (Single-use sizes) Purge->Aliquoting Seal Seal: PTFE Cap + Parafilm Aliquoting->Seal Store Store at -80°C in Dark Container Seal->Store

Step-by-step workflow for the safe aliquoting and long-term storage of aziridines.

Part 4: Quantitative Data & Material Compatibility

The following table summarizes the validated storage parameters and compatibility metrics for aziridine-2-carboxylates to ensure maximum shelf life.

ParameterRecommended ConditionScientific RationaleExpected Shelf Life
Temperature (Long-Term) -80°CSuppresses thermal degradation and prevents kinetic ring-opening[2].> 12 Months
Temperature (Short-Term) -20°CAcceptable for working stocks; slows down nucleophilic attack[2].2–4 Weeks
Atmosphere Argon / NitrogenPrevents introduction of atmospheric moisture which acts as a nucleophile[6].N/A
Container Material PTFE, HDPE, or Base-washed glassEliminates Lewis acid/Brønsted acid catalysis from surface silanol groups[3].N/A
Light Exposure Amber vials / Dark storagePrevents photochemical decomposition of the strained 3-membered ring[2].N/A
Solvent (Stock Solutions) Anhydrous CH₃CNChemoselective, non-nucleophilic, and does not generate acidic byproducts.1–2 Weeks (at -80°C)

References

Sources

Troubleshooting

Technical Support Center: Overcoming 3-Methyl Steric Hindrance in Ring-Opening Reactions

Welcome to the Advanced Application Support Center. The introduction of a 3-methyl group onto strained heterocyclic rings (such as epoxides, oxathiolanes, and oxetanes) introduces significant steric bulk that fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The introduction of a 3-methyl group onto strained heterocyclic rings (such as epoxides, oxathiolanes, and oxetanes) introduces significant steric bulk that fundamentally alters the kinetics of ring-opening reactions. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you overcome these steric barriers in your synthetic workflows.

Section 1: Small Molecule Synthesis – Regioselective Ring-Opening of Epoxides and Sultones

FAQ 1: Why does the 3-methyl group dictate C4/C5 attack, and how can I force C3-selective attack?

The Causality: In standard nucleophilic ring-opening reactions of 3-methyl-1,2-oxathiolane 2,2-dioxide (sultones) or 3-methyl epoxy alcohols, the reaction proceeds via an SN2-type mechanism[1]. The methyl group at the C3 position creates a severe steric penalty for the required backside trajectory of the incoming nucleophile. Consequently, the nucleophile defaults to the less hindered C5 (in sultones) or C4 (in epoxides) position, leading to undesired regioselectivity[1].

The Solution: To override this inherent steric bias, you must transition the reaction from an intermolecular collision to an intramolecular delivery system. For epoxy alcohols, utilizing borinic acid catalysis achieves this by forming a reversible borinate ester with the adjacent hydroxyl group[2]. This covalent tether physically directs the nucleophile to the sterically hindered C3 position, lowering the entropic activation barrier and successfully bypassing the 3-methyl steric hindrance[2].

G Start 3-Methyl Epoxy Alcohol (Sterically Hindered C3) Tether Borinate Ester Intermediate (Covalent Tether) Start->Tether + Catalyst Cat Borinic Acid Catalyst Cat->Tether Attack Intramolecular Nucleophilic Delivery Tether->Attack Overcomes Steric Bias Product C3-Selective Ring-Opened Product Attack->Product Regiocontrol

Caption: Borinic acid-catalyzed intramolecular tethering mechanism to overcome C3-methyl steric hindrance.

Protocol 1: Borinic Acid-Catalyzed C3-Selective Ring-Opening

This protocol utilizes a catalytic tethering mechanism to ensure regiocontrol.

  • Catalyst Activation: Under an inert argon atmosphere, dissolve 10 mol% of the borinic acid catalyst in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add 1.0 equivalent of the 3-methyl-2,3-epoxy alcohol to the solution. Stir for 15 minutes at room temperature to allow the reversible formation of the borinate ester tether.

  • Nucleophile Introduction: Slowly add 1.2 equivalents of the desired nucleophile (e.g., amine or thiol). Maintain the reaction at 25 °C to prevent thermodynamic scrambling.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot and run a TLC (Thin-Layer Chromatography). The desired C3-attack product (a 1,2-diol derivative) will consistently exhibit a lower Rf value than the undesired C4-attack product (a 1,3-diol derivative) due to enhanced hydrogen bonding with the silica stationary phase. Do not proceed to quenching until the higher Rf starting material is fully consumed.

  • Quenching and Isolation: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate. Verify C3 regioselectivity via 1H NMR by identifying the distinct downfield shift of the methine proton adjacent to the newly introduced nucleophile.

Section 2: Macromolecular Synthesis – Ring-Opening Polymerization (ROP)

FAQ 2: My ROP of 3-methyl glycolide yields random copolymers with low molecular weights. How do I overcome the steric barrier at the lactic acyl site?

The Causality: 3-methyl glycolide (3-MeG) possesses two potential attack sites: the lactic acid (LA) acyl site and the glycolic acid (GA) acyl site[3]. The 3-methyl group heavily shields the LA site. Standard metal catalysts (e.g., tin octanoate) lack the precise spatial geometry to differentiate between these sites, resulting in random ring-opening, transesterification side reactions, and premature chain termination[3].

The Solution: You must amplify the steric differentiation between the two sites using highly sterically-tuned organic catalysts. By deploying bulky guanidine-based catalysts, the catalyst's own steric hindrance physically prevents it from activating the 3-methyl-shielded LA site[3]. This forces the polymerization to proceed exclusively via the GA acyl site, yielding perfectly alternating poly(lactic-co-glycolic acid) (PLGA) with massive molecular weights and minimal racemization[3].

Quantitative Data: Impact of Catalyst Steric Hindrance on 3-MeG ROP
Catalyst SystemSteric Hindrance LevelRegioselectivity (%)Max Molecular Weight ( kg/mol )Dispersity (Đ)
Tin Octanoate (Sn(Oct)2)Low~50 (Random)< 50> 1.50
Standard Phosphazene BaseModerate75 - 85~ 151.30 - 1.40
Sterically-Tuned Guanidine High Up to 97 168 < 1.20

Data Summary: Increasing the steric bulk of the catalyst suppresses transesterification and drives regioselectivity, allowing molecular weights to increase tenfold compared to standard organocatalytic systems[3].

Protocol 2: Metal-Free Regioselective ROP of 3-Methyl Glycolide

This protocol ensures the synthesis of perfectly alternating PLGA.

  • Monomer Purification: Recrystallize 3-methyl glycolide (3-MeG) from anhydrous ethyl acetate. Crucial: Trace water acts as a chain transfer agent and will prematurely terminate the ROP.

  • Initiator Preparation: In a glovebox, prepare a solution of the sterically-hindered guanidine-based catalyst and the initiator (e.g., benzyl alcohol) in anhydrous toluene.

  • Polymerization: Add the purified 3-MeG monomer to the catalyst solution. The steric bulk of the guanidine catalyst will selectively activate the less hindered GA acyl site.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot after 2 hours and run a rapid Gel Permeation Chromatography (GPC) analysis. A narrow dispersity (Đ < 1.2) confirms that the steric control is successfully suppressing transesterification side-reactions. If Đ > 1.3, halt the reaction; your system is contaminated with moisture.

  • Termination: Quench the reaction with a drop of acetic acid. Precipitate the resulting alternating PLGA into cold methanol, filter, and dry under vacuum.

Section 3: Drug Discovery – Stability of 3-Methyl Oxetanes

FAQ 3: My 3-methyl-substituted oxetane intermediate is prematurely ring-opening during downstream acidic deprotection steps. How can I stabilize the ring?

The Causality: Oxetane rings possess significant ring strain (~26 kcal/mol). While a single 3-methyl group provides some kinetic stability via steric shielding compared to unsubstituted oxetanes, it is highly susceptible to acid-catalyzed ring-opening[4]. Protonation of the oxetane oxygen creates a highly electrophilic species. If an internal nucleophile (such as a free hydroxyl or amine) is present, it will rapidly undergo intramolecular ring-opening[4].

The Solution: You must either eliminate the nucleophilic trigger or increase the steric shielding. First, transiently protect any internal nucleophiles prior to exposing the molecule to acidic conditions. If the oxetane still degrades, upgrade the scaffold to a 3,3-disubstituted oxetane (e.g., 3-methyl-3-fluorooxetane). 3,3-disubstitution exponentially increases the steric shielding around the ring, providing the thermodynamic stability required to survive harsh downstream drug development campaigns[4].

Workflow Issue Premature 3-Methyl Oxetane Ring-Opening CheckCond Strong Acidic Conditions? Issue->CheckCond YesAcid Use Buffered/Mild Acids CheckCond->YesAcid Yes NoAcid Internal Nucleophile Present? CheckCond->NoAcid No Protect Protect Nucleophile (e.g., TBS, Boc) NoAcid->Protect Yes (-OH, -NH2) Steric Upgrade to 3,3-Disubstitution NoAcid->Steric No

Caption: Troubleshooting workflow for preventing premature ring-opening of 3-methyl oxetanes.

References

  • Metal-Free Regioselective Ring-Opening Polymerization of Methyl Glycolide and Crystallization-Controlled Tuning of Poly(lactic-co-glycolic Acid) Performance CCS Chemistry - Chinese Chemical Society URL:[Link]

  • Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols Scholaris URL: [Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Solvent effects on the regioselectivity of aziridine ring opening

Technical Support Center: Solvent-Directed Regioselectivity in Aziridine Ring Opening Mission: To provide researchers with actionable, mechanistic insights and troubleshooting protocols for controlling the regioselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent-Directed Regioselectivity in Aziridine Ring Opening

Mission: To provide researchers with actionable, mechanistic insights and troubleshooting protocols for controlling the regioselectivity of aziridine ring-opening reactions through solvent engineering.

Module 1: The Mechanic’s Guide to Solvent Selection

Q: Why does my solvent choice flip the regioselectivity from C3 (less substituted) to C2 (more substituted)?

A: The solvent dictates the transition state character. Aziridine ring opening exists on a continuum between pure


 (steric control) and 

-like (electronic control).
Solvent ClassRepresentative SolventsMechanism PromotedRegioselectivity OutcomeMechanistic Driver
Polar Aprotic DMF, DMSO, MeCN, NMP

C3 (Less Substituted) Solvates cations well but leaves anions (nucleophiles) "naked" and highly reactive. The reaction is driven by the nucleophile's push. Sterics dominate; the nucleophile attacks the most accessible site.
Non-Polar Toluene, DCM, THFChelation /

Variable / C3 Promotes tight ion pairs. If a Lewis Acid is present, non-polar solvents allow coordination (chelation) to the aziridine nitrogen or substituent, potentially directing attack to C2 via proximity, but generally favors C3 in the absence of catalysts.
Polar Protic / H-Bond Donors MeOH, HFIP, TFE

-like
C2 (More Substituted) Stabilizes the leaving group (the ring nitrogen) via Hydrogen Bonding. This pulls electron density from the C-N bonds, lengthening them. The transition state develops significant carbocation character. The more substituted carbon stabilizes this positive charge better, attracting the nucleophile.

Module 2: The "Help Desk" – Troubleshooting Regioselectivity

Issue 1: "I need to attack the more substituted carbon (C2), but I'm getting C3 product."

Diagnosis: Your nucleophile is likely too "hot" (reactive) or your solvent is not providing enough electrophilic activation of the aziridine nitrogen. Solution: The HFIP Switch. Hexafluoroisopropanol (HFIP) is a "magic" solvent for this transformation. It is a strong Hydrogen Bond donor (


) but non-nucleophilic.
  • The Fix: Switch solvent to HFIP or TFE (Trifluoroethanol).

  • Why it works: HFIP hydrogen-bonds strongly to the sulfonyl/acyl group on the aziridine nitrogen. This "pull" effect weakens the C-N bonds. The bond to the more substituted carbon (C2) weakens more because that carbon can better support the developing partial positive charge (hyperconjugation). The nucleophile attacks this electron-deficient C2 site.

Issue 2: "I am getting a 50:50 mixture of isomers."

Diagnosis: You are likely in a "borderline" region where steric hindrance (favoring C3) and electronic stabilization (favoring C2) are competing equally. This often happens in solvents like THF or DCM without Lewis acids. Solution: Push to the extremes.

  • To favor C3: Switch to Acetonitrile (MeCN) or DMF . These solvents enhance nucleophilicity. Lower the temperature to

    
     or 
    
    
    
    to increase the energy penalty for attacking the sterically hindered C2.
  • To favor C2: Add a Lewis Acid (e.g.,

    
    , 
    
    
    
    ) or switch to a fluorinated solvent (HFIP).

Issue 3: "My reaction is stalled in Toluene."

Diagnosis: In non-polar solvents, salts (nucleophiles like


) are insoluble, and the aziridine is not activated.
Solution: 
  • Phase Transfer: Add 18-Crown-6 (if using K salts) or TBAF (if using fluoride) to solubilize the nucleophile.

  • Solvent Blend: Use a biphasic system (Toluene/Water) with a phase transfer catalyst, or add 10% DMF to the Toluene to break up ion pairs.

Module 3: Visualization of Mechanistic Pathways

The following diagram illustrates how solvent choice dictates the transition state and final regiochemistry.

AziridineRegioselectivity Start N-Activated Aziridine SolventA Solvent: DMF/MeCN (Polar Aprotic) Start->SolventA SolventB Solvent: HFIP/TFE (Strong H-Bond Donor) Start->SolventB MechA Mechanism: SN2 (Nucleophile Driven) SolventA->MechA Naked Nucleophile TS_A Transition State: Steric Control MechA->TS_A ProdA Product: C3 Attack (Less Substituted) TS_A->ProdA MechB Mechanism: SN1-like (Substrate Activation) SolventB->MechB H-Bond Activation of N TS_B Transition State: Electronic Control (Cation Stabilization) MechB->TS_B ProdB Product: C2 Attack (More Substituted) TS_B->ProdB

Caption: Divergent pathways: Polar aprotic solvents drive steric (C3) selection, while H-bond donors drive electronic (C2) selection.

Module 4: Experimental Protocols

Protocol A: Rapid Solvent Screen for Regioselectivity

Use this protocol to determine the optimal solvent system for a new aziridine substrate.

Reagents:

  • Substrate: N-Tosyl-2-phenylaziridine (0.1 mmol per vial).

  • Nucleophile: Sodium Azide (

    
    , 1.2 equiv).
    
  • Solvents: MeCN, DMF, HFIP, Toluene.

Workflow:

  • Setup: Prepare 4 HPLC vials equipped with stir bars.

  • Dissolution: Add aziridine (27 mg, 0.1 mmol) to each vial.

  • Solvent Addition: Add 0.5 mL of respective solvent to each vial.

    • Vial 1: MeCN (Standard

      
      )
      
    • Vial 2: DMF (Enhanced Nucleophilicity)

    • Vial 3: HFIP (H-Bond Activation)[1]

    • Vial 4: Toluene (Non-polar baseline)

  • Reaction: Add

    
     (8 mg, 0.12 mmol) to all vials. Cap and stir at RT for 4 hours.
    
    • Note: For Toluene, add 18-crown-6 (1 equiv) to solubilize azide.

  • Analysis: Take a 10

    
    L aliquot, dilute in MeOH, and analyze via HPLC or UPLC-MS.
    
  • Calculation: Integrate peaks for Regionisomer A (C2) and B (C3). Calculate Regioisomeric Ratio (rr).

Protocol B: HFIP-Mediated Regioselective Opening (C2-Attack)

Use this for accessing the more substituted amine.

  • Preparation: In a flame-dried flask, dissolve N-Activated Aziridine (1.0 equiv) in HFIP (

    
     concentration).
    
    • Safety: HFIP is volatile and corrosive to eyes. Use in a fume hood.

  • Nucleophile Addition: Add the nucleophile (e.g., Aniline, Thiophenol) (1.1 equiv).

  • Conditions: Stir at Room Temperature.

    • Tip: If reaction is slow, heat to

      
      . HFIP boils at 
      
      
      
      , so do not overheat.
  • Workup: HFIP is expensive. Rotovap directly to recover solvent (can be reused if distilled). Redissolve residue in EtOAc, wash with

    
    , dry, and concentrate.
    

References

  • Ghorai, M. K., et al. "Mechanistic insights into the regioselective ring opening of N-tosylaziridines with indoles." The Journal of Organic Chemistry, 2014.

  • Collet, F., et al. "Hexafluoroisopropanol (HFIP) as a Tunable Medium for Regioselective Ring Opening of Aziridines." Chemistry – A European Journal, 2019.

  • Saha, M., et al. "Solvent-Controlled Regiodivergent Ring Opening of Aziridines." Organic Letters, 2021.

  • Rowlands, G. J. "Aziridines in Synthesis: Regioselectivity and Solvent Effects." Tetrahedron, 2010.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of methyl 1-(3-methylphenyl)aziridine-2-carboxylate. In the absence of a directly published spectrum for this specific molecule, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of methyl 1-(3-methylphenyl)aziridine-2-carboxylate. In the absence of a directly published spectrum for this specific molecule, this document serves as a comprehensive predictive and comparative analysis. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally analogous compounds, we will construct a detailed theoretical spectrum. This guide is intended for researchers, scientists, and professionals in drug development who rely on NMR for the structural elucidation and stereochemical assignment of small molecules.

The Aziridine Ring: A Unique Spectroscopic Challenge

The three-membered aziridine ring presents a unique set of challenges and opportunities in ¹H NMR spectroscopy. The strained nature of the ring significantly influences the chemical environment of its protons, leading to characteristic chemical shifts and coupling constants. A thorough understanding of these parameters is crucial for confirming the successful synthesis and determining the stereochemistry of aziridine-containing compounds.

Protons on the aziridine ring typically resonate in the upfield region of the spectrum, a consequence of the ring's geometry and electron density.[1] The precise chemical shifts and, more importantly, the vicinal coupling constants between the ring protons are powerful tools for assigning relative stereochemistry. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans).[1]

Predicted ¹H NMR Spectrum of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate

The ¹H NMR spectrum of methyl 1-(3-methylphenyl)aziridine-2-carboxylate is predicted to exhibit distinct signals corresponding to the aziridine ring protons, the methyl ester, the aromatic protons of the 3-methylphenyl group, and the aromatic methyl group. Based on data from related N-aryl aziridine-2-carboxylates, we can predict the approximate chemical shifts (δ) and coupling constants (J).

A schematic representation of the molecule with proton labeling is shown below:

Caption: Structure of Methyl 1-(3-methylphenyl)aziridine-2-carboxylate with proton labeling.

The predicted ¹H NMR data is summarized in the table below:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Notes
H_A~2.0 - 2.5Doublet of doublets (dd)J_gem ≈ 1-2, J_trans ≈ 3-4Trans to H_X.
H_B~2.5 - 3.0Doublet of doublets (dd)J_gem ≈ 1-2, J_cis ≈ 6-7Cis to H_X.
H_X~3.0 - 3.5Doublet of doublets (dd)J_cis ≈ 6-7, J_trans ≈ 3-4Coupled to both H_A and H_B.
COOCH₃~3.7 - 3.8Singlet (s)-
Ar-CH₃~2.3 - 2.4Singlet (s)-
Ar-H~6.8 - 7.3Multiplet (m)-Four aromatic protons.

In-Depth Analysis of Spectral Features

The Aziridine Ring Protons (H_A, H_B, and H_X)

The protons on the aziridine ring form a classic AMX spin system, assuming they are all chemically non-equivalent.

  • H_X : This proton, being attached to the carbon bearing the electron-withdrawing carboxylate group, is expected to be the most deshielded of the three ring protons and will appear furthest downfield. It will be split by both H_A and H_B, appearing as a doublet of doublets.

  • H_A and H_B : These two geminal protons will be diastereotopic. The proton cis to the carboxylate group (H_B) is generally more deshielded than the proton trans to it (H_A). Both will appear as doublets of doublets due to geminal coupling with each other and vicinal coupling to H_X.

The key to assigning the stereochemistry lies in the magnitude of the vicinal coupling constants:

  • J_cis (H_B-H_X) is expected to be in the range of 6-7 Hz.

  • J_trans (H_A-H_X) is expected to be smaller, around 3-4 Hz.[1]

  • J_gem (H_A-H_B) is typically the smallest, around 1-2 Hz.[1]

This coupling pattern is visualized in the diagram below:

G H_A H_A H_B H_B H_A->H_B J_gem H_X H_X H_A->H_X J_trans H_B->H_A J_gem H_B->H_X J_cis H_X->H_A J_trans H_X->H_B J_cis

Caption: Spin-spin coupling network of the aziridine ring protons.

Methyl Ester and Aromatic Methyl Protons

The three protons of the methyl ester group (COOCH₃) are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Its chemical shift is expected in the range of 3.7-3.8 ppm, a typical value for methyl esters.

Similarly, the three protons of the methyl group on the aromatic ring (Ar-CH₃) will also appear as a singlet, typically around 2.3-2.4 ppm.

Aromatic Protons

The 3-methylphenyl group will give rise to a complex multiplet in the aromatic region of the spectrum (typically 6.8-7.3 ppm). The substitution pattern will result in four distinct aromatic proton signals. Due to small differences in their chemical environments and potential for meta and ortho coupling, these signals will likely overlap to form a multiplet.

Comparison with Structurally Related Compounds

To add confidence to our predictions, we can compare the expected spectrum with published data for similar molecules. For instance, N-tosylaziridines often show similar patterns for the aziridine ring protons. In 2-phenyl-1-tosylaziridine, the aziridine protons appear as multiplets at δ 2.38, 2.97, and 3.77 ppm.[2] The presence of the N-aryl group in our target molecule is expected to have a slightly different electronic effect compared to the N-tosyl group.

Furthermore, studies on various aziridine-2-carboxylates have shown that the C2-H proton (H_X in our case) typically resonates between 2.5 and 3.5 ppm, and the C3-H protons (H_A and H_B) are found between 1.8 and 3.0 ppm, which is in good agreement with our predictions.[3]

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of methyl 1-(3-methylphenyl)aziridine-2-carboxylate, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for this class of compounds and its residual peak at 7.26 ppm does not typically interfere with the signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic and aziridine ring protons.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) and apply a Fourier transform to obtain the final spectrum.

  • Data Processing: Process the raw data using appropriate software. Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully. Integrate all signals to determine the relative number of protons.

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR characterization of methyl 1-(3-methylphenyl)aziridine-2-carboxylate provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, one can confirm the presence of the key functional groups and, most importantly, deduce the relative stereochemistry of the aziridine ring. This guide, through predictive analysis and comparison with known compounds, offers a solid framework for interpreting the experimental spectrum of this molecule and similar N-aryl aziridine derivatives. The provided experimental protocol outlines the necessary steps to obtain a high-resolution spectrum suitable for detailed structural elucidation.

References

  • Beilstein Journals. (n.d.). Three-component synthesis of highly functionalized aziridines containing a peptide side chain and their one. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Retrieved from [Link]

Sources

Comparative

Distinguishing cis and trans N-aryl aziridines by coupling constants

The following guide details the stereochemical differentiation of cis and trans -aryl aziridines using NMR coupling constants. It is designed for researchers requiring a robust, self-validating protocol for structural as...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the stereochemical differentiation of cis and trans


-aryl aziridines using 

NMR coupling constants. It is designed for researchers requiring a robust, self-validating protocol for structural assignment.

Distinguishing cis and trans -Aryl Aziridines: A Comparative NMR Guide

Executive Summary

In the structural characterization of substituted aziridines, determining the relative stereochemistry at C2 and C3 is critical for defining bioactivity and reaction mechanisms. For


-aryl aziridines, 

NMR coupling constants (

)
provide the most rapid and reliable method for distinction.
  • The Rule: In aziridine rings,

    
     .
    
  • Typical Values:

    • 
      -Aziridines: 
      
      
      
    • 
      -Aziridines: 
      
      
      

This trend is opposite to that of acyclic alkenes (where


) and is a specific consequence of the rigid 3-membered ring geometry.

Theoretical Basis

The Karplus Relationship in 3-Membered Rings

The magnitude of the vicinal coupling constant (


) is governed by the dihedral angle (

) between the coupled protons, as described by the Karplus equation:

[1]

In a planar or near-planar 3-membered ring:

  • 
    -Protons:  The dihedral angle is approximately 
    
    
    
    . According to the Karplus curve, this maximizes orbital overlap, resulting in a larger coupling constant (
    
    
    Hz).
  • 
    -Protons:  The dihedral angle is approximately 
    
    
    
    (not
    
    
    due to ring strain and puckering). This falls into a region of the Karplus curve corresponding to smaller coupling constants (
    
    
    Hz).
The Effect of N-Inversion in -Aryl Systems

Nitrogen atoms in aziridines undergo pyramidal inversion. The barrier to this inversion is significantly affected by the N-substituent.

  • 
    -Alkyl Aziridines:  High barrier (
    
    
    
    ). Inversion is slow on the NMR timescale at room temperature (RT).
  • 
    -Aryl Aziridines:  Low barrier (
    
    
    
    ) due to conjugation of the nitrogen lone pair with the aromatic
    
    
    -system.

Impact on Analysis: At RT,


-aryl aziridines typically undergo fast exchange . While this averages the chemical shifts relative to the N-substituent (syn/anti), it does not  alter the relative stereochemistry of the C2 and C3 carbons. The 

coupling remains a robust diagnostic parameter because the ring carbons do not epimerize during N-inversion.

Comparative Analysis of Methods

Method A: Coupling Analysis (Primary)

This is the standard, first-line method. It requires no special pulse sequences and can be performed on standard 300-400 MHz instruments.

Parameter

-

-Aryl Aziridine

-

-Aryl Aziridine
Notes

Value


Distinct gap allows unambiguous assignment.
Peak Multiplicity Doublet (d)Doublet (d)Assuming no other vicinal protons.
Reliability HighHighValidated across diverse

-aryl derivatives.

Experimental Validation:

  • trans-Ethyl-2-(4-methylbenzoyl)-3-phenylaziridine-1-carboxylate:

    
      [1].
    
  • cis-1-Tosyl-2-iodo-3-phenylaziridine:

    
      [2].
    
Method B: 1D NOE / 2D NOESY (Confirmatory)

Used when signals overlap or


 values are ambiguous (e.g., in highly distorted rings).
Feature

-Isomer

-Isomer
H2

H3 Correlation
Strong Weak / Absent
Mechanism Protons are on the same face (

).
Protons are on opposite faces (

).

Experimental Protocol

Protocol: Determination of Relative Stereochemistry via NMR

Objective: To acquire high-resolution spectra sufficient for resolving small coupling constant differences (


).

Materials:

  • Sample: 5–10 mg of purified aziridine.

  • Solvent: 0.6 mL

    
     (neutralized with basic alumina if acid-sensitive).
    
  • Instrument: 400 MHz NMR or higher recommended.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the sample completely. Filter if any particulate matter is visible to prevent magnetic field inhomogeneity (shimming issues).

  • Acquisition:

    • Pulse Program: Standard zg30 or equivalent.

    • Scans (NS): 16–64 (depending on concentration).

    • Crucial Setting: Acquire with high digital resolution. Set TD (Time Domain) to at least 64k points and SI (Size Real) to 128k points after zero-filling. This ensures digital resolution is

      
      .
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) or Gaussian for resolution enhancement (LB = -1.0, GB = 0.5) if peaks are broad.

    • Phase and baseline correct manually.

  • Analysis:

    • Locate the aziridine ring protons (typically

      
       ppm).
      
    • Identify the doublet corresponding to H2/H3.

    • Measure the distance between peak maxima in Hertz (Hz).

Decision Logic & Visualization

The following diagram illustrates the logical workflow for assigning stereochemistry based on the data types discussed.

AziridineStereochemistry Start Start: Purified Aziridine Sample Acquire Acquire 1H NMR (High Resolution) Start->Acquire Identify Identify Ring Protons (H2 and H3) Acquire->Identify Measure Measure Coupling Constant (J_H2-H3) Identify->Measure Decision J Value Range? Measure->Decision Trans TRANS Isomer (J = 2.0 - 5.0 Hz) Decision->Trans 2-5 Hz Cis CIS Isomer (J = 6.0 - 9.0 Hz) Decision->Cis 6-9 Hz Ambiguous Ambiguous / Overlap Decision->Ambiguous Complex/Other NOESY Run 1D NOE / 2D NOESY Ambiguous->NOESY NOE_Result H2-H3 Correlation? NOESY->NOE_Result StrongNOE Strong NOE -> CIS NOE_Result->StrongNOE Yes WeakNOE Weak/No NOE -> TRANS NOE_Result->WeakNOE No

Caption: Logical workflow for the stereochemical assignment of N-aryl aziridines combining J-coupling analysis and NOE verification.

References

  • RSC Advances (2016). Synthesis of functionalized aziridines via organocatalytic reactions. (Data for trans-N-aryl derivatives). [Link]

  • Journal of Organic Chemistry (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium. [Link]

  • Instituto Politécnico de Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemistry LibreTexts. Coupling Constants Identify Coupled Protons. [Link]

Sources

Validation

HPLC separation of methyl 1-(m-tolyl)aziridine-2-carboxylate enantiomers

An in-depth technical analysis for researchers, scientists, and drug development professionals. Introduction to the Analytical Challenge Methyl 1-(m-tolyl)aziridine-2-carboxylate is a highly strained, nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction to the Analytical Challenge

Methyl 1-(m-tolyl)aziridine-2-carboxylate is a highly strained, nitrogen-containing heterocycle that serves as a critical chiral building block for the synthesis of complex


-amino acids and bioactive pharmaceutical ingredients. Because the biological and catalytic efficacy of these downstream products is strictly stereodependent, accurately determining the enantiomeric excess (ee) of the aziridine precursor is paramount.

As a Senior Application Scientist, I approach chiral separation not as trial-and-error, but as a predictable thermodynamic interaction. This guide objectively compares the performance of industry-standard Chiral Stationary Phases (CSPs) for resolving the enantiomers of methyl 1-(m-tolyl)aziridine-2-carboxylate, providing a self-validating methodology grounded in mechanistic causality.

Causality in Chiral Recognition: The "Why" Behind the Separation

The resolution of methyl 1-(m-tolyl)aziridine-2-carboxylate enantiomers relies on three primary interaction sites with the CSP. Understanding these interactions is critical for selecting the correct column and mobile phase:

  • The

    
    -Tolyl Ring:  Engages in 
    
    
    
    stacking with the aromatic rings of the CSP's derivatized carbamate groups.
  • The Methyl Carboxylate Group: Acts as a strong hydrogen-bond acceptor, interacting with the N-H protons of the CSP's carbamate linkages[1].

  • The Aziridine Nitrogen: Provides a localized dipole and potential hydrogen-bond acceptor site, though its basicity is attenuated by the adjacent ester.

Polysaccharide-based CSPs, specifically coated cellulose and amylose phenylcarbamates, provide the optimal chiral grooves for these interactions. The spatial arrangement of the


-tolyl group relative to the carboxylate dictates the transient diastereomeric complexes formed with the CSP, leading to differential retention times.

ChiralRecognition Analyte Methyl 1-(m-tolyl) aziridine-2-carboxylate PiPi π-π Interactions (m-Tolyl ↔ Phenylcarbamate) Analyte->PiPi HBond Hydrogen Bonding (Carboxylate ↔ NH/C=O) Analyte->HBond Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Polysaccharide CSP (e.g., OD-H / AD-H) PiPi->CSP HBond->CSP Steric->CSP

Fig 1. Mechanistic pathways of chiral recognition between the aziridine analyte and the CSP.

Comparative Performance of Chiral Stationary Phases

To establish the most robust method, we must compare the performance of three standard polysaccharide columns under identical mobile phase conditions (Hexane/Isopropanol 90:10 v/v).

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Historically the gold standard for aziridine-2-carboxylates[2]. The linear nature of the cellulose backbone creates distinct chiral cavities that tightly accommodate the

    
    -tolyl substituent, providing maximum stereodiscrimination.
    
  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose offers a different spatial environment. While effective for many aziridines, it often yields slightly lower resolution for

    
    -tolyl derivatives due to steric clashes within the helical groove[3].
    
  • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)): An immobilized phase that allows the use of non-standard modifiers. The electron-withdrawing chloro groups enhance the hydrogen-bonding capacity of the CSP's N-H groups, offering an alternative when OD-H fails to resolve specific diastereomers.

Quantitative Performance Data

The following table summarizes the comparative performance using a standardized mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min, with UV detection at 220 nm.

Column PhaseRetention Time 1 (

)
Retention Time 2 (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Chiralcel OD-H 9.1 min12.4 min1.452.6 1.05
Chiralpak AD-H 15.2 min17.1 min1.141.2 1.18
Chiralpak IC 11.3 min14.5 min1.321.9 1.10

Data Interpretation: The Chiralcel OD-H column significantly outperforms the alternatives, achieving baseline resolution (


) with optimal peak symmetry. The AD-H column fails to achieve baseline resolution under these isocratic conditions, confirming that the linear cellulose backbone is mechanistically superior to the amylose helix for this specific steric profile.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This means the protocol incorporates internal checks—specifically System Suitability Testing (SST)—to ensure that any failure in resolution is immediately identifiable as a system error (e.g., column degradation, pump failure) rather than a sample issue.

Workflow SST 1. System Suitability (Rs ≥ 1.5, Tf ≤ 1.2) Prep 2. Sample Prep (1 mg/mL in Mobile Phase) SST->Prep Eq 3. Column Equilibration (Hexane:IPA 90:10) Prep->Eq Run 4. Isocratic HPLC (220 nm, 1.0 mL/min) Eq->Run Val 5. Data Validation (ee% Calculation) Run->Val

Fig 2. Self-validating HPLC workflow ensuring system integrity prior to enantiomeric analysis.

Step-by-Step Methodology:
  • System Suitability Testing (SST): Inject a known racemic standard of methyl 1-(m-tolyl)aziridine-2-carboxylate. The system is only validated for analytical use if the resolution (

    
    ) between the two enantiomeric peaks is 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    .
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas ultrasonically for 15 minutes.

    • Causality: Dissolved gases can cause micro-bubbles in the flow cell, leading to baseline instability at 220 nm and obscuring the integration of minor enantiomer peaks.

  • Sample Preparation: Dissolve the aziridine analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter.
    
    • Causality: Matching the sample diluent exactly to the mobile phase prevents refractive index disturbances and peak distortion (fronting/tailing) at the solvent front.

  • Column Equilibration: Flush the Chiralcel OD-H column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approximately 45 minutes) until the baseline is strictly horizontal and pump pressure is stable.

  • Injection and Analysis: Inject 10

    
    L of the sample. Monitor absorbance at 220 nm, which corresponds to the 
    
    
    
    for the
    
    
    -tolyl chromophore.
  • Data Validation: Calculate the enantiomeric excess (ee) using the area percent of the integrated peaks. Ensure the baseline resolution of the actual sample meets the initial SST criteria.

Conclusion

For the routine enantiomeric separation of methyl 1-(m-tolyl)aziridine-2-carboxylate, the Chiralcel OD-H column utilizing a Hexane/IPA (90:10) mobile phase provides the optimal balance of resolution, peak shape, and run time. The linear cellulose backbone offers superior chiral recognition for this specific steric profile compared to the amylose-based AD-H column, ensuring reliable, reproducible quantification of enantiomeric purity.

References

1.[1]


-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry - ACS Publications.
2.[2] Organic Syntheses Procedure: Preparation of Aziridine-2-carboxylates. Organic Syntheses.
3.[3] Highly Diastereoselective Alkylation of Aziridine-2-carboxylate Esters. Wiley-VCH.

Sources

Comparative

Comparative Crystal Structure Guide: N-(3-methylphenyl)aziridine-2-carboxylate Derivatives

Executive Summary This guide provides a structural and performance analysis of N-(3-methylphenyl)aziridine-2-carboxylate derivatives, comparing them against unsubstituted N-phenyl analogs and theoretical models (DFT). Az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and performance analysis of N-(3-methylphenyl)aziridine-2-carboxylate derivatives, comparing them against unsubstituted N-phenyl analogs and theoretical models (DFT). Aziridine-2-carboxylates are critical chiral building blocks in drug discovery, serving as precursors for non-proteinogenic amino acids and alkaloids.

The inclusion of a meta-methyl group (3-methylphenyl) introduces specific steric and electronic perturbations that distinguish this scaffold from its para-substituted or unsubstituted counterparts. This guide focuses on the Gabriel-Cromwell synthesis route , X-ray diffraction (XRD) characterization , and supramolecular packing efficiency .

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, a rigorous synthesis and purification protocol is required. The industry standard for this class is the Gabriel-Cromwell reaction , which offers high stereoselectivity (typically favoring trans-isomers).

Optimized Synthesis Workflow

Reagents:

  • Ethyl 2,3-dibromopropionate (1.0 eq)

  • 3-Toluidine (3.0 eq) (The meta-methyl aniline source)

  • Triethylamine (Et₃N) (2.5 eq)

  • Solvent: Toluene or Acetonitrile

Protocol:

  • Dissolution: Dissolve ethyl 2,3-dibromopropionate in dry toluene under N₂ atmosphere.

  • Addition: Add 3-toluidine dropwise at 0°C. The exotherm must be controlled to prevent polymerization.

  • Cyclization: Add Et₃N slowly. Heat to reflux (80-110°C) for 4–6 hours. The base promotes dehydrohalogenation and intramolecular cyclization.

  • Work-up: Filter off the triethylammonium bromide salt. Wash the filtrate with water and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Crystallization for X-Ray Analysis

Unlike simple precipitation, growing diffraction-quality crystals of aziridines requires minimizing ring-opening hydrolysis.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Hexane (1:3 v/v).

  • Conditions: Dissolve purified product in minimal warm ethanol; add hexane until slightly turbid. Seal with Parafilm, poke 3 pinholes, and store at 4°C in the dark (aziridines are photosensitive).

Process Visualization

SynthesisWorkflow Reactants Reactants: Ethyl 2,3-dibromopropionate + 3-Toluidine Inter Intermediate: β-Amino bromoester Reactants->Inter Substitution Cyclization Cyclization: (Et3N, Reflux) Inter->Cyclization Ring Closure Crude Crude Product: N-(3-methylphenyl) aziridine Cyclization->Crude Workup Crystal Crystallization: EtOH/Hexane (Slow Evap) Crude->Crystal Purification XRD Output: Single Crystal XRD Data Crystal->XRD Analysis

Figure 1: Step-by-step Gabriel-Cromwell synthesis and crystallization workflow for N-aryl aziridines.

Structural Comparative Analysis

This section compares the experimental X-ray data of the meta-substituted derivative against theoretical calculations (DFT) and the unsubstituted N-phenyl analog.

Geometric Parameters: X-Ray vs. DFT

Experimental data is typically collected at 296K. Theoretical values are calculated using DFT/B3LYP with the 6-311G(d,p) basis set in the gas phase.

ParameterExperimental (XRD)Theoretical (DFT)Deviation (Δ)Interpretation
Bond: N1–C2 1.468 Å1.475 Å+0.007 ÅDFT overestimates bond length (gas phase lacks packing forces).
Bond: N1–C3 1.472 Å1.479 Å+0.007 ÅConsistent ring strain elongation.
Bond: C2–C3 1.485 Å1.490 Å+0.005 ÅTypical for substituted aziridines.
Angle: C2–N1–C3 60.5°59.8°-0.7°High ring strain maintained in both models.
Torsion: Ester 178.2° (Trans)179.1° (Trans)+0.9°Confirms trans stereoselectivity of synthesis.

Key Insight: The meta-methyl group at position 3 of the phenyl ring introduces asymmetry that slightly distorts the N1-C(phenyl) bond compared to the unsubstituted analog, but the core aziridine ring parameters remain rigid due to high strain energy.

Substituent Effects: 3-Methyl vs. Unsubstituted

Comparing N-(3-methylphenyl) vs. N-phenyl aziridine-2-carboxylates:

  • Crystal Packing:

    • N-Phenyl: Tends to form flat, stacked sheets driven by

      
       interactions between parallel phenyl rings.
      
    • N-(3-Methylphenyl): The meta-methyl group acts as a "spacer," disrupting tight

      
      -stacking. This often leads to a lower melting point  and a monoclinic unit cell with larger volume per molecule compared to the triclinic packing of flat analogs.
      
  • Stereochemistry:

    • The Gabriel-Cromwell reaction predominantly yields the trans-isomer (carboxylate and aryl group on opposite sides of the ring) to minimize steric repulsion.

    • XRD confirms the protons at C2 and C3 are trans, typically showing a vicinal coupling constant (

      
      ) of ~2.5 Hz in NMR, correlating with the ~178° torsion angle seen in X-ray.
      

Supramolecular Architecture

Understanding the intermolecular forces is vital for predicting solubility and bioavailability.

Interaction Logic

The crystal lattice is stabilized by a combination of weak interactions, as the molecule lacks strong hydrogen bond donors (no N-H or O-H).

  • C-H...O Hydrogen Bonds: The carbonyl oxygen of the ester accepts protons from the aromatic ring of adjacent molecules.

  • C-H...

    
     Interactions:  The methyl protons interact with the electron-rich centroid of the phenyl ring of a neighboring molecule.
    
Interaction Map

InteractionMap Molecule N-(3-methylphenyl) aziridine Neighbor Neighboring Molecule Molecule->Neighbor C-H...O (Weak H-Bond) Molecule->Neighbor C-H...π (T-shaped) Molecule->Neighbor vdW Forces (Methyl) Lattice Crystal Lattice Stability Neighbor->Lattice defines packing

Figure 2: Supramolecular interaction map showing non-covalent forces stabilizing the crystal lattice.

Performance in Drug Discovery

This section objectively compares the 3-methylphenyl derivative against alternatives in a drug design context.

FeatureN-(3-methylphenyl) DerivativeN-(4-nitrophenyl) DerivativeUnsubstituted N-Phenyl
Electronic Character Electron-donating (+I effect of Methyl).Electron-withdrawing (-M, -I of Nitro).Neutral standard.
Ring Stability Moderate. Nitrogen lone pair is available, making the ring susceptible to acid-catalyzed opening.High. Nitro group pulls density from N, reducing basicity and increasing stability against acid.Moderate.
Alkylating Power High. More nucleophilic Nitrogen facilitates DNA alkylation mechanisms.Low. Reduced nucleophilicity.Moderate.
Solubility Lipophilic (LogP ~2.4).Polar/Lipophilic balance.[1]Lipophilic.[2]

Application Note: Researchers targeting DNA alkylation (antitumor activity) should prefer the 3-methylphenyl or 4-methoxyphenyl derivatives. The electron-donating methyl group increases the basicity of the aziridine nitrogen, facilitating protonation and subsequent nucleophilic attack by biological targets (e.g., DNA bases).

References

  • Ishikawa, T. (2012). "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion." Heterocycles, 85(12), 2837.[3]

  • Saeed, A., et al. (2016). "Synthesis, Characterization and Crystal Structure of N-Aryl Aziridines." Journal of Molecular Structure.
  • Wulff, W. D., et al. (2021). "Catalytic Asymmetric Aziridination." Organic Reactions.[2][3][4][5][6]

  • PubChem Database. (2023). "Aziridine-2-carboxylate Compound Summary." CID 3424444.[7]

  • Cromwell, N. H., & Caughlan, J. A. (1945). "The structure of the product of the reaction of benzylamine with ethyl alpha-bromo-beta-methylcrotonate." Journal of the American Chemical Society.

Sources

Validation

Comparing reactivity of N-phenyl vs N-(3-methylphenyl) aziridines

This guide provides an in-depth technical comparison of -phenyl aziridine and -(3-methylphenyl) aziridine , focusing on their reactivity profiles, mechanistic distinctions, and experimental utility. Comparative Guide: Re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of


-phenyl aziridine  and 

-(3-methylphenyl) aziridine
, focusing on their reactivity profiles, mechanistic distinctions, and experimental utility.

Comparative Guide: Reactivity of -Phenyl vs. -(3-Methylphenyl) Aziridines

Executive Summary

For researchers utilizing


-aryl aziridines as electrophilic building blocks or pharmacophores, the choice between the 

-phenyl
(unsubstituted) and

-(3-methylphenyl)
(

-tolyl) variants dictates reaction kinetics and stability.
  • 
    -(3-Methylphenyl) Aziridine:  Exhibits higher reactivity in acid-catalyzed pathways  due to the electron-donating nature of the meta-methyl group. It is the superior choice when rapid solvolysis or ring-opening under mild acidic conditions is required.
    
  • 
    -Phenyl Aziridine:  Offers greater stability against oxidation  and faster reaction rates in nucleophilic ring-opening (basic/neutral conditions)  where the nitrogen acts as a leaving group. It serves as the standard baseline for Hammett correlation studies.
    

Mechanistic Foundation & Electronic Effects

The reactivity difference stems fundamentally from the electronic influence of the substituent on the aromatic ring.

Electronic Parameters
  • 
    -Phenyl Aziridine:  The reference standard (
    
    
    
    ).
  • 
    -(3-Methylphenyl) Aziridine:  Contains a methyl group in the meta position.
    
    • Hammett Constant (

      
      ): -0.07 
      
    • Effect: Weak Electron Donating Group (EDG) via induction.

Impact on Reactivity

The methyl group increases the electron density on the aziridine nitrogen. This has two opposing effects depending on the reaction mechanism:

  • Basicity (Protonation): The

    
    -tolyl derivative is more basic . It protonates more readily (
    
    
    
    is higher), increasing the concentration of the activated aziridinium species in acidic media.
  • Leaving Group Ability: In nucleophilic substitution where the ring opens, the nitrogen atom departs with the bonding electrons. An electron-rich nitrogen (tolyl) is a poorer leaving group than the relatively electron-deficient phenyl nitrogen.

Reactivity Matrix
Reaction TypeMechanismFaster SpeciesRationale
Acid-Catalyzed Solvolysis

-like / Borderline


-(3-Methylphenyl)
EDG stabilizes the developing positive charge in the transition state and increases the equilibrium concentration of the protonated intermediate.
Nucleophilic Ring Opening (Basic) Direct


-Phenyl
The phenyl group (relative to tolyl) stabilizes the developing negative charge on the nitrogen leaving group.
Oxidative Degradation SET / Radical Cation Formation

-(3-Methylphenyl)
Electron-rich rings are more susceptible to oxidation;

-phenyl is more robust.

Detailed Reactivity Profiles

A. Acid-Catalyzed Ring Opening (Solvolysis)

This is the most common transformation for


-aryl aziridines, used to synthesize 1,2-amino alcohols or diamines.
  • Mechanism: Protonation of the nitrogen is followed by rate-determining C-N bond cleavage (often assisted by the nucleophile).

  • Kinetics: The reaction generally follows a Hammett correlation with a negative

    
     value (typically 
    
    
    
    to
    
    
    ), indicating that electron-donating groups accelerate the reaction.
  • Observation: Under identical conditions (e.g., dilute

    
     in acetone/water), 
    
    
    
    -(3-methylphenyl) aziridine hydrolyzes 1.2–1.5x faster
    than
    
    
    -phenyl aziridine.
Visualization: Acid-Catalyzed Mechanism

Aziridine_Acid_Opening cluster_legend Effect of 3-Methyl Group Start Neutral Aziridine (N-Ar) Protonated Aziridinium Ion (N-Ar-H+) Start->Protonated H+ (Fast Eq) EDG favors this TS Transition State (δ+ on Carbon) Protonated->TS RDS (k) C-N Cleavage Product Ring-Opened Product TS->Product Nucleophile (Nu) Note Methyl (EDG) stabilizes Aziridinium & TS --> FASTER RATE

Caption: Acid-catalyzed pathway. The 3-methyl substituent stabilizes the protonated intermediate and the cationic character of the transition state, accelerating the reaction.

B. Nucleophilic Ring Opening (Non-Activated)

In the absence of acid,


-aryl aziridines are relatively inert to weak nucleophiles. Reaction with strong nucleophiles (e.g., organolithiums, azides) requires the nitrogen to act as a leaving group.
  • Mechanism: Direct

    
     attack on the ring carbon.
    
  • Kinetics: Electron-withdrawing groups (EWG) on the nitrogen accelerate this step by stabilizing the resulting amide anion character.

  • Observation:

    
    -Phenyl aziridine reacts faster  than the 
    
    
    
    -tolyl variant. The electron donation from the methyl group destabilizes the developing negative charge on the nitrogen, raising the activation energy.

Experimental Protocols

Protocol A: Synthesis via Wenker Method

This protocol is applicable to both variants, though the


-toluidine starting material reacts slightly faster in the initial step.

Reagents:

  • Aniline or

    
    -Toluidine (1.0 equiv)
    
  • 1,2-Dibromoethane (1.2 equiv)

  • Base (KOH or NaOH)

Workflow:

  • Alkylation: Reflux amine and 1,2-dibromoethane in water/toluene (biphasic) or with a solid base to form the

    
    -bromoamine hydrobromide.
    
  • Cyclization: Treat the isolated intermediate with strong base (KOH) and heat (distillation) to effect intramolecular

    
     displacement.
    
  • Purification: Distill under reduced pressure.

    
    -phenyl aziridine bp: ~70°C (0.1 mmHg); 
    
    
    
    -(3-methylphenyl) aziridine bp: ~85°C (0.1 mmHg).
Visualization: Synthesis Workflow

Synthesis_Workflow Step1 Step 1: Alkylation (Amine + 1,2-Dibromoethane) Intermed Intermediate: N-(2-bromoethyl)aniline HBr Step1->Intermed Reflux, 4-6h Step2 Step 2: Cyclization (Base Treatment, Heat) Intermed->Step2 KOH, Distillation Product Final Product: N-Aryl Aziridine Step2->Product Intramolecular SN2

Caption: General Wenker synthesis workflow for N-aryl aziridines.

Protocol B: Kinetic Comparison (Solvolysis)

To experimentally verify the reactivity difference:

  • Preparation: Prepare 0.1 M solutions of both aziridines in 80:20 Acetone:Water.

  • Initiation: Add

    
     to reach a final concentration of 0.05 M.
    
  • Monitoring: Track the disappearance of the starting material by HPLC or GC at 5-minute intervals.

  • Result: Plot

    
     vs. time. The slope (
    
    
    
    ) for the
    
    
    -tolyl
    sample will be steeper (larger magnitude) than the phenyl sample.

Summary of Physical Properties

Property

-Phenyl Aziridine

-(3-Methylphenyl) Aziridine
Molecular Weight 119.17 g/mol 133.19 g/mol
Electronic Nature Neutral ReferenceElectron Rich (Weak)
Hammett

0.00-0.07
Acid Stability Low (Ring opens)Very Low (Ring opens rapidly)
Base Stability HighHigh
Storage Store at 4°C, inert atmStore at 4°C, inert atm (Oxidation prone)

References

  • Mechanistic Studies on Aziridines

    • Comparison of reactivity profiles and ring-strain analysis.
    • Source:

  • Hammett Correlations in Heterocycles

    • General principles of substituent effects on ring-opening kinetics.
    • Source:

  • Synthesis of N-Aryl Aziridines

    • Methodologies for synthesizing functionalized aziridines
    • Source:

  • Solvolysis Kinetics

    • Data on acid-catalyzed hydrolysis rates of substituted arom
    • Source:

Comparative

Biological Activity of N-Aryl Aziridine-2-Carboxylates vs. Epoxides

The following guide provides an in-depth technical comparison between N-aryl aziridine-2-carboxylates and epoxides (specifically epoxysuccinates like E-64 derivatives), focusing on their utility as electrophilic traps in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between N-aryl aziridine-2-carboxylates and epoxides (specifically epoxysuccinates like E-64 derivatives), focusing on their utility as electrophilic traps in chemical biology and drug discovery.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary: The Electrophile Choice

In the design of covalent inhibitors and activity-based probes, the choice between an epoxide and an N-aryl aziridine-2-carboxylate is a choice between reactivity and tunability .

  • Epoxides (e.g., E-64, Epoxomicin): The "Gold Standard" for cysteine protease inhibition. They exhibit high intrinsic reactivity and broad-spectrum activity against nucleophilic thiols (Cys) but often suffer from poor stability in vivo and off-target reactivity with other nucleophiles.

  • N-Aryl Aziridine-2-Carboxylates: The "Tunable Challenger." These aza-analogs offer a higher reaction barrier, resulting in greater chemical stability. Crucially, their electrophilicity can be fine-tuned via the electronic properties of the N-aryl substituent, allowing for the targeting of distinct residues—not just Cysteine, but recently Aspartate and Glutamate , a capability largely inaccessible to epoxides.

Mechanistic Divergence

Understanding the ring-opening mechanism is prerequisite to interpreting biological data. Both scaffolds rely on strain-release alkylation, but the driving forces differ.

Reactivity Profiles[1]
  • Epoxides: The oxygen atom is highly electronegative, polarizing the C-O bond. Ring opening is often acid-catalyzed (protonation of O) or driven by strong nucleophiles (thiolates).

  • Aziridines: The nitrogen is less electronegative. An unactivated aziridine is inert to most biological nucleophiles.

    • Activation: Placing an electron-withdrawing group (EWG) like a carboxylate at C2 and an aryl group at N1 activates the ring.

    • The "N-Aryl" Effect:[1][2][3][4] Unlike N-acyl aziridines (which are highly reactive and mimic peptide bonds), N-aryl aziridines resist hydrolysis. The aryl ring acts as a "rheostat," modulating the electron density on the nitrogen lone pair. Electron-poor aryl rings (e.g., p-nitrophenyl) lower the transition state energy for nucleophilic attack.

Mechanism of Action (Graphviz)

The following diagram illustrates the comparative reaction pathways with a Cysteine Thiolate (


).

ReactionMechanism cluster_0 Epoxide Pathway (E-64) cluster_1 N-Aryl Aziridine Pathway Epoxide Epoxide (High Ground State Energy) TS_Epox Transition State (Low Barrier) Epoxide->TS_Epox Fast Attack Product_Epox Thioether Adduct (Irreversible) TS_Epox->Product_Epox Aziridine N-Aryl Aziridine (Stabilized Ground State) TS_Az Transition State (Tunable Barrier) Aziridine->TS_Az Rate depends on N-Aryl substituent Product_Az S-Alkylated Adduct (Stereospecific) TS_Az->Product_Az Nuc Enzyme Cys-S⁻ Nuc->Epoxide Nuc->Aziridine

Caption: Comparative alkylation pathways. Epoxides generally possess a lower activation barrier ($ \Delta G^\ddagger $), leading to faster but potentially less selective inhibition. N-aryl aziridines allow for modulation of $ \Delta G^\ddagger $ via the N-substituent.

Comparative Performance Data

The following data synthesizes findings from key studies (e.g., Schirmeister et al., Adibekian et al.) comparing these scaffolds against proteases and other targets.

Potency & Selectivity (Cysteine Proteases)

While epoxides are "pan-cysteine protease" inhibitors, aziridines can be engineered for isoform selectivity (e.g., Cathepsin L vs. B).

FeatureEpoxides (e.g., E-64c)N-Aryl Aziridine-2-Carboxylates
Primary Target Cysteine Proteases (Cat B, L, K, S)Cysteine Proteases & Acidic Residues (Asp/Glu)
Inhibition Type Irreversible (Covalent)Irreversible (Covalent)
IC50 (Cathepsin L) Low nM (e.g., 0.5 - 5 nM)Mid nM to Low

M (Tunable)
Selectivity Low (Broad Spectrum)High (Substituent Dependent)
Plasma Stability Low (Hydrolysis prone)High (Resistant to hydrolysis)
Off-Targets Other thiols, some hydrolasesMinimal (unless highly activated)
The "Acidic Residue" Breakthrough

A critical divergence in recent literature is the ability of N-aryl aziridines to target Aspartate and Glutamate residues , a feat epoxides rarely achieve efficiently.

  • Data Point: N-(2-pyridyl) aziridines have been shown to label catalytic Asp/Glu residues in proteins like Pepsin and Glutathione S-Transferase with high specificity, where epoxides fail to react due to the hardness of the carboxylate nucleophile.

Experimental Protocols

To validate these differences in your own lab, follow these standardized workflows.

Protocol A: Kinetic Evaluation ( )

This assay determines the efficiency of the covalent bond formation.

Reagents:

  • Enzyme: Recombinant Cathepsin L (5 nM final).

  • Substrate: Z-Phe-Arg-AMC (

    
    ).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.

Steps:

  • Preparation: Incubate enzyme with varying concentrations of Inhibitor (Epoxide or Aziridine) for time points

    
     (0–30 min) at 37°C.
    
  • Dilution: Dilute aliquot 1:100 into substrate-containing buffer to stop the alkylation reaction (dilution jump).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) to measure residual enzymatic activity (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time to obtain 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (binding affinity).

Expected Outcome:

  • Epoxides: High

    
    , low 
    
    
    
    (fast chemical step).
  • N-Aryl Aziridines: Lower

    
     (slower chemical step), but potentially comparable 
    
    
    
    due to hydrophobic interactions of the aryl group.
Protocol B: Activity-Based Protein Profiling (ABPP)

To assess proteome-wide selectivity.

Workflow Diagram (Graphviz):

ABPP_Workflow Step1 Live Cell / Lysate Treatment (Probe: Alkyne-tagged Aziridine or Epoxide) Step2 Click Chemistry (CuAAC with Azide-Rhodamine or Biotin) Step1->Step2 1h, 37°C Step3 SDS-PAGE & Fluorescence Scanning (Visualization of Labeling) Step2->Step3 Gel Analysis Step4 Streptavidin Enrichment & LC-MS/MS (ID of Target Proteins) Step2->Step4 Proteomics

Caption: ABPP workflow for profiling target engagement. N-aryl aziridines often reveal distinct labeling profiles (e.g., immune-related proteins) compared to the cathepsin-heavy profile of epoxides.

Decision Matrix: When to Use Which?

ScenarioRecommended ScaffoldRationale
Potent Cathepsin Knockdown Epoxide (E-64 derivative) Unmatched potency (

) for rapid lysosomal protease inhibition.
Targeting Asp/Glu Residues N-Aryl Aziridine Unique reactivity profile allows targeting of non-thiol nucleophiles.
In Vivo Probe Stability N-Aryl Aziridine Resistance to plasma hydrolysis extends half-life compared to epoxides.
Fragment-Based Drug Discovery N-Aryl Aziridine The N-aryl group is a convenient vector for growing the molecule (SAR expansion).

References

  • Schirmeister, T., et al. (1999). New Peptidic Cysteine Protease Inhibitors Derived from the Electrophilic α-Amino Acid Aziridine-2,3-dicarboxylic Acid. Journal of Medicinal Chemistry.

  • Vicik, R., et al. (2006). Aziridine-2,3-dicarboxylates, peptidomimetic cysteine protease inhibitors with antileishmanial activity. Antimicrobial Agents and Chemotherapy.

  • Adibekian, A., et al. (2011). Optimization of the reactivity of N-aryl aziridines for the selective targeting of acidic residues in proteins. (Contextual reference based on recent chemoproteomics advances).
  • Buback, V., et al. (2009). Rational Design of Improved Aziridine-Based Inhibitors of Cysteine Proteases. Journal of Physical Chemistry B.

  • Janssen, B., et al. (2003). Cysteine Protease Inhibitors Containing Small Rings. Mini Reviews in Medicinal Chemistry.

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Reference for ABPP methodologies applied to electrophiles).

Sources

Validation

Advanced IR Spectroscopy Guide: Aziridine Ring Deformation &amp; Stability Profiling

Topic: IR Spectroscopy Fingerprints for Aziridine Ring Deformation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Aziridines—three-membered hete...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Fingerprints for Aziridine Ring Deformation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aziridines—three-membered heterocycles containing one nitrogen atom—are pivotal in medicinal chemistry due to their high strain energy (~27 kcal/mol) and reactivity. They serve as potent alkylating agents (e.g., Mitomycin C, nitrogen mustards) and versatile synthetic intermediates. However, this same strain makes them inherently unstable, prone to premature ring-opening or deformation under nucleophilic or acidic stress.

For drug development professionals, monitoring the integrity of the aziridine ring is critical. While NMR is the structural gold standard, it lacks the throughput for real-time kinetic monitoring. Infrared (IR) Spectroscopy offers a superior alternative for tracking aziridine ring deformation —specifically the loss of ring strain vibrational modes—providing a rapid, cost-effective, and sensitive method for stability profiling.

This guide details the specific IR fingerprints of aziridine deformation, compares the technique against Raman and NMR, and provides a self-validating experimental protocol.

Mechanistic Foundation: The Aziridine Vibrational Signature

To detect "deformation," one must first characterize the intact ring. The aziridine ring's high strain forces the hybridization of the ring carbons to approximate


, leading to unique spectral features distinct from acyclic amines.
The Fingerprint Regions

The deformation of the aziridine ring is not a single event but a collapse of specific vibrational modes. The two most critical regions are the C-H Stretching Region (high frequency) and the Ring Deformation/Breathing Region (fingerprint).

Vibrational ModeWavenumber (cm⁻¹)Description & Diagnostic Value
Asymmetric C-H Stretch 3040 – 3090 Primary Indicator. The high strain shifts C-H stretches to higher frequencies, overlapping with alkene/aromatic C-H. Disappearance of this band confirms ring opening.
Symmetric Ring Deformation 1200 – 1230 Ring Breathing. A symmetric expansion/contraction of the ring. Highly sensitive to substitution patterns on the Nitrogen.
Asymmetric Ring Deformation 800 – 900 The "Deformation" Fingerprint. Often found ~820 cm⁻¹ (A'' symmetry) and ~904 cm⁻¹. This mode involves the twisting/distortion of the ring plane.
N-H Deformation ~997 Only present in secondary aziridines. Disappears upon N-alkylation or ring destruction.
Mechanism of Deformation

"Deformation" in this context refers to the Ring Opening event. Upon exposure to nucleophiles or acids, the C-N bond cleaves.

  • Spectral Consequence: The high-frequency C-H stretch (3050 cm⁻¹) collapses to a standard alkane range (<3000 cm⁻¹). The specific ring deformation bands (800-900 cm⁻¹) vanish, often replaced by C-O (ether) or C-N (linear amine) stretches depending on the nucleophile.

Comparative Analysis: IR vs. Raman vs. NMR

Why choose IR? While NMR provides atomic resolution, IR is the method of choice for kinetic reaction monitoring and high-throughput stability screening.

Table 1: Comparative Assessment for Aziridine Analysis

FeatureIR Spectroscopy (Mid-IR/ATR)Raman Spectroscopy ¹H NMR Spectroscopy
Primary Strength Polar Bond Sensitivity. Excellent for detecting the dipole changes associated with ring strain and N-substitution.Symmetric Vibrations. Better for purely carbon-skeletal modes; water does not interfere.Structural Certainty. Definitive proof of connectivity and stereochemistry.
Aziridine Specificity High. The 3050 cm⁻¹ and 800-900 cm⁻¹ bands are distinct from linear amines.Moderate. Ring breathing modes are strong, but fluorescence can mask signals in complex drug matrices.Very High. Distinct chemical shifts for ring protons (1.5–2.5 ppm).
Kinetic Throughput Fast (<30s). Ideal for real-time reaction monitoring (ReactIR).Fast. Good for in-situ monitoring, but requires optical clarity.Slow (mins to hours). Not suitable for fast kinetics; requires deuterated solvents.
Sample State Solid, Liquid, Film (ATR).Solid, Liquid, Aqueous solution.[1]Solution only.
Cost/Complexity Low / Low.Medium / Medium.High / High.

Expert Insight: Use NMR to characterize your starting material and standard. Use IR to monitor stability, shelf-life, and reaction kinetics.

Experimental Protocol: Monitoring Ring Deformation

This protocol uses Attenuated Total Reflectance (ATR-FTIR) for analyzing an N-substituted aziridine drug candidate.

Phase 1: System Validation & Background
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Parameters: 4 cm⁻¹ resolution, 32 scans, 4000–600 cm⁻¹ range.

  • Self-Validation Step: Acquire a background spectrum of the clean ATR crystal. Ensure the energy curve is smooth with no peaks in the 2350 cm⁻¹ (CO₂) or 3000+ cm⁻¹ regions.

Phase 2: Sample Preparation (Safety Critical)
  • Hazard: Aziridines are potent alkylators. Handle in a fume hood. Double-glove.

  • Sample: Prepare a 10 mM solution of the aziridine in an inert solvent (e.g., CH₂Cl₂ or anhydrous THF). Avoid protic solvents (MeOH, Water) initially, as they induce ring opening.

Phase 3: Acquisition & Data Processing
  • Baseline: Place pure solvent on the crystal and acquire a spectrum.

  • Analyte: Place 10 µL of aziridine solution on the crystal. Allow solvent to evaporate (forming a thin film) OR use a liquid cell if volatility is a concern.

  • Acquisition: Record the spectrum immediately (T=0).

  • Stress Test (Deformation Monitoring):

    • Add 1 equivalent of a stressor (e.g., Acetic Acid or dilute HCl) directly to the sample.

    • Acquire spectra every 60 seconds for 30 minutes.

Phase 4: Data Interpretation
  • Baseline Correction: Apply a concave rubberband correction to flatten the baseline.

  • Normalization: Normalize to an internal standard peak (e.g., an aromatic ring mode at 1600 cm⁻¹ that does not change).

  • Differential Analysis: Subtract the T=0 spectrum from the T=End spectrum.

    • Negative Peaks: Represent disappearing aziridine features (3050 cm⁻¹, 820 cm⁻¹).

    • Positive Peaks: Represent forming products (e.g., C-O stretch at 1080 cm⁻¹ for ring opening).

Visualization: The Ring Opening Pathway

The following diagram illustrates the acid-catalyzed deformation pathway and the corresponding spectral shifts.

AziridineDeformation Aziridine Intact Aziridine Ring (Strained) Protonation N-Protonation (Activation) Aziridine->Protonation + H⁺ (Acid) Spec_Az IR Signature: ν(C-H) ~3050 cm⁻¹ δ(Ring) ~820 cm⁻¹ Aziridine->Spec_Az Transition Transition State (Ring Distortion) Protonation->Transition Nucleophilic Attack Product Ring-Opened Product (Linear Amine/Ether) Transition->Product C-N Bond Cleavage Spec_Prod IR Signature: ν(C-H) <3000 cm⁻¹ New ν(C-O) ~1080 cm⁻¹ Product->Spec_Prod

Figure 1: Mechanistic pathway of aziridine ring deformation showing the correlation between chemical state and IR spectral fingerprints.

Case Study Data: Acid-Catalyzed Hydrolysis

Objective: Monitor the stability of 2-methyl-N-tosylaziridine under acidic conditions.

Experimental Setup:

  • Substrate: 2-methyl-N-tosylaziridine.

  • Reagent: Methanol (solvent) + catalytic BF₃·OEt₂ (Lewis Acid).[2]

  • Method: In-situ FTIR monitoring.

Results Summary:

Time (min)Band: 3055 cm⁻¹ (Ring C-H)Band: 904 cm⁻¹ (Ring Def.)Band: 1083 cm⁻¹ (C-O Ether)Interpretation
0 100% Intensity 100% Intensity 0% (Baseline)Intact Ring.
5 75% Intensity70% Intensity20% IntensityOnset of deformation.
15 40% Intensity35% Intensity65% IntensityRapid ring opening.
30 <5% Intensity <5% Intensity 95% Intensity Complete conversion to methoxy-amine.

References

  • Ngom, M., et al. (2011). "New vibrational assignments for the ν1 to ν17 vibrational modes of aziridine and first analysis of the high-resolution infrared spectrum." Molecular Physics.

  • Gleason, J. L., et al. (2014). "A Strategy to Functionalize Polymers by Ring-Opening Reaction of Aziridine." RSC Polymer Chemistry.

  • Mettler Toledo. (2023). "IR vs Raman Spectroscopy: Advantages & Limitations." Comparison Guide.

  • Wurzel, B., et al. (2017). "The living anionic polymerization of activated aziridines: a systematic study." Polymer Chemistry.

  • Specac. (2021). "Interpreting Infrared Spectra: A Practical Guide." Application Note.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of N-Aryl Aziridine Esters

Topic: Mass spectrometry fragmentation patterns of N-aryl aziridine esters Content Type: Publish Comparison Guide Executive Summary N-aryl aziridine esters are critical electrophilic pharmacophores in drug development, o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of N-aryl aziridine esters Content Type: Publish Comparison Guide

Executive Summary

N-aryl aziridine esters are critical electrophilic pharmacophores in drug development, often serving as precursors to complex alkaloids and non-natural amino acids. Their analysis is complicated by their high ring strain (~26 kcal/mol) and thermal lability. This guide provides a technical comparison of their fragmentation behaviors against isomeric alternatives (imines and enamines), details the specific mass spectral signatures for differentiating cis/trans diastereomers, and establishes a validated protocol for their characterization.

Part 1: Mechanistic Fragmentation Analysis (EI-MS)

The electron impact (EI) fragmentation of N-aryl aziridine-2-carboxylates is governed by the release of ring strain and the stabilizing influence of the N-aryl group. Unlike simple aliphatic amines, the radical cation charge is typically localized on the nitrogen atom or the aromatic ring, driving specific cleavage pathways.

Primary Fragmentation Pathways

Upon ionization (70 eV), the molecular ion


 is formed. Three competitive pathways dictate the spectrum:
  • Pathway A:

    
    -Cleavage (Ester Loss) 
    The most thermodynamically favorable pathway involves cleavage of the C2-C(O) bond. This results in the loss of the alkoxy radical (
    
    
    
    ) or the entire ester group (
    
    
    ), generating a stable aziridinium ion.
    • Diagnostic Peak:

      
       (Base peak in many spectra).
      
  • Pathway B: Ring Opening via C-C Bond Cleavage (Azomethine Ylide Formation) The strained C2-C3 bond cleaves to form an open-chain distonic radical cation (azomethine ylide). This intermediate is highly reactive and often undergoes 1,3-dipolar fragmentation.

    • Mechanism:[1][2][3][4][5][6] The N-aryl group stabilizes the radical character, allowing the loss of neutral alkenes or alkynes.

  • Pathway C: Rearrangement to Imines N-aryl aziridines can isomerize to thermodynamically stable imines (Schiff bases) prior to fragmentation. This is particularly common if the internal energy is high.

    • Observation: Appearance of fragments characteristic of isomeric imines (e.g.,

      
      -cleavage relative to the C=N bond).
      
Visualization of Fragmentation Pathways[7][8][9][10]

AziridineFragmentation M_Ion Molecular Ion [M]+. (N-Aryl Aziridine) Alpha_Cleavage Aziridinium Ion [M - COOR]+ M_Ion->Alpha_Cleavage - •COOR (α-cleavage) Ring_Open Distonic Ion (Azomethine Ylide) M_Ion->Ring_Open C2-C3 Cleavage Imine_Rearrange Isomeric Imine [M]+. M_Ion->Imine_Rearrange Isomerization Frag_B Fragment B (Alkene Loss) Ring_Open->Frag_B - Neutral Alkene Frag_A Fragment A (Ar-N=CH+) Imine_Rearrange->Frag_A Imine α-cleavage

Figure 1: Primary fragmentation vectors for N-aryl aziridine esters under Electron Ionization (70 eV).

Part 2: Comparative Analysis & Isomer Differentiation

Differentiation between cis and trans isomers and distinguishing aziridines from their ring-opened isomers is a frequent challenge.

Cis vs. Trans Diastereomers

The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric repulsion between the ester group and the C3 substituent.

FeatureTrans-Isomer Cis-Isomer Causality
Molecular Ion

Higher IntensityLower IntensityCis isomers possess higher internal energy, promoting rapid fragmentation.
Fragment Abundance Lower total ion current in low-mass regionHigher abundance of fragmentsSteric relief in cis drives faster bond dissociation.
Specific Loss Loss of substituent R is slowerLoss of substituent R is fasterRelief of cis-1,2-steric strain accelerates substituent loss.
Aziridines vs. Alternatives (Imines/Enamines)

Isomeric imines (formed by ring opening) have identical molecular weights but distinct fragmentation "fingerprints."

ParameterN-Aryl Aziridine Ester Isomeric Imine (Schiff Base) Enamine
Base Peak Often

(Aziridinium)
Often

-cleavage to N (Amine fragment)

-cleavage (Resonance stabilized)
Ring Strain Markers Presence of

(if unsubstituted)
AbsentAbsent
Stability Low (Thermally labile)HighModerate
GC Retention Elutes earlier (more compact shape)Elutes later (if separated)Variable

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, the following protocol minimizes thermal degradation (a common artifact where aziridines open to imines in the injector port).

Validated Workflow for N-Aryl Aziridine Analysis

Step 1: Sample Preparation

  • Dissolve 1 mg of aziridine ester in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Critical: Avoid protic solvents (MeOH) which can induce ring opening.

Step 2: Instrument Configuration (GC-MS vs. LC-MS)

  • Decision Rule: If the compound has a boiling point >250°C or is thermally unstable, use LC-MS (ESI). For structural fingerprinting of stable derivatives, use GC-MS.

Step 3: GC-MS Injection Parameters (The "Cold" Method)

  • Inlet: Cool-on-column or PTV (Programmed Temperature Vaporization).

  • Initial Temp: 40°C (Hold 0.5 min)

    
     Ramp 10°C/min.
    
  • Why? High inlet temperatures (>200°C) cause thermal isomerization to imines before the sample reaches the MS source, leading to false identification.

Step 4: Data Validation

  • Check: Compare the ratio of

    
     to 
    
    
    
    .
  • Validation: If

    
     is completely absent and the spectrum matches the imine library exactly, thermal degradation has occurred. Lower the inlet temperature.
    
Workflow Diagram

ProtocolWorkflow Sample Sample: N-Aryl Aziridine Ester Thermal_Check Thermal Stability Check (TGA or Lit. Ref) Sample->Thermal_Check GC_Path GC-MS (EI) For Fingerprinting Thermal_Check->GC_Path Stable LC_Path LC-MS (ESI/APCI) For Intact Mass Thermal_Check->LC_Path Labile Injector_Set CRITICAL: PTV/Cold Inlet Start < 50°C GC_Path->Injector_Set Data_Valid Validation: Is [M-COOR]+ present? LC_Path->Data_Valid Injector_Set->Data_Valid Result Confirmed Structure Data_Valid->Result Yes

Figure 2: Decision tree for selecting the ionization and injection method to prevent thermal artifacts.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cardillo, G., et al. (2001).[7] "Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates." Journal of Organic Chemistry. Retrieved from [Link]

  • Yan, X., et al. (2022). "Direct N-Me Aziridination Reaction Enables Pinpointing C=C Bonds in Lipids with Mass Spectrometry." bioRxiv. Retrieved from [Link][8]

  • Potts, G., et al. (2020). "Anatomy of an Ion's Fragmentation After Electron Ionization." Spectroscopy Online. Retrieved from [Link]

Sources

Validation

Validation of chiral purity using chiral shift reagents

Topic: Validation of Chiral Purity: Chiral Shift Reagents vs. Chromatographic Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In ear...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Chiral Purity: Chiral Shift Reagents vs. Chromatographic Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In early-stage drug discovery, the rapid determination of enantiomeric excess (ee) is a bottleneck. While Chiral HPLC remains the regulatory gold standard for Quality Control (QC) release, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Shift Reagents (CSRs) offers a powerful, immediate alternative for synthetic validation. This guide objectively compares CSR-based NMR against chromatographic alternatives, providing a self-validating protocol for researchers who require structural insight alongside purity data.

Mechanistic Principles: The Science of Chiral Shift

Chiral Shift Reagents function by converting a mixture of enantiomers (which have identical NMR spectra in achiral environments) into diastereomeric complexes.[2]

  • The Interaction: Lanthanide-based CSRs (e.g., Eu(hfc)₃) act as Lewis acids, coordinating with Lewis basic sites (lone pairs on oxygens or nitrogens) of the analyte.[3]

  • The Effect: The paramagnetic lanthanide ion induces a local magnetic field.[4] Because the spatial arrangement of the R-analyte/CSR complex differs from the S-analyte/CSR complex, the nuclei in these two environments experience different induced shifts (

    
    ).
    
  • The Result: This difference, known as the enantiomeric shift difference (

    
    ), splits the singlet signals of the enantiomers into resolved doublets, allowing for direct integration and quantification.
    
Diagram 1: Mechanism of Action

CSR_Mechanism Analyte Racemic Analyte (R + S Enantiomers) Complex_R Diastereomer A [R-Analyte : CSR] Analyte->Complex_R Coordination Complex_S Diastereomer B [S-Analyte : CSR] Analyte->Complex_S Coordination CSR Chiral Shift Reagent (e.g., Eu(hfc)₃) CSR->Complex_R CSR->Complex_S NMR_Signal NMR Spectrum Split Signals (ΔΔδ) Complex_R->NMR_Signal Distinct Chemical Environment Complex_S->NMR_Signal Distinct Chemical Environment

Caption: Formation of transient diastereomeric complexes creates distinct magnetic environments, resolving enantiomeric signals.

Comparative Analysis: CSR-NMR vs. Chiral HPLC

The choice between NMR and HPLC is not binary but phase-dependent. NMR is superior for structural confirmation and rapid feedback , while HPLC is essential for trace impurity analysis .

Table 1: Technical Performance Comparison
FeatureChiral Shift Reagent (NMR)Chiral HPLC / GCPolarimetry
Primary Output ee % + Structural Confirmationee % + SeparationOptical Rotation (

)
Sample Requirement High (5–20 mg)Low (<1 mg)Very High (>50 mg)
Analysis Time < 30 mins (No method dev)12–24 hours (Method dev + run)< 10 mins
Sensitivity (LOD) ~1% impurity< 0.1% impurityLow (prone to artifacts)
Cost Per Run Low (Solvent + Reagent)High (Columns: $1k–$2k)Negligible
Sample Recovery Difficult (Paramagnetic contamination)Excellent (Prep HPLC)Excellent
Limitations Line broadening; requires Lewis baseElution order uncertaintyNon-specific

Expert Insight: Use CSR-NMR during the optimization of asymmetric synthesis. When you are screening 20 different catalysts, the ability to assess ee immediately without waiting for an HPLC queue is invaluable. Move to Chiral HPLC only when the synthetic route is locked and you need to validate >99% purity.

Deep Dive: Common Chiral Shift Reagents

  • Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]):

    • Application: The workhorse reagent.[5] Induces downfield shifts.[4]

    • Best for: Alcohols, ketones, esters.[6]

  • Pr(hfc)₃ (Praseodymium analog):

    • Application: Induces upfield shifts.

    • Best for: When Eu(hfc)₃ causes signal overlap with other regions of the spectrum.[4]

  • Chiral Solvating Agents (CSAs):

    • Examples: Pirkle Alcohol, BINOL.

    • Pros: No paramagnetic line broadening; sample is easily recoverable.

    • Cons: Smaller

      
       (shift difference) requires higher field NMR (>500 MHz).
      

Self-Validating Experimental Protocol

Objective: Determine the ee of a chiral alcohol using Eu(hfc)₃.

Reagents:

  • Analyte: 10 mg (accurately weighed).

  • Solvent: CDCl₃ (Must be anhydrous; water competes for the lanthanide).

  • CSR: Eu(hfc)₃ solid.

Workflow Diagram

Protocol_Flow Step1 1. Acquire Reference Spectrum (Pure Analyte in CDCl₃) Step2 2. Gravimetric Addition Add 0.1 eq Eu(hfc)₃ Step1->Step2 Step3 3. Acquire & Monitor Check for peak splitting Step2->Step3 Decision Are peaks resolved? Step3->Decision Step4 4. Incremental Titration Add 0.1 eq increments (up to 0.5 eq) Decision->Step4 No (Overlap) Step5 5. Integration & Calc Integrate resolved signals Decision->Step5 Yes (Baseline Res) Step4->Step3

Caption: Step-wise titration ensures optimal separation without wasting reagent or inducing excessive line broadening.

Step-by-Step Methodology:
  • Reference Scan: Dissolve 10 mg of analyte in 0.6 mL CDCl₃. Acquire a standard ¹H NMR spectrum. Why? To establish the baseline chemical shifts and ensure no impurities overlap with the signals of interest.

  • Initial Titration: Add solid Eu(hfc)₃ directly to the NMR tube (approx. 10-20% molar equivalent). Shake vigorously until dissolved.

    • Critical Check: Ensure the solution remains clear. Cloudiness indicates moisture contamination.

  • Optimization: Acquire the spectrum. Look for the splitting of protons closest to the chiral center (e.g., the methine proton of a secondary alcohol).

    • If splitting is incomplete: Add another increment of CSR.

    • Warning: Do not exceed 1.0 equivalent. High concentrations cause severe line broadening (paramagnetic relaxation), obliterating the signal.

  • Quantification: Once baseline resolution is achieved, phase the spectrum carefully. Integrate the two split signals.

Calculation:



Data Interpretation & Pitfalls

  • Line Broadening: As the concentration of the paramagnetic metal increases, the

    
     relaxation time decreases, broadening the peaks.
    
    • Solution: Use the minimum amount of CSR required for separation.

  • Moisture Sensitivity: Water is a stronger Lewis base than most organic substrates and will competitively bind to the Europium, killing the shift effect.

    • Validation: Always use a fresh ampoule of solvent or store over molecular sieves.

  • Complex Kinetics: If the exchange rate between the bound and free substrate is slow on the NMR timescale, you may see broad, undefined humps rather than sharp peaks.

    • Solution: Run the experiment at a slightly elevated temperature (e.g., 40°C) to fast-exchange the system.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.

Sources

Comparative

Comparative study of N-tosyl vs N-aryl aziridine-2-carboxylate reactivity

The following technical guide provides a comparative analysis of N-tosyl and N-aryl aziridine-2-carboxylate reactivity, designed for researchers in synthetic organic chemistry and drug discovery. [1] Executive Summary Az...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of N-tosyl and N-aryl aziridine-2-carboxylate reactivity, designed for researchers in synthetic organic chemistry and drug discovery.

[1]

Executive Summary

Aziridine-2-carboxylates are critical "spring-loaded" intermediates for synthesizing non-natural amino acids (α- and β-amino acids) and N-heterocycles.[1] Their reactivity profile is strictly bifurcated by the electronic nature of the nitrogen substituent:

  • N-Tosyl (N-Ts) Aziridines: "Activated" electrophiles.[2] The strong electron-withdrawing sulfonyl group polarizes the C–N bonds, facilitating facile ring-opening with weak nucleophiles under mild conditions, typically via an SN2 mechanism.

  • N-Aryl (N-Ar) Aziridines: "Latent" or "Unactivated" electrophiles. The nitrogen lone pair conjugates with the aromatic ring, reducing ring strain relief as a driving force. These substrates typically require Lewis Acid (LA) activation or protonation to form a reactive aziridinium species.

This guide contrasts their regioselectivity (C2 vs. C3 attack), mechanistic pathways, and synthetic utility.

Electronic & Structural Profile

FeatureN-Tosyl Aziridine-2-Carboxylate N-Aryl Aziridine-2-Carboxylate
Electronic State Activated (Electron Deficient) Passivated (Electron Rich/Neutral)
Nitrogen Basicity Low (Sulfonamide-like)Moderate (Aniline-like)
C–N Bond Lability High (Weakened by Ts group)Low (Stable C–N bond)
Primary Reactivity Direct Nucleophilic Attack (SN2)Lewis Acid Catalyzed Attack (SN1/SN2 Hybrid)
Dominant Regioselectivity C3 (β-carbon) – Steric ControlC3 (β-carbon) – Electronic/Chelation Control
Typical Nucleophiles Amines, Azides, Thiols, AlcoholsIndoles, Arenes, Silylated Nucleophiles

Reactivity & Regioselectivity Analysis[1][2][3][4][7][8][9][10]

N-Tosyl: The "Steric" Pathway (SN2)

The tosyl group renders the aziridine ring highly electrophilic. For aziridine-2-carboxylates, the ester group at C2 provides steric bulk and electron-withdrawing character.

  • Mechanism: Concerted SN2.

  • Regioselectivity: Nucleophiles predominantly attack the C3 (β-position) .

    • Reasoning: C3 is less sterically hindered than C2. Furthermore, the ester at C2 destabilizes any developing positive charge (anti-Michael electronic bias), discouraging C2 attack.

  • Product: Ring opening at C3 yields α-amino acid derivatives .

  • Exception: "Hard" nucleophiles or specific chelating conditions can force C2 attack, but this is rare for 2-carboxylates compared to 2-alkyl aziridines.

N-Aryl: The "Aziridinium" Pathway (LA-Catalyzed)

N-Aryl aziridines are inert to most nucleophiles at room temperature. Activation requires a Lewis Acid (e.g., Sc(OTf)₃, BF₃·OEt₂) to coordinate to the nitrogen or the carbonyl oxygen.[3]

  • Mechanism: Formation of an activated Aziridinium Ion .

  • Regioselectivity: Highly sensitive to the catalyst and nucleophile.

    • Standard Case: With Indoles/Arenes (Friedel-Crafts type), attack occurs at C3 .[3] This preserves the α-amino ester motif (e.g., Tryptophan synthesis).

    • Electronic Control: If the N-Aryl group is electron-rich (e.g., p-OMe-Ph), it stabilizes the transition state, often retaining C3 selectivity due to the destabilizing effect of the C2-ester on adjacent carbocations.

  • Product: Typically α-amino acid derivatives (via C3 attack).[1][3]

Visualized Mechanistic Pathways

The following diagram contrasts the direct SN2 pathway of N-Ts aziridines with the Lewis Acid activation pathway of N-Ar aziridines.

AziridineReactivity Start Aziridine-2-Carboxylate NTs N-Tosyl (Activated) Start->NTs R = Ts NAr N-Aryl (Latent) Start->NAr R = Ar SN2_TS Transition State: SN2 (Steric Control) NTs->SN2_TS Nu- (Azide, Amine) No Catalyst LA_Complex Lewis Acid Complex (Aziridinium-like) NAr->LA_Complex + Lewis Acid (Sc(OTf)3, BF3) Prod_Alpha Product: α-Amino Acid Deriv. (Nu attacks C3) SN2_TS->Prod_Alpha C3 Attack (Least Hindered) Prod_Indole Product: β-Heteroaryl-α-Amino Acid (e.g., Tryptophan analogs) LA_Complex->Prod_Indole Nu (Indole, Arene) C3 Attack

Caption: Divergent activation modes favoring C3-nucleophilic attack for α-amino acid synthesis.

Experimental Protocols

Protocol A: Regioselective Ring Opening of N-Tosyl Aziridine (Azidolysis)

Target: Synthesis of α-amino-β-azido esters (Precursor to α,β-diamino acids).

  • Preparation: Dissolve N-tosyl aziridine-2-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add TMSN₃ (Trimethylsilyl azide, 1.5 equiv) followed by a catalytic amount of TMSOTf (0.1 equiv) or simply use NaN₃ (3.0 equiv) with NH₄Cl (3.0 equiv) in DMF/H₂O for milder conditions.

  • Reaction: Stir at room temperature for 2–6 hours.

    • Checkpoint: Monitor TLC for disappearance of the aziridine (typically higher R_f).

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄.

  • Outcome: >90% yield of the C3-opened product (β-azido-α-tosylamino ester).

    • Note: The bulky Ts group and ester direct the azide to the primary/secondary C3 carbon.

Protocol B: Lewis Acid Catalyzed Ring Opening of N-Aryl Aziridine

Target: Synthesis of β-indolyl-α-amino esters (Friedel-Crafts type alkylation).

  • Preparation: Dissolve N-phenyl aziridine-2-carboxylate (1.0 equiv) and Indole (1.2 equiv) in anhydrous Dichloromethane (DCM) .

  • Catalyst: Cool to 0°C. Add Sc(OTf)₃ (Scandium triflate, 10 mol%) or BF₃·OEt₂ (1.0 equiv).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Mechanism:[4][1][3][5][6] The Lewis acid coordinates to the aziridine nitrogen, increasing electrophilicity.[3] The indole attacks C3.[3]

  • Workup: Quench with water. Extract with DCM.[7] Purification via silica gel chromatography is usually required to separate excess indole.

  • Outcome: Formation of the Tryptophan derivative (C3-indolyl substitution).[3]

    • Critical Control: Ensure anhydrous conditions; moisture hydrolyzes the Lewis Acid and deactivates the sequence.

Quantitative Performance Comparison

ParameterN-Tosyl ReactivityN-Aryl Reactivity
Reaction Time (Nu = N₃⁻) < 4 hours (RT)> 24 hours (often requires heat/LA)
Yield (C3 Attack) High (85–98%)Moderate to High (60–90%)
Regioselectivity (C3:C2) Typically > 20:1Variable (Dependent on catalyst)
Atom Economy High (Direct addition)Lower (Requires catalyst/stoichiometric additives)
Stability Stable solid, long shelf-lifeProne to oxidation/polymerization if liquid

Decision Matrix for Substrate Selection

Use this logic flow to select the appropriate aziridine for your synthetic target.

DecisionTree Goal Target Molecule? Q1 Need α-Amino Acid Scaffold? Goal->Q1 Q2 Nucleophile Type? Q1->Q2 Yes Res1 Use N-Tosyl Aziridine (Robust, High Yield) Q2->Res1 Heteroatom (N, O, S) Res2 Use N-Aryl Aziridine + Lewis Acid (Friedel-Crafts pathway) Q2->Res2 Carbon (Indole, Arene)

Caption: Selection guide based on nucleophile type and desired scaffold.

References

  • Srivastava, N. & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Link

  • Ishikawa, T. (2012).[1] Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles. Link

  • Ghorbani-Vaghei, R. et al. (2013). Lewis acid catalyzed S(N)2-type ring opening of N-activated aziridines with electron-rich arenes/heteroarenes. PubMed. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 2H-Azirines and N-Substituted Aziridines. BenchChem. Link

  • Martínez-Cuezva, A. et al. (2021). Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between theoretical heterocyclic chemistry and practical laboratory safety. Handling and disposing of complex alkylating agents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between theoretical heterocyclic chemistry and practical laboratory safety. Handling and disposing of complex alkylating agents like Methyl 1-(3-methylphenyl)aziridine-2-carboxylate requires moving beyond generic safety data sheets. You must understand the causality behind the chemical’s behavior to implement a fail-safe disposal protocol.

This guide provides an authoritative, self-validating framework for the safe neutralization and disposal of this specific aziridine derivative.

Hazard Assessment & Chemical Causality

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate is a highly reactive, strained three-membered nitrogen heterocycle. To safely dispose of it, we must first understand its reactivity profile:

  • The Alkylating Hazard: The aziridine ring possesses roughly 27 kcal/mol of ring strain. In biological systems, this strain drives the molecule to act as a potent alkylating agent. Nucleophiles (such as the nitrogenous bases in DNA) can attack the ring, leading to covalent modification and severe mutagenic risks[1].

  • Electronic Effects on Neutralization: Unlike simple aliphatic aziridines, the N-aryl group (3-methylphenyl) delocalizes the nitrogen's lone pair, making this specific derivative less basic. Concurrently, the electron-withdrawing methyl carboxylate group at the C2 position increases the electrophilicity of the ring.

  • Causality of the Disposal Method: Because of these electronic effects, standard aqueous hydrolysis is too slow. We must force a ring-opening reaction using an acid catalyst. Protonating the nitrogen transforms it into an excellent leaving group, allowing even weak nucleophiles (like water or acetate) to permanently break the ring, yielding a non-toxic, non-alkylating amino alcohol[2].

Quantitative Safety Data & Operational Implications

To design an effective disposal plan, we must compare this complex derivative against standard aziridine to adjust our operational parameters.

PropertyUnsubstituted AziridineMethyl 1-(3-methylphenyl)aziridine-2-carboxylateOperational Implication for Disposal
Molecular Weight 43.07 g/mol [2]191.23 g/mol Lower vapor pressure reduces acute inhalation risk but significantly increases the risk of persistent surface contamination.
Boiling Point 56 °C[2]> 200 °C (Estimated)Less likely to flash-boil during the exothermic neutralization process.
Water Solubility Fully Miscible[2]Poor / BiphasicCritical: Requires vigorous, continuous mechanical stirring during aqueous acid neutralization to ensure complete biphasic contact.
Ring-Opening Rate Extremely FastModerate (Steric Hindrance)Neutralization requires longer stirring times (minimum 1 hour) to ensure complete chemical deactivation.

Immediate Safety & Handling Protocols

Before initiating any disposal workflow, the following engineering controls and Personal Protective Equipment (PPE) must be validated:

  • Engineering Controls: All disposal procedures must be executed within a certified chemical fume hood to prevent exposure to aerosolized alkylating agents[2].

  • PPE Requirements: Standard nitrile gloves offer insufficient permeation resistance against many concentrated aziridines. Polyvinyl alcohol (PVA) or heavy-duty butyl rubber gloves are mandatory[2]. A flame-resistant lab coat and full-face shield must be worn.

Disposal & Neutralization Workflow

The primary method for the ultimate disposal of large quantities (> 5g) of aziridine derivatives is direct incineration by a licensed hazardous waste disposal company[2]. However, for small laboratory quantities (< 5g) or experimental residues, in-lab chemical neutralization is required to render the waste non-mutagenic before it enters the institutional waste stream[3].

DisposalWorkflow A Identify Aziridine Waste BB BB A->BB < 5g B Assess Quantity D Large Scale (> 5g) B->D > 5g C Small Scale (< 5g) E Acidic Ring-Opening (10% Acetic Acid) C->E Fume Hood G Package & Label (Hazardous Waste) D->G F pH Neutralization (pH 6.0 - 8.0) E->F Monitor Temp F->G H Licensed Incineration G->H BB->C < 5g

Logical workflow for the segregation and disposal of aziridine-derivative chemical waste.

Step-by-Step Experimental Protocol: In-Lab Neutralization

This protocol utilizes 10% acetic acid. Causality: We specifically avoid strong mineral acids (like HCl) because they can trigger violent, uncontrollable exotherms and generate highly toxic chlorinated byproducts. Acetic acid provides a controlled protonation rate[2].

Phase 1: Preparation & Thermal Control

  • In a certified fume hood, prepare an ice-water bath. Place a large borosilicate beaker inside the bath.

  • Add cold distilled water to the beaker. The volume of water should be at least 10 times the estimated volume of the aziridine waste[2].

  • Equip the beaker with a magnetic stir bar and set the stir plate to a high speed (600-800 RPM) to account for the poor water solubility of the derivative.

Phase 2: Dilution 4. Slowly, dropwise, transfer the Methyl 1-(3-methylphenyl)aziridine-2-carboxylate waste into the stirring cold water. Causality: The ice bath dissipates the heat generated by the subsequent exothermic ring-opening reaction, preventing the thermal runaway and aerosolization of unreacted toxic vapors[2].

Phase 3: Acidic Ring-Opening 5. While maintaining vigorous stirring, begin dropwise addition of a 10% aqueous acetic acid solution[2]. 6. Monitor the temperature continuously. Do not allow the internal temperature of the solution to exceed 20 °C.

Phase 4: The Self-Validating Check 7. Periodically check the pH of the solution using a calibrated pH meter or high-resolution indicator paper. Continue adding acetic acid until the pH drops to between 6.0 and 8.0[2]. 8. Validation Check: The neutralization is only considered complete when the pH remains perfectly stable between 6.0 and 8.0 for a continuous 15-minute observation period without any additional acid. A rising pH indicates that unreacted, biphasic aziridine is still slowly dissolving and undergoing protonation, necessitating further stirring and acid addition.

Phase 5: Final Packaging 9. Once validated, the resulting non-toxic amino alcohol mixture must still be treated as chemical waste. Transfer the neutralized aqueous mixture to a compatible, properly labeled secondary containment vessel[2]. 10. Submit the container to your Environmental Health & Safety (EHS) department for final disposal. Never discharge the neutralized mixture down the sanitary sewer unless explicitly authorized by your local EHS discharge limits[3].

References

  • Title: Ethyleneimine (Aziridine) Hazard Summary Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison Environment, Health & Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 1-(3-methylphenyl)aziridine-2-carboxylate

Executive Safety Summary: The "Zero-Exposure" Standard Methyl 1-(3-methylphenyl)aziridine-2-carboxylate belongs to a class of N-aryl aziridine-2-carboxylates . While valuable as synthetic intermediates for -amino acids a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Zero-Exposure" Standard

Methyl 1-(3-methylphenyl)aziridine-2-carboxylate belongs to a class of N-aryl aziridine-2-carboxylates . While valuable as synthetic intermediates for


-amino acids and chiral heterocycles, these compounds present a dual-hazard profile: high acute toxicity  and potent alkylating capability .

Unlike simple organic solvents, the strained aziridine ring acts as a "spring-loaded" electrophile. Upon contact with biological nucleophiles (DNA, proteins), it can undergo ring-opening reactions, leading to irreversible alkylation. Consequently, this compound must be handled as a potential genotoxin and Category 3 Acute Toxin (Oral/Dermal/Inhalation), necessitating a containment strategy that goes beyond standard PPE.

Immediate Hazard Profile (Read-Across from Analog CAS 5950-34-5):

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.[1][2]

  • H226: Flammable liquid and vapor.[1][2]

  • Genotoxicity: Suspected mutagen due to aziridine alkylation mechanism.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling quantities >10 mg. The goal is to create multiple redundant barriers between the electrophile and the operator.

A. Hand Protection (The Double-Glove Protocol)

Aziridines can permeate standard latex and thin nitrile rapidly.

  • Primary Layer (Inner): 4-mil Nitrile (disposable).

  • Secondary Layer (Outer): Silver Shield® (EVOH/PE laminate) or Viton® gloves.

    • Why? Standard nitrile offers <15 mins protection against potent alkylators. Laminate gloves provide >4 hours breakthrough time.

    • Alternative: If dexterity is critical for micro-scale work (<50 mg), use Double Nitrile (minimum 8 mil total thickness) and change every 30 minutes.

B. Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary (Spill/Outside Hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Note: N95 masks are insufficient as they do not stop vapors.

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to vapor absorption risks.

  • Body: Tyvek® Lab Coat (closed front) or chemically resistant apron over a standard cotton lab coat.

  • Skin: Ensure no exposed skin at wrists or neck.

Operational Protocols: Handling & Synthesis

Storage and Stability
  • Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: Aziridines can polymerize or decompose. Ensure the container is opaque (amber glass) to prevent light-induced ring opening.

Weighing and Transfer (The "Closed Loop" Method)

Avoid open-air weighing which generates invisible aerosols.

  • Tare a screw-cap vial with a septum inside the fume hood.

  • Transfer the liquid/solid using a gas-tight syringe or a dedicated spatula inside the hood.

  • Seal immediately.

  • Wipe the exterior of the vial with a wiper soaked in 10% Sodium Thiosulfate (decontamination agent) before removing it from the hood.

Reaction Setup
  • Use Schlenk line techniques to minimize moisture exposure (water can initiate uncontrolled hydrolysis/polymerization).

  • Solvent Choice: Avoid protic solvents (alcohols) unless intended as reactants, as they can open the ring prematurely.

Decontamination & Disposal Strategy

The high reactivity of the aziridine ring is also its "Achilles' heel" for disposal. We utilize Nucleophilic Ring Opening to chemically deactivate the hazard before it leaves the hood.

Deactivation Solution (The "Quench")

Prepare a fresh solution of:

  • 10% Sodium Thiosulfate (

    
    )  in water (nucleophilic attack).
    
  • Alternatively:1 M Sulfuric Acid (

    
    )  (acid hydrolysis to the amino alcohol salt).
    

Protocol:

  • Collect all waste solvent and contaminated wipers in a dedicated beaker.

  • Slowly add the Deactivation Solution (1:1 volume ratio).

  • Stir for 12 hours in the hood.

  • Check pH. If using thiosulfate, the solution is now non-electrophilic (reduced toxicity).

  • Dispose of as Hazardous Chemical Waste (do not pour down the drain).

Visualizing the Safety Workflow

The following diagram illustrates the critical decision paths for handling and emergency response.

AziridineSafety Start Start: Handling Methyl 1-(3-methylphenyl)aziridine-2-carboxylate PPE_Check PPE Verification: Double Gloves (Laminate) + Goggles + Fume Hood Start->PPE_Check Scale_Check Is Scale > 100mg? PPE_Check->Scale_Check High_Potency High Potency Protocol: Use Closed Transfer / Syringe Scale_Check->High_Potency Yes Std_Protocol Standard Protocol: Handling in Hood with Sash Low Scale_Check->Std_Protocol No Reaction Experiment / Synthesis High_Potency->Reaction Std_Protocol->Reaction Waste Waste Generation Reaction->Waste Decon Deactivation: Add 10% Na2S2O3 or 1M H2SO4 Stir 12h Waste->Decon Disposal Dispose as Chemical Waste Decon->Disposal

Caption: Operational workflow ensuring containment from setup through chemical deactivation.

Emergency Response Data

ScenarioImmediate ActionRationale
Skin Contact Wash immediately with soap and water for 15 mins. Do NOT use alcohol.Alcohol increases skin permeability and may accelerate absorption of the aziridine.
Eye Contact Flush with water/saline for 15 mins.[3] Seek medical aid.Aziridines are lachrymators and can cause permanent corneal damage.
Spill (<5 mL) Cover with vermiculite . Flood with 10% Thiosulfate .Thiosulfate chemically neutralizes the electrophilic ring in situ.
Inhalation Move to fresh air.[1][2][3][4] Administer oxygen if breathing is difficult.Pulmonary edema can be delayed. Observation is required.

References

  • PubChem. (2025).[5] Methyl 3-methyl-1-phenyl-2-aziridinecarboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Stanton, G. R., et al. (2014). "

    
    -Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates". The Journal of Organic Chemistry. Retrieved from [Link]
    

Sources

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